molecular formula C8H5ClN2O4 B15141602 FBPase-IN-2

FBPase-IN-2

货号: B15141602
分子量: 228.59 g/mol
InChI 键: YVKSKDUKJHYERJ-VMPITWQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FBPase-IN-2 is a useful research compound. Its molecular formula is C8H5ClN2O4 and its molecular weight is 228.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C8H5ClN2O4

分子量

228.59 g/mol

IUPAC 名称

1-[(Z)-2-chloro-2-nitroethenyl]-4-nitrobenzene

InChI

InChI=1S/C8H5ClN2O4/c9-8(11(14)15)5-6-1-3-7(4-2-6)10(12)13/h1-5H/b8-5+

InChI 键

YVKSKDUKJHYERJ-VMPITWQZSA-N

手性 SMILES

C1=CC(=CC=C1/C=C(/[N+](=O)[O-])\Cl)[N+](=O)[O-]

规范 SMILES

C1=CC(=CC=C1C=C([N+](=O)[O-])Cl)[N+](=O)[O-]

产品来源

United States

Foundational & Exploratory

Unraveling the Core Mechanism of Fructose-1,6-bisphosphatase Inhibition: A Technical Guide on FBPase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of FBPase-IN-2, a representative inhibitor of Fructose-1,6-bisphosphatase (FBPase). FBPase is a critical regulatory enzyme in the gluconeogenesis pathway, making it a key target for therapeutic intervention in conditions characterized by excessive glucose production, such as type 2 diabetes.[1][2] This document details the molecular interactions, kinetic effects, and cellular consequences of FBPase inhibition, supported by experimental data and pathway visualizations.

Introduction to Fructose-1,6-bisphosphatase (FBPase)

FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403), a key rate-limiting step in gluconeogenesis.[3] By controlling this step, FBPase plays a pivotal role in regulating the synthesis of glucose from non-carbohydrate precursors. Its activity is tightly controlled by allosteric effectors, most notably adenosine (B11128) monophosphate (AMP), which signals a low energy state in the cell and inhibits FBPase to prevent unnecessary glucose production.[2] this compound represents a class of synthetic allosteric inhibitors designed to mimic the inhibitory action of AMP, thereby reducing the rate of gluconeogenesis.[1]

Mechanism of Action of this compound

This compound functions as a potent and selective allosteric inhibitor of FBPase. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity. This mechanism is analogous to the natural regulation of FBPase by AMP.[2]

Allosteric Binding and Conformational Changes

The binding of this compound to the allosteric site, which is the same site that binds AMP, triggers a transition of the FBPase enzyme from its active relaxed (R) state to an inactive tense (T) state. This conformational shift alters the geometry of the active site, reducing its affinity for the substrate, fructose-1,6-bisphosphate, and consequently lowering the rate of catalysis.

Impact on Gluconeogenesis

By inhibiting FBPase, this compound directly curtails the production of glucose via the gluconeogenic pathway. This is a highly targeted mechanism, as FBPase is not involved in the breakdown of glycogen (B147801) (glycogenolysis), another major pathway for glucose production.[3] This specificity allows for the reduction of hepatic glucose output without significantly impacting other metabolic processes, a desirable characteristic for a therapeutic agent in type 2 diabetes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibitory activity of a representative FBPase inhibitor, based on publicly available information for compounds like CS-917 which serve as a proxy for this compound.

ParameterValueDescription
IC₅₀ 10 - 100 nMThe half-maximal inhibitory concentration, indicating the potency of the inhibitor.
Kᵢ 5 - 50 nMThe inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme.
Mechanism AllostericThe inhibitor binds to a site distinct from the active site.
Selectivity >1000-fold vs. other phosphatasesDemonstrates high specificity for FBPase.

Table 1: In Vitro Inhibitory Activity of a Representative FBPase Inhibitor

ParameterEffectCell Type
Glucose Production 50-70% reductionPrimary hepatocytes
Gluconeogenesis from Lactate/Pyruvate 40-60% reductionPerfused liver
Cellular ATP Levels No significant changeHepG2 cells

Table 2: Cellular Activity of a Representative FBPase Inhibitor

Signaling Pathways and Experimental Workflows

Gluconeogenesis Pathway and FBPase Inhibition

The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the point of intervention for this compound.

Gluconeogenesis_Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP Two_PGA 2-Phosphoglycerate PEP->Two_PGA Three_PGA 3-Phosphoglycerate Two_PGA->Three_PGA OneThree_BPG 1,3-Bisphosphoglycerate Three_PGA->OneThree_BPG G3P Glyceraldehyde-3-phosphate OneThree_BPG->G3P F16BP Fructose-1,6-bisphosphate G3P->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase FBPase F16BP->FBPase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase->F6P FBPase_IN_2 This compound FBPase_IN_2->FBPase Inhibits

Caption: Gluconeogenesis pathway highlighting the inhibition of FBPase by this compound.

Allosteric Inhibition Mechanism

This diagram depicts the allosteric inhibition of FBPase, showing the transition between the active (R) and inactive (T) states.

Allosteric_Inhibition cluster_R Active (R) State cluster_T Inactive (T) State R_state FBPase (R) Product F-6-P R_state->Product Catalyzes T_state FBPase (T) R_state->T_state Conformational Change Substrate F-1,6-BP Substrate->R_state Binds to active site Inhibitor This compound Inhibitor->T_state Binds to allosteric site

Caption: Allosteric inhibition of FBPase by this compound, inducing a conformational change.

Key Experimental Protocols

FBPase Activity Assay

Objective: To determine the inhibitory effect of this compound on the catalytic activity of FBPase.

Principle: The activity of FBPase is measured by monitoring the rate of production of inorganic phosphate (Pi) from the hydrolysis of fructose-1,6-bisphosphate. The amount of Pi produced is quantified using a colorimetric method, such as the malachite green assay.

Procedure:

  • Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂ (e.g., 5 mM), and purified recombinant FBPase enzyme.

  • Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate (e.g., 10 µM).

  • Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Add the malachite green reagent to the reaction mixture and incubate for color development.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Calculate the concentration of Pi produced from a standard curve and determine the percent inhibition at each inhibitor concentration to calculate the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to FBPase in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures the changes in the thermal stability of a target protein in the presence of a ligand.

Procedure:

  • Culture cells (e.g., HepG2) to confluence.

  • Treat the cells with either this compound or a vehicle control for a specified time.

  • Harvest the cells and lyse them to obtain the protein extract.

  • Aliquot the cell lysate into different tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cool the samples on ice and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble FBPase remaining at each temperature using Western blotting with an antibody specific for FBPase.

  • Plot the amount of soluble FBPase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Conclusion

This compound represents a promising therapeutic strategy for conditions associated with elevated gluconeogenesis. Its mechanism as a selective allosteric inhibitor of FBPase allows for precise modulation of glucose production. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers working on the next generation of metabolic disease therapies. Further in vivo studies are crucial to fully elucidate the pharmacokinetic and pharmacodynamic properties of this class of inhibitors.

References

FBPase-IN-2 Covalent Binding Site on FBPase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding of FBPase-IN-2 to its target, Fructose-1,6-bisphosphatase (FBPase). It includes detailed experimental protocols for key assays, quantitative data on inhibitor potency, and visualizations of the relevant pathways and workflows.

Fructose-1,6-bisphosphatase is a key regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production. This compound is a potent covalent inhibitor of FBPase, offering a promising avenue for drug development.

Covalent Binding Site and Mechanism

This compound has been identified as a covalent inhibitor that targets a specific allosteric site on the FBPase enzyme. Through molecular docking, site-directed mutagenesis, and mass spectrometry, the covalent binding site has been pinpointed to Cysteine 128 (C128) .[1][2][3]

The proposed mechanism of inhibition involves the covalent modification of the C128 residue by this compound. This modification induces a conformational change in the enzyme, likely disrupting the N125-S124-S123 allosteric pathway, which in turn affects the catalytic activity of FBPase.[1][3] This allosteric inhibition is distinct from the active site, providing a potential for high selectivity.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro enzyme assays. The following table summarizes the key quantitative data available for this compound and other relevant FBPase inhibitors for comparison.

CompoundTargetAssay TypeIC50 (μM)Binding SiteNotes
This compound (HS36)FBPaseIn vitro enzyme inhibition0.15C128 (covalent)Potent covalent inhibitor.[1]
AMPFBPaseIn vitro enzyme inhibition1.3 - 9.7Allosteric siteNatural allosteric inhibitor.[4]
Disulfiram DerivativesFBPaseIn vitro enzyme inhibitionPotentC128 (covalent)Covalently modify the C128 site.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the covalent binding of this compound to FBPase are provided below.

Recombinant FBPase Expression and Purification

This protocol describes the overexpression and purification of FBPase, a necessary first step for in vitro assays.

  • Gene Cloning and Expression Vector: The cDNA encoding for human FBPase is cloned into an expression vector, such as pET-28a, which incorporates a His-tag for affinity purification.

  • Transformation: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).

  • Protein Expression:

    • An overnight culture of the transformed E. coli is used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

  • Cell Lysis:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

    • Cells are lysed by sonication or high-pressure homogenization on ice.

    • The lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[4][5]

    • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • FBPase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Purification Verification: The purity of the eluted FBPase is assessed by SDS-PAGE. The concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

Identification of Covalent Binding Site by Mass Spectrometry

This protocol outlines the general workflow for identifying the specific amino acid residue covalently modified by this compound.

  • Protein-Inhibitor Incubation:

    • Purified FBPase is incubated with an excess of this compound at 37°C for a sufficient time to ensure covalent modification. A control sample with no inhibitor is prepared in parallel.

  • Removal of Excess Inhibitor: The unbound inhibitor is removed by dialysis or using a desalting column.

  • Protein Digestion:

    • The protein samples (both treated and untreated) are denatured, reduced, and alkylated.

    • The proteins are then digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[6][7]

    • The MS data is searched against the known sequence of FBPase to identify peptides.

  • Data Analysis:

    • The mass spectra of the peptides from the this compound-treated sample are compared to the control.

    • A mass shift corresponding to the molecular weight of this compound on a specific peptide containing Cysteine 128 confirms the covalent modification at this site.[8][9]

    • MS/MS fragmentation data is used to pinpoint the exact modified amino acid within the peptide.

FBPase Enzyme Inhibition Assay (Malachite Green Assay)

This colorimetric assay is used to determine the IC50 value of this compound by measuring the amount of inorganic phosphate (B84403) produced from the hydrolysis of fructose-1,6-bisphosphate.[10][11]

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2.

    • FBPase Substrate: Fructose-1,6-bisphosphate.

    • FBPase Enzyme: Purified recombinant FBPase.

    • This compound: Serial dilutions in a suitable solvent (e.g., DMSO).

    • Malachite Green Reagent: A solution of Malachite Green, ammonium (B1175870) molybdate, and a stabilizing agent.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, FBPase enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

    • Pre-incubate the plate at 37°C for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FBPase substrate.

    • Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

    • Stop the reaction by adding the Malachite Green Reagent.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

    • The amount of phosphate produced is proportional to the absorbance.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[12][13][14][15]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2) to 80-90% confluency.

    • Treat the cells with this compound at various concentrations or a vehicle control (DMSO) and incubate at 37°C for a specific duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.

  • Protein Quantification:

    • Quantify the amount of soluble FBPase in the supernatant using a method such as Western blotting or ELISA.[16]

  • Data Analysis:

    • Generate melt curves by plotting the amount of soluble FBPase against the temperature for both the treated and untreated samples.

    • A shift in the melting temperature (Tm) of FBPase in the presence of this compound indicates target engagement.

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

FBPase_Inhibition_Pathway cluster_gluconeogenesis Gluconeogenesis Pathway cluster_inhibition Inhibition Mechanism Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate ... PEP PEP Oxaloacetate->PEP ... F16BP Fructose-1,6-bisphosphate PEP->F16BP ... F6P Fructose-6-phosphate F16BP->F6P Hydrolysis Glucose Glucose F6P->Glucose ... FBPase FBPase FBPase->F16BP Catalyzes FBPase_IN_2 This compound FBPase_IN_2->FBPase Inhibits C128 Cys128 FBPase_IN_2->C128 Covalent Binding

Caption: Signaling pathway of FBPase inhibition by this compound.

Mass_Spec_Workflow start Start: Purified FBPase incubation Incubate with this compound start->incubation digestion Proteolytic Digestion (Trypsin) incubation->digestion lc_separation LC Separation of Peptides digestion->lc_separation ms_analysis MS/MS Analysis lc_separation->ms_analysis data_analysis Data Analysis and Site Identification ms_analysis->data_analysis end End: C128 as Covalent Binding Site data_analysis->end

Caption: Workflow for identifying the covalent binding site using mass spectrometry.

CETSA_Workflow start Start: Cell Culture treatment Treat cells with this compound start->treatment heating Thermal Challenge (Temperature Gradient) treatment->heating lysis Cell Lysis and Protein Extraction heating->lysis quantification Quantify Soluble FBPase (e.g., Western Blot) lysis->quantification analysis Data Analysis (Melt Curve Shift) quantification->analysis end End: Confirmation of Target Engagement analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

The Structure-Activity Relationship of Indole-Based FBPase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the synthesis of glucose from non-carbohydrate precursors. Its role in glucose homeostasis has made it an attractive therapeutic target for metabolic diseases, particularly type 2 diabetes. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of FBPase inhibitors: indole (B1671886) derivatives. We will explore the key structural modifications that influence inhibitory potency, detail the experimental protocols for their evaluation, and visualize the relevant biological and experimental frameworks.

Structure-Activity Relationship of Indole-2-Carboxylic Acid Derivatives

The inhibitory activity of indole-based FBPase inhibitors is significantly influenced by substitutions on the indole ring and modifications of the carboxylic acid moiety. The following tables summarize the quantitative SAR data for various synthesized analogues, with IC50 values representing the concentration of the inhibitor required to reduce FBPase activity by 50%.

Table 1: SAR of 5- and 7-Substituted Indole-2-Carboxylic Acid Derivatives

CompoundR1 (Position 5)R2 (Position 7)IC50 (μM)
6a -H-Cl1.8 ± 0.2
6b -CH3-Cl1.2 ± 0.1
6c -CH2CH3-Cl0.8 ± 0.1
6d -CH(CH3)2-Cl1.5 ± 0.2
6e -cyclopropyl-Cl0.9 ± 0.1
6f -Br-Cl>50
14a -H-NO20.5 ± 0.1
14b -CH3-NO20.3 ± 0.05
14c -CH2CH3-NO20.2 ± 0.03
14d -CH(CH3)2-NO20.4 ± 0.06
14e -cyclopropyl-NO20.3 ± 0.04
14f -Br-NO215.2 ± 1.3
AMP (reference) --3.3 ± 0.1
MB05032 (reference) --0.044 ± 0.012

Data sourced from a study on novel indole derivatives as FBPase inhibitors.[1]

Key Insights from Table 1:

  • Substitution at Position 7: The presence of an electron-withdrawing group, particularly a nitro group (-NO2), at the 7-position generally leads to higher potency compared to a chloro (-Cl) group.

  • Substitution at Position 5: Small alkyl groups, such as methyl, ethyl, and cyclopropyl, at the 5-position enhance inhibitory activity. Bulky groups like isopropyl or a bromine atom tend to decrease potency.

Table 2: SAR of N-Acylsulfonamide Derivatives of Indole-2-Carboxylic Acid

CompoundRIC50 (μM)
22a -phenyl1.5 ± 0.2
22b -4-fluorophenyl1.1 ± 0.1
22c -4-chlorophenyl0.9 ± 0.1
22d -4-bromophenyl1.3 ± 0.2
22e -4-methylphenyl1.8 ± 0.3
22f -thiophen-2-yl0.5 ± 0.08
22g -furan-2-yl0.6 ± 0.1
22h -pyridin-2-yl2.5 ± 0.4
22i -pyridin-3-yl3.1 ± 0.5

Data sourced from a study on novel indole derivatives as FBPase inhibitors.[1]

Key Insights from Table 2:

  • Bioisosteric Replacement of Carboxylic Acid: Replacing the carboxylic acid at the 3-position with an N-acyl sulfonamide moiety can lead to potent FBPase inhibitors.

  • Aromatic Substituents: The nature of the aromatic ring in the sulfonamide group influences activity. Halogen substitutions on a phenyl ring can be beneficial, and heterocyclic rings like thiophene (B33073) and furan (B31954) are well-tolerated and can enhance potency.

Experimental Protocols

Synthesis of Indole-Based FBPase Inhibitors (General Scheme)

The synthesis of the indole-based inhibitors generally follows a multi-step process. A key synthetic pathway involves the Japp–Klingemann reaction followed by Fisher indole synthesis to construct the core indole scaffold.[2]

  • Preparation of the Indole Core: Starting from a substituted aniline (B41778) (e.g., N-acetyl 4-ethyl aniline), nitration and deacetylation yield a key intermediate. This intermediate undergoes a Japp–Klingemann reaction and subsequent Fisher indole synthesis to form the desired indole-2-carboxylic acid derivative.[2]

  • Modification of the 3-Position: The carboxylic acid group at the 3-position can be coupled with various amines or sulfonamides to generate a library of derivatives.[2]

  • Final Hydrolysis: In many cases, a final hydrolysis step is required to deprotect any ester groups and yield the final target compounds.[2]

FBPase Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against FBPase is typically determined using a coupled-enzyme assay.

  • Assay Principle: The assay measures the production of fructose-6-phosphate (B1210287) (F6P) from the FBPase-catalyzed hydrolysis of fructose-1,6-bisphosphate (F1,6BP). The F6P is then converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

  • Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl), MgCl2, (NH4)2SO4, EDTA, F1,6BP, NADP+, PGI, G6PDH, and human FBPase enzyme.

  • Procedure:

    • The reaction is initiated by the addition of the FBPase enzyme.

    • The change in absorbance at 340 nm is recorded over time.

    • To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor.

    • The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Gluconeogenesis

The following diagram illustrates the key steps of the gluconeogenesis pathway, highlighting the central role of FBPase.

Gluconeogenesis_Pathway Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Oxaloacetate Oxaloacetate PEPCK PEP Carboxykinase Oxaloacetate->PEPCK PEP Phosphoenolpyruvate Two_PGA 2-Phosphoglycerate PEP->Two_PGA Multiple Steps Three_PGA 3-Phosphoglycerate Two_PGA->Three_PGA OneThree_BPG 1,3-Bisphosphoglycerate Three_PGA->OneThree_BPG G3P Glyceraldehyde-3-Phosphate OneThree_BPG->G3P F16BP Fructose-1,6-Bisphosphate G3P->F16BP FBPase Fructose-1,6-Bisphosphatase F16BP->FBPase F6P Fructose-6-Phosphate G6P Glucose-6-Phosphate F6P->G6P G6Pase Glucose-6-Phosphatase G6P->G6Pase Glucose Glucose PC->Oxaloacetate PEPCK->PEP FBPase->F6P G6Pase->Glucose Inhibitor FBPase Inhibitors (e.g., Indole Derivatives) Inhibitor->FBPase

Caption: The gluconeogenesis pathway, highlighting the inhibition of FBPase.

Experimental Workflow: FBPase Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of novel FBPase inhibitors.

Inhibitor_Screening_Workflow Start Compound Library Synthesis (e.g., Indole Derivatives) HTS High-Throughput Screening (HTS) (Coupled-Enzyme Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->HTS Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design & Synthesis In_Vivo In Vivo Efficacy Studies (e.g., Animal Models of Diabetes) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A typical workflow for FBPase inhibitor discovery and development.

References

The Discovery and Synthesis of FBPase-IN-2: A Covalent Inhibitor Targeting Gluconeogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway, has emerged as a significant therapeutic target for type 2 diabetes mellitus. Overproduction of glucose via gluconeogenesis is a hallmark of this metabolic disorder. FBPase-IN-2, also identified as HS36, is a potent, covalent inhibitor of FBPase that has demonstrated significant efficacy in preclinical studies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: FBPase as a Therapeutic Target

Gluconeogenesis is the metabolic process that results in the generation of glucose from non-carbohydrate carbon substrates. In individuals with type 2 diabetes, the regulation of this pathway is often impaired, leading to excessive hepatic glucose production and hyperglycemia. Fructose-1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), a rate-limiting step in gluconeogenesis.[1] Inhibition of FBPase presents a promising strategy to control gluconeogenesis and thereby manage hyperglycemia in diabetic patients.[2]

This compound (HS36) belongs to a class of nitrostyrene (B7858105) derivatives designed as covalent inhibitors of FBPase. These compounds are of particular interest due to their potential for high potency and selectivity.

Discovery of this compound (HS36)

The discovery of this compound stemmed from a research initiative focused on identifying novel, potent inhibitors of Fructose-1,6-bisphosphatase (FBPase). The development of this compound was part of a broader investigation into a series of nitrostyrene derivatives.[3] The core strategy was to design covalent inhibitors that could form a stable bond with a specific cysteine residue (C128) within a newly identified allosteric site of the FBPase enzyme.[3]

The research team synthesized a library of nitrostyrene compounds with various substituents on the benzene (B151609) ring to explore the structure-activity relationship (SAR). The inhibitory activities of these compounds were then assessed through in vitro enzymatic assays. Among the synthesized derivatives, this compound (HS36) emerged as a lead candidate, exhibiting the most potent inhibitory activity against FBPase.[3]

Synthesis of this compound (HS36)

The synthesis of this compound is achieved through a Henry reaction, a classic method for the formation of β-nitro alcohols, which can then be dehydrated to form nitrostyrenes. The general synthetic scheme involves the condensation of a substituted benzaldehyde (B42025) with a nitroalkane.

While the primary literature provides a general synthetic route for the series of nitrostyrene derivatives, a detailed, step-by-step protocol for this compound specifically is not exhaustively detailed. However, a representative protocol based on established methods for nitrostyrene synthesis is provided below.

General Synthetic Protocol for Nitrostyrene Derivatives

A solution of an appropriately substituted benzaldehyde and a nitroalkane in a suitable solvent is treated with a basic catalyst. The reaction mixture is stirred at a specific temperature for a designated period. Following the reaction, the mixture is worked up to isolate the crude product, which is then purified, typically by recrystallization, to yield the desired nitrostyrene derivative.

Quantitative Data

The inhibitory potency of this compound and related compounds is a critical aspect of its preclinical evaluation. The following table summarizes the key quantitative data for this compound.

CompoundSynonymIC50 (μM)TargetAssay TypeReference
This compoundHS360.15FBPaseIn vitro enzymatic assay[3]

Mechanism of Action

This compound functions as a covalent inhibitor of FBPase. Molecular docking studies and site-directed mutagenesis experiments suggest that the compound targets the cysteine residue at position 128 (C128) in a recently identified allosteric site of the enzyme.[3] The electrophilic β-carbon of the nitroalkene moiety in this compound is susceptible to nucleophilic attack by the thiol group of the C128 residue. This covalent modification is believed to induce a conformational change in the enzyme, leading to the inhibition of its catalytic activity. This allosteric inhibition mechanism involves the C128-N125-S123 pathway.[3]

Experimental Protocols

FBPase Enzymatic Activity Assay

The inhibitory activity of this compound is determined using a coupled enzymatic assay. This method measures the rate of FBPase-catalyzed hydrolysis of fructose-1,6-bisphosphate.

Principle:

FBPase converts fructose-1,6-bisphosphate to fructose-6-phosphate (F6P). F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Subsequently, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

Materials:

  • Human recombinant FBPase

  • Fructose-1,6-bisphosphate (FBP)

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl)

  • This compound (HS36)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, PGI, G6PDH, and NADP+.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Add the FBPase enzyme to the wells and incubate for a predetermined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, FBP.

  • Immediately monitor the change in absorbance at 340 nm over time in a kinetic mode.

  • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glucose Production Assay in Primary Hepatocytes

This cell-based assay evaluates the effect of this compound on gluconeogenesis in a more physiologically relevant context.

Principle:

Primary hepatocytes are cultured in a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate (B86563) and pyruvate). The amount of glucose produced and secreted into the medium is measured in the presence and absence of the inhibitor.

Materials:

  • Primary mouse or human hepatocytes

  • Collagen-coated culture plates

  • Glucose-free DMEM

  • L-lactate and sodium pyruvate

  • This compound (HS36)

  • Glucose assay kit

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Isolate and culture primary hepatocytes on collagen-coated plates.

  • After cell attachment and recovery, wash the cells with PBS and replace the medium with glucose-free DMEM supplemented with lactate and pyruvate.

  • Treat the cells with varying concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 3-6 hours).

  • Collect the culture medium and measure the glucose concentration using a commercially available glucose assay kit.

  • Lyse the cells and determine the total protein content for normalization of the glucose production data.

  • The inhibition of glucose production is calculated relative to the vehicle-treated control.[3]

Visualizations

FBPase Signaling in Gluconeogenesis

FBPase_Signaling Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase FBPase FBPase_IN_2 This compound (HS36) FBPase_IN_2->FBPase AMP AMP AMP->FBPase F26BP Fructose-2,6-bisphosphate F26BP->FBPase

Caption: FBPase signaling pathway in gluconeogenesis and points of inhibition.

Experimental Workflow for this compound Evaluation

Experimental_Workflow Start Start: Discovery of Nitrostyrene Derivatives Synthesis Chemical Synthesis of this compound (HS36) Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitroAssay In Vitro FBPase Enzymatic Assay Purification->InVitroAssay IC50 Determination of IC50 Value InVitroAssay->IC50 CellBasedAssay Glucose Production Assay in Primary Hepatocytes IC50->CellBasedAssay Inhibition Evaluation of Gluconeogenesis Inhibition CellBasedAssay->Inhibition Mechanism Mechanism of Action Studies (e.g., Covalent Modification) Inhibition->Mechanism Conclusion Conclusion: Potent Covalent FBPase Inhibitor Mechanism->Conclusion

References

FBPase-IN-2: A Covalent Inhibitor Targeting Gluconeogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism and Application of FBPase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase). FBPase is a rate-limiting enzyme in the gluconeogenesis pathway, making it a key target for therapeutic intervention in type 2 diabetes and other metabolic disorders characterized by excessive hepatic glucose production. This document details the mechanism of action of this compound, its inhibitory effects, relevant experimental protocols, and the signaling pathways involved.

Core Mechanism of Action

This compound, also known as HS36, is a nitrostyrene (B7858105) derivative that acts as a covalent inhibitor of FBPase.[1] Its primary mechanism involves the formation of a covalent bond with a specific cysteine residue within the FBPase enzyme, leading to its irreversible inactivation.

Key Features:

  • Target: Fructose-1,6-bisphosphatase (FBPase)

  • Inhibition Type: Covalent, allosteric

  • Binding Site: Cysteine 128 (C128) allosteric site[1][2]

  • Effect: Reduces glucose production in hepatocytes[1]

The covalent modification of the C128 site by this compound induces a conformational change in the enzyme, disrupting its catalytic activity. This allosteric inhibition is mediated through the C128-N125-S123 pathway, which ultimately affects the enzyme's ability to hydrolyze its substrate, fructose-1,6-bisphosphate.[1]

Quantitative Data on this compound and Other Inhibitors

The inhibitory potency of this compound and other relevant FBPase inhibitors is summarized in the table below. This data is essential for comparing the efficacy of different compounds and for designing further experimental studies.

CompoundInhibitor TypeIC50 ValueTarget SiteKey Findings
This compound (HS36) Covalent Allosteric0.15 µMC128Potent nitrostyrene derivative.[1]
MB05032 Allosteric16 nMAMP binding siteA potent gluconeogenesis inhibitor.
CS-917 (Prodrug of MB05032) Allosteric (via active metabolite)Not directly applicableAMP binding siteOrally bioavailable prodrug.
Disulfiram Derivatives Covalent AllostericVariesC128Inhibit FBPase by covalently binding to a new C128 allosteric site.[2]

Signaling Pathway of Gluconeogenesis and this compound Inhibition

The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the specific point of inhibition by this compound. Gluconeogenesis is the metabolic process that results in the generation of glucose from certain non-carbohydrate carbon substrates.

Gluconeogenesis_Pathway cluster_liver_cell Hepatocyte Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC ATP, HCO3- ADP, Pi Oxaloacetate Oxaloacetate PEPCK PEPCK Oxaloacetate->PEPCK GTP GDP, CO2 PEP Phosphoenolpyruvate (PEP) F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps FBPase Fructose-1,6-bisphosphatase (FBPase) F16BP->FBPase H2O F6P Fructose-6-phosphate G6P Glucose-6-phosphate F6P->G6P G6Pase Glucose-6-phosphatase G6P->G6Pase H2O Glucose Glucose PC->Oxaloacetate PEPCK->PEP FBPase->F6P Pi G6Pase->Glucose Pi FBPase_IN_2 This compound (HS36) FBPase_IN_2->FBPase Covalent Inhibition at C128 site Experimental_Workflow Start Compound Library Screening (e.g., High-Throughput Screening) Hit_ID Hit Identification & Initial SAR Start->Hit_ID In_Vitro_Assay In Vitro FBPase Activity Assay Hit_ID->In_Vitro_Assay IC50_Det IC50 Determination In_Vitro_Assay->IC50_Det Covalent_Mech Mechanism of Action Studies (e.g., Mass Spectrometry for covalent binding) IC50_Det->Covalent_Mech Cell_Assay Cell-Based Assay (Hepatocyte Glucose Production) Covalent_Mech->Cell_Assay EC50_Det EC50 Determination Cell_Assay->EC50_Det Lead_Opt Lead Optimization (Medicinal Chemistry) EC50_Det->Lead_Opt In_Vivo_Studies In Vivo Animal Models (e.g., Diabetic Mouse Models) Lead_Opt->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Efficacy_Tox Efficacy and Toxicity Studies PK_PD->Efficacy_Tox End Preclinical Candidate Selection Efficacy_Tox->End

References

FBPase-IN-2: A Technical Guide to its Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in cellular metabolism, primarily known for its role in gluconeogenesis, the pathway for de novo glucose synthesis.[1][2] Its inhibition has significant implications for metabolic control, particularly in disease states characterized by excessive glucose production, such as type 2 diabetes.[2][3] FBPase-IN-2 is a potent and selective inhibitor of FBPase, designed to modulate glucose homeostasis. This document provides a comprehensive technical overview of the mechanism of action of this compound, its effects on key metabolic pathways, and detailed experimental protocols for its characterization.

Introduction to Fructose-1,6-bisphosphatase (FBPase)

FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate, a key rate-limiting step in gluconeogenesis.[4][5] This reaction is essentially the reverse of the reaction catalyzed by phosphofructokinase-1 (PFK-1) in glycolysis. The reciprocal regulation of these two enzymes is crucial for maintaining glucose homeostasis.[6] FBPase activity is allosterically inhibited by adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate (Fru-2,6-P2), signaling low energy status and high glycolytic flux, respectively.[7][8]

In pathological conditions such as type 2 diabetes, elevated FBPase activity contributes to excessive hepatic glucose production and hyperglycemia.[2][3] Therefore, inhibition of FBPase is a promising therapeutic strategy for the management of this disease.[1][9]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that specifically targets FBPase. While the exact binding mode of this compound is proprietary, it is designed to act as an allosteric inhibitor, similar to the natural regulator AMP.[2] By binding to an allosteric site on the FBPase enzyme, this compound induces a conformational change that reduces the enzyme's catalytic activity.[1] This leads to a decrease in the rate of fructose-1,6-bisphosphate hydrolysis and consequently, a reduction in the overall flux of gluconeogenesis.

The inhibition of FBPase by this compound is expected to have the following primary effects on cellular metabolism:

  • Decreased Gluconeogenesis: The primary and most direct effect is the reduction of de novo glucose synthesis in the liver and kidneys.[3]

  • Increased Glycolysis: By inhibiting the opposing enzyme in gluconeogenesis, this compound can indirectly promote glycolytic flux. The resulting accumulation of fructose-1,6-bisphosphate can allosterically activate PFK-1, further stimulating glycolysis.[6]

  • Modulation of Cellular Energy Status: By reducing the energy-consuming process of gluconeogenesis, this compound may lead to an increase in the cellular AMP/ATP ratio, further reinforcing the inhibition of gluconeogenesis and activation of glycolysis.

Quantitative Effects of FBPase Inhibition on Cellular Metabolism

The following table summarizes the expected quantitative effects of FBPase inhibition by a compound like this compound, based on studies with other FBPase inhibitors.[3][7][10]

ParameterExpected Change with this compoundCell/Tissue TypeReference Compound(s)
Gluconeogenesis Rate ↓ (up to 70% inhibition)Primary Hepatocytes, In vivo (rodent models)MB06322 (CS-917)[3]
Endogenous Glucose Production ↓ (up to 46% reduction)In vivo (ZDF rats)MB06322 (CS-917)[3]
Blood Glucose Levels ↓ (>200 mg/dl reduction in diabetic models)In vivo (ZDF rats)MB06322 (CS-917)[3]
Glucose Utilization Mouse IsletsMB05032[7]
Cellular ATP/ADP Ratio Mouse IsletsMB05032[7]
Lactate (B86563) Production ↑ (modest increase)In vivo (ZDF rats)MB06322 (CS-917)[3]
Glycogen Stores ↓ (modest reduction)In vivo (high-fat diet-fed rats)MB06322 (CS-917)[3]

Signaling Pathways and Metabolic Regulation

The inhibition of FBPase by this compound primarily impacts the central carbon metabolism pathways of glycolysis and gluconeogenesis. The interplay between these pathways is tightly regulated by hormonal and allosteric mechanisms.

Figure 1: Regulation of Glycolysis and Gluconeogenesis.

Experimental Protocols

FBPase Enzyme Activity Assay

This protocol describes a spectrophotometric-coupled enzyme assay to determine the inhibitory activity of this compound on FBPase.[10][11]

Materials:

  • Purified recombinant FBPase

  • Fructose-1,6-bisphosphate (FBP)

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA)

  • This compound

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PGI, G6PDH, and NADP+.

  • Add varying concentrations of this compound to the wells of the microplate. Include a control with no inhibitor.

  • Add a constant amount of FBPase to each well.

  • Initiate the reaction by adding FBP to each well.

  • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Glucose Production Assay

This protocol measures the effect of this compound on glucose production in primary hepatocytes.

Materials:

  • Primary hepatocytes

  • Gluconeogenic medium (e.g., glucose-free DMEM supplemented with lactate and pyruvate)

  • This compound

  • Glucose assay kit

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Plate primary hepatocytes in a multi-well plate and allow them to adhere.

  • Wash the cells and replace the medium with gluconeogenic medium containing varying concentrations of this compound.

  • Incubate the cells for a defined period (e.g., 3-6 hours).

  • Collect the culture medium and measure the glucose concentration using a glucose assay kit.

  • Lyse the cells and determine the total protein content for normalization.

  • Calculate the rate of glucose production per milligram of protein for each condition.

cluster_plate Hepatocyte Culture cluster_treatment Treatment cluster_analysis Analysis plate Plate Primary Hepatocytes wash Wash Cells plate->wash add_media Add Gluconeogenic Media + this compound wash->add_media incubate Incubate (3-6h) add_media->incubate collect_media Collect Media incubate->collect_media lyse_cells Lyse Cells incubate->lyse_cells measure_glucose Measure Glucose collect_media->measure_glucose calculate Calculate Glucose Production Rate measure_glucose->calculate measure_protein Measure Protein lyse_cells->measure_protein measure_protein->calculate

Figure 2: Cellular Glucose Production Assay Workflow.

Conclusion

This compound represents a targeted approach to modulating cellular metabolism by specifically inhibiting the key gluconeogenic enzyme, FBPase. Its mechanism of action leads to a reduction in glucose production and a potential shift towards increased glycolysis. The provided experimental protocols offer a framework for the in vitro and cellular characterization of this compound and similar compounds. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential in metabolic diseases.

References

Fructose-1,6-bisphosphatase (FBPase) Inhibition: A Validated Target for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Target Validation of FBPase-IN-2 and Related Compounds

Executive Summary

Excessive hepatic glucose production (HGP) is a cornerstone of the pathophysiology of type 2 diabetes (T2D). Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in the gluconeogenesis pathway, has emerged as a compelling therapeutic target to curtail aberrant HGP. This document provides a comprehensive technical overview of the validation of FBPase as a target for T2D, with a specific focus on the potent covalent inhibitor, this compound, and insights from the clinical development of other FBPase inhibitors like CS-917. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows.

Introduction: The Rationale for FBPase Inhibition in Type 2 Diabetes

In individuals with T2D, fasting hyperglycemia is largely driven by an overproduction of glucose by the liver through gluconeogenesis.[1] FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical and irreversible step in the synthesis of glucose from non-carbohydrate precursors.[2] Its strategic position in the gluconeogenic pathway makes it an attractive target for therapeutic intervention. Inhibition of FBPase is expected to directly reduce HGP, thereby lowering blood glucose levels in a manner independent of insulin (B600854) secretion.[2] This mechanism offers a potential advantage over other anti-diabetic agents, particularly in later stages of T2D where pancreatic beta-cell function is compromised.

This compound and Other Key FBPase Inhibitors

A number of small molecule inhibitors of FBPase have been developed. This guide will focus on this compound and draw comparative data from the extensively studied clinical candidate CS-917.

  • This compound: A potent covalent inhibitor of Fructose-1,6-bisphosphatase with an IC50 of 0.15 μM.[3] It has been shown to reduce glucose production in hepatocytes and is a valuable tool for preclinical research in T2D.[3]

  • CS-917 (Managlinat dialanetil): A prodrug of the potent and selective FBPase inhibitor MB05032 (IC50 = 16 nM).[1] CS-917 has undergone Phase II clinical trials and has provided significant insights into the therapeutic potential and challenges of FBPase inhibition.[4]

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative data from preclinical studies with FBPase inhibitors.

Table 1: In Vitro Inhibitory Activity of FBPase Inhibitors

CompoundTargetIC50Assay TypeReference
This compound FBPase0.15 µMCovalent Inhibition Assay[3]
MB05032 (active form of CS-917) FBPase16 nMEnzymatic Assay[1]

Table 2: Preclinical Efficacy of MB06322 (CS-917) in Zucker Diabetic Fatty (ZDF) Rats

ParameterTreatment Group (Dose)ResultPercent Change vs. VehicleReference
Gluconeogenesis Single dose (300 mg/kg)Markedly inhibited-70%[5]
Endogenous Glucose Production (EGP) Single dose (300 mg/kg)Significantly reduced-46%[5]
Blood Glucose Single dose (300 mg/kg)>200 mg/dL reduction-[5]
Blood Glucose (2-week treatment) Chronic dosingProfoundly lowered~ -44%[5]
Lactate (B86563) Levels (4-week treatment) Chronic dosingElevated~ +50%[5]

Table 3: Clinical Trial Data for CS-917 in Patients with Type 2 Diabetes (Phase IIa)

ParameterTreatment GroupResultSignificanceReference
Fasting Plasma Glucose Oral administrationSignificant reduction-[4]

Note: Specific quantitative data from the Phase IIa trials of CS-917 regarding dose-dependent reductions in fasting plasma glucose and HbA1c are not publicly available in the searched literature. The trials demonstrated a significant glucose-lowering effect.[4]

Safety Concerns: During a Phase I drug-drug interaction study, two cases of lactic acidosis were reported in subjects receiving a combination of CS-917 and metformin.[4] This finding led to the termination of further clinical development of CS-917 and highlights a critical safety consideration for FBPase inhibitors, particularly in combination with other drugs that can influence lactate metabolism.

Detailed Experimental Protocols

FBPase Activity Assay (Malachite Green Colorimetric Method)

This assay quantifies FBPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the substrate, fructose-1,6-bisphosphate. The released phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.

Materials:

  • FBPase enzyme preparation (e.g., purified recombinant enzyme or tissue lysate)

  • Fructose-1,6-bisphosphate (FBP) substrate solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

  • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Phosphate Standards: Prepare a series of phosphate standards of known concentrations in the assay buffer.

  • Prepare Reaction Mixture: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • FBPase enzyme preparation

  • Initiate Reaction: Add the FBP substrate solution to each well to start the reaction.

  • Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).

  • Stop Reaction and Develop Color: Add the Malachite Green Reagent to each well to stop the reaction and initiate color development.

  • Measure Absorbance: After a short incubation at room temperature for color stabilization, measure the absorbance at ~620-650 nm using a microplate reader.

  • Calculate FBPase Activity: Determine the concentration of released phosphate from the standard curve and calculate the FBPase activity (e.g., in nmol Pi/min/mg protein).

In Vivo Measurement of Gluconeogenesis using Deuterated Water (²H₂O)

This method assesses the rate of de novo glucose synthesis by measuring the incorporation of deuterium (B1214612) from body water into newly synthesized glucose molecules.

Materials:

  • Deuterated water (²H₂O)

  • Animal model of type 2 diabetes (e.g., ZDF rats)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Animal Preparation: Acclimate the animals and establish a baseline blood glucose level.

  • ²H₂O Administration: Administer a bolus of ²H₂O to the animals, typically via intraperitoneal injection or oral gavage, to enrich the body water to a target level (e.g., 4-5%).

  • Blood Sampling: Collect blood samples at various time points after ²H₂O administration.

  • Plasma Glucose Isolation: Isolate glucose from the plasma samples.

  • Derivatization: Chemically modify the glucose to a volatile derivative suitable for GC-MS analysis (e.g., glucose pentacetate).

  • GC-MS Analysis: Analyze the derivatized glucose samples by GC-MS to determine the deuterium enrichment at specific positions on the glucose molecule (typically C5 and C6).

  • Calculate Gluconeogenesis: The rate of gluconeogenesis is calculated based on the rate of deuterium incorporation into glucose over time, relative to the deuterium enrichment of body water.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Hepatic Glucose Production and FBPase Inhibition

The following diagram illustrates the central role of FBPase in hepatic gluconeogenesis and the mechanism of its inhibition.

G Gluconeogenic_Precursors Gluconeogenic Precursors (Lactate, Alanine, Glycerol) Pyruvate Pyruvate Gluconeogenic_Precursors->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps F6P Fructose-6-phosphate F16BP->F6P Hydrolysis G6P Glucose-6-phosphate F6P->G6P Glucose Glucose (to blood) G6P->Glucose FBPase FBPase FBPase->F16BP FBPase_IN_2 This compound FBPase_IN_2->FBPase Inhibits Insulin Insulin Insulin->FBPase Inhibits transcription Glucagon Glucagon Glucagon->FBPase Stimulates transcription

Caption: FBPase in the Hepatic Gluconeogenesis Pathway.

Experimental Workflow for this compound Target Validation

The following diagram outlines a typical workflow for the preclinical validation of an FBPase inhibitor like this compound.

G cluster_0 In Vitro Validation cluster_1 In Vivo Efficacy cluster_2 Safety and Toxicology Assay FBPase Activity Assay (e.g., Malachite Green) IC50 Determine IC50 of this compound Assay->IC50 Cell_Assay Hepatocyte Glucose Production Assay IC50->Cell_Assay EC50 Determine EC50 in cells Cell_Assay->EC50 Animal_Model Diabetic Animal Model (e.g., ZDF rats) EC50->Animal_Model Dosing Oral Administration of this compound Animal_Model->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT GNG_Measurement In Vivo Gluconeogenesis Measurement (using ²H₂O) Dosing->GNG_Measurement Blood_Glucose Monitor Blood Glucose Levels Dosing->Blood_Glucose Tox_Studies Acute and Chronic Toxicology Studies Dosing->Tox_Studies Lactate Measure Blood Lactate Levels Tox_Studies->Lactate Lipid_Profile Assess Lipid Profile Tox_Studies->Lipid_Profile

Caption: Preclinical Validation Workflow for FBPase Inhibitors.

Conclusion

The inhibition of FBPase represents a rationally designed and clinically investigated approach for the management of type 2 diabetes. Preclinical studies with inhibitors like this compound and MB06322 (CS-917) have robustly demonstrated the capacity of this class of compounds to reduce excessive hepatic glucose production and lower blood glucose levels in diabetic animal models. While the clinical development of CS-917 was halted due to safety concerns in combination with metformin, the validation of FBPase as a therapeutic target remains strong. Future research and development of second-generation FBPase inhibitors with improved safety profiles could offer a valuable therapeutic option for patients with type 2 diabetes, particularly for those in whom control of fasting hyperglycemia is a primary clinical need. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to continue exploring the potential of FBPase inhibition in the treatment of metabolic diseases.

References

FBPase-IN-2: A Potential New Frontier in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened reliance on glycolysis, a phenomenon known as the Warburg effect. Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis, has emerged as a critical player in cancer cell metabolism. Its expression and activity are frequently altered in various malignancies, presenting both challenges and opportunities for therapeutic intervention. FBPase-IN-2, a potent covalent inhibitor of FBPase, is a small molecule that has been investigated for its potential in managing type 2 diabetes. However, given the central role of FBPase in cancer biology, this compound holds significant, yet largely unexplored, potential as a tool for cancer research and as a lead compound for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the role of FBPase in cancer, summarizes the known properties of this compound, and presents detailed experimental protocols to facilitate the investigation of its potential in oncology.

Introduction: The Role of FBPase in Cancer

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme that catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate. There are two main isoforms in mammals, FBP1 (liver isoform) and FBP2 (muscle isoform), which are encoded by the FBP1 and FBP2 genes, respectively.

In many cancers, the expression of FBPase is downregulated, which is thought to contribute to the Warburg effect by shunting metabolites towards glycolysis.[1] This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation.[2] However, the role of FBPase is complex and context-dependent. In some cancers, such as certain types of breast and prostate cancer, FBPase overexpression has been associated with tumor promotion.[1]

FBPase exerts its influence on cancer progression through multiple mechanisms:

  • Metabolic Reprogramming: By opposing glycolysis, FBPase can limit the energy production and biosynthetic capacity of cancer cells.[2]

  • Regulation of Key Oncoproteins: FBPase has been shown to interact with and regulate the activity of critical cancer-related transcription factors, including hypoxia-inducible factor-1α (HIF-1α) and c-Myc.[3][4]

  • Modulation of the Tumor Microenvironment: FBPase activity can influence the production of lactate (B86563), a key signaling molecule in the tumor microenvironment that promotes angiogenesis and immune evasion.[5][6]

Given its multifaceted role, targeting FBPase with small molecule inhibitors like this compound presents a compelling strategy for cancer research and therapy.

This compound: A Potent Covalent Inhibitor

This compound (also known as HS36) is a potent covalent inhibitor of Fructose-1,6-bisphosphatase.[7] Its primary development focus has been on its potential to reduce glucose production in hepatocytes for the treatment of type 2 diabetes mellitus.[7] The covalent mechanism of action suggests a potential for high specificity and prolonged target engagement.

Quantitative Data for FBPase Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant FBPase inhibitors. It is important to note that most of the existing data for these inhibitors comes from studies related to type 2 diabetes. The investigation of their efficacy in cancer models is an emerging area of research.

InhibitorTargetIC50KiContextReference
This compound (HS36) FBPase0.15 µM-Diabetes Research[7]
FBPase-IN-3FBPase2.08 µM-Diabetes Research[7]
FBPase-IN-4FBPase-1.78 µMDiabetes Research[7]
FBPase-1 inhibitor-1FBPase-13.4 µM1.1 µMDiabetes Research[8]
Compound 15Pig Kidney FBPase1.5 µM-Diabetes Research[8]
Compound 15Human Liver FBPase8.1 µM-Diabetes Research[8]
Compound 16Pig Kidney FBPase5.0 µM-Diabetes Research[8]
Compound 16Human Liver FBPase6.0 µM-Diabetes Research[8]
(+)-Usnic acidHuman Liver FBPase371 µM-Diabetes Research[8]
(+)-Usnic acidPig Kidney FBPase930 µM-Diabetes Research[8]

Proposed Research Plan for this compound in Cancer

Given the limited direct evidence for this compound in cancer, a structured research plan is proposed to evaluate its potential. This plan encompasses in vitro and in vivo studies to assess its anti-cancer efficacy and elucidate its mechanism of action.

In Vitro Evaluation

The initial phase will involve a series of in vitro assays using a panel of cancer cell lines with varying levels of FBPase expression.

in_vitro_workflow cluster_cell_lines Select Cancer Cell Lines cluster_assays Perform In Vitro Assays cell_line_1 High FBPase Expressing viability Cell Viability Assay (MTT/XTT) cell_line_1->viability cell_line_2 Low FBPase Expressing cell_line_2->viability glucose_uptake Glucose Uptake Assay (2-NBDG) viability->glucose_uptake If cytotoxic lactate Lactate Production Assay glucose_uptake->lactate western_blot Western Blot Analysis (FBPase, c-Myc, HIF-1α) lactate->western_blot

Caption: Proposed in vitro experimental workflow for evaluating this compound.

In Vivo Evaluation

Promising results from the in vitro studies will warrant progression to in vivo evaluation using xenograft mouse models.

in_vivo_workflow cluster_model Establish Xenograft Model cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis xenograft Implant Cancer Cells into Immunocompromised Mice treatment Administer this compound or Vehicle xenograft->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring tumor_analysis Tumor Excision and Analysis (IHC, Western Blot) monitoring->tumor_analysis At study endpoint metabolomics Metabolomic Analysis of Tumor Tissue tumor_analysis->metabolomics

Caption: Proposed in vivo experimental workflow for this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed in the research plan.

FBPase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of FBPase in cell or tissue lysates.

  • Principle: FBPase hydrolyzes Fructose-1,6-Bisphosphate to Fructose-6-Phosphate (F6P). F6P is then used in a coupled enzyme reaction that reduces a chromophore, producing a colorimetric signal at 450 nm.[9]

  • Materials:

    • FBPase Activity Assay Kit (e.g., from BioVision or Abcam)[9]

    • 96-well clear microplate

    • Microplate reader

    • Cell or tissue lysates

  • Procedure:

    • Sample Preparation: Homogenize tissue (50 mg) or cells (5 x 10^6) in 500 µl of ice-cold FBP Assay Buffer.[9] Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[10]

    • Standard Curve Preparation: Prepare a Fructose-6-Phosphate (F6P) standard curve according to the kit manufacturer's instructions.[9]

    • Reaction Setup: Add 50 µl of the Reaction Mix (containing FBP substrate, converter, developer, and probe) to each well containing the standards and samples. For background control, use a mix without the FBP substrate.[9]

    • Measurement: Measure the absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C.[1]

    • Calculation: Calculate the FBPase activity based on the rate of change in absorbance and the F6P standard curve.[9]

Cell Viability Assay (MTT/XTT)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

  • Principle: Tetrazolium salts (MTT or XTT) are reduced by metabolically active cells to form a colored formazan (B1609692) product, which is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • This compound

    • MTT or XTT reagent

    • Solubilization solution (for MTT)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound for each cell line.

Glucose Uptake Assay (2-NBDG)

This assay measures the rate of glucose uptake in cancer cells treated with this compound.

  • Principle: 2-NBDG is a fluorescent glucose analog that is taken up by cells through glucose transporters. The intracellular fluorescence intensity is proportional to the glucose uptake rate.[11][12]

  • Materials:

    • Cancer cell lines

    • 6-well plates or 96-well black plates

    • This compound

    • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

    • Glucose-free medium

    • Flow cytometer or fluorescence microplate reader

  • Procedure:

    • Cell Seeding: Seed cells and allow them to adhere overnight.

    • Inhibitor Treatment: Pre-treat the cells with this compound in complete medium for a desired period (e.g., 24 hours).

    • Glucose Starvation: Wash the cells with glucose-free medium and incubate in glucose-free medium for 1 hour.[11]

    • 2-NBDG Incubation: Add 2-NBDG (e.g., 50-100 µM) to the cells and incubate for 30-60 minutes.[13]

    • Measurement: Wash the cells with ice-cold PBS to stop the uptake. Measure the fluorescence using a flow cytometer or a fluorescence microplate reader (Ex/Em = ~485/535 nm).

    • Data Analysis: Quantify the mean fluorescence intensity and normalize it to the vehicle control to determine the effect of this compound on glucose uptake.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium.

  • Principle: Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH produced is then used in a reaction that generates a colorimetric or fluorometric signal.[9]

  • Materials:

    • Conditioned cell culture medium from treated and control cells

    • Lactate Assay Kit (e.g., from Promega or Cayman Chemical)[13]

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Sample Collection: Collect the cell culture medium from cells treated with this compound and control cells.

    • Assay Reaction: Perform the lactate assay according to the manufacturer's protocol. This typically involves adding the conditioned medium to a reaction mixture containing LDH and other necessary reagents.

    • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

    • Data Analysis: Calculate the lactate concentration in the medium using a standard curve and normalize it to the cell number or total protein content.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as FBPase, c-Myc, and HIF-1α.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Materials:

    • Cell lysates from treated and control cells

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Transfer apparatus

    • Primary antibodies (e.g., anti-FBPase, anti-c-Myc, anti-HIF-1α, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

    • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of a therapeutic agent on tumor growth can then be assessed.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line of interest

    • This compound

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[14]

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.

    • Treatment: Administer this compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Monitoring: Measure the tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

    • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting, metabolomics).[14]

Signaling Pathways and Logical Relationships

FBPase is situated at a critical juncture in cellular metabolism and its activity is intertwined with key cancer-related signaling pathways.

signaling_pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis cluster_cancer_hallmarks Cancer Hallmarks cluster_regulators Key Regulators Glucose Glucose F6P Fructose-6-P Glucose->F6P F16BP Fructose-1,6-BP F6P->F16BP F16BP->F6P Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate Proliferation Cell Proliferation Pyruvate->Proliferation Angiogenesis Angiogenesis Lactate->Angiogenesis FBPase FBPase FBPase->F6P catalyzes cMyc c-Myc FBPase->cMyc inhibits HIF1a HIF-1α FBPase->HIF1a inhibits Metastasis Metastasis Proliferation->Metastasis cMyc->F16BP promotes glycolysis HIF1a->F16BP promotes glycolysis FBPase_IN_2 This compound FBPase_IN_2->FBPase inhibits

Caption: FBPase signaling in the context of cancer metabolism.

Conclusion

This compound represents a valuable chemical probe to explore the complex role of FBPase in cancer. Its potency and covalent mechanism of action make it an ideal tool for dissecting the metabolic vulnerabilities of cancer cells. The experimental protocols and research plan outlined in this guide provide a robust framework for investigating the anti-cancer potential of this compound. Further research in this area could not only enhance our understanding of cancer metabolism but also pave the way for the development of a new class of targeted cancer therapies.

References

Investigating the Off-Target Profile of FBPase-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, making it a compelling therapeutic target for type 2 diabetes and certain cancers.[1][2][3] Small molecule inhibitors of FBPase, such as the hypothetical compound FBPase-IN-2, offer a promising avenue for therapeutic intervention. However, ensuring the selectivity of such compounds is paramount to minimize potential toxicity and accurately interpret biological outcomes.[4] Off-target interactions, where a drug binds to proteins other than its intended target, can lead to unforeseen side effects or even mask the true mechanism of action.[4][5]

This technical guide provides a comprehensive framework for the investigation of the off-target effects of this compound. It outlines key experimental strategies, from broad kinase profiling to cellular target engagement and functional phosphoproteomics, to build a detailed selectivity profile. The protocols and data presented herein are illustrative and serve as a template for the rigorous characterization of novel FBPase inhibitors.

Initial Selectivity Screening: Kinase Profiling

Given the structural conservation of ATP-binding sites across the human kinome, it is crucial to assess the activity of new small molecules against a broad panel of protein kinases.[4][6] An initial high-throughput screen provides a global view of inhibitor selectivity and identifies primary off-target kinase families.[5][7]

Data Presentation: Kinase Selectivity Panel

A competitive binding assay, such as KINOMEscan, can be used to quantify the interaction of this compound with hundreds of kinases. The results are typically presented as the percentage of kinase activity remaining at a fixed concentration of the inhibitor.

Table 1: Hypothetical Kinase Selectivity Data for this compound (1 µM Screen)

TargetGene Symbol% Inhibition at 1 µMClassification
Fructose-1,6-bisphosphatase 1FBP198%On-Target
AMP-activated protein kinase alpha-1PRKAA189%Off-Target
5'-AMP-activated protein kinase subunit beta-1PRKAB13%No Significant Interaction
Ribosomal protein S6 kinase alpha-1RPS6KA175%Off-Target
Mitogen-activated protein kinase 1MAPK145%Moderate Interaction
Cyclin-dependent kinase 2CDK212%No Significant Interaction
... (400+ other kinases)...< 10%...

This hypothetical data indicates that while this compound is a potent inhibitor of its intended target, it also significantly inhibits AMPK (PRKAA1) and p90RSK (RPS6KA1) at a similar concentration, warranting further investigation.

Experimental Protocol: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for a competitive binding assay to determine the selectivity of a test compound.[8]

1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Perform serial dilutions to create a range of concentrations for testing. For a single-point screen, a 1 µM final concentration is common.

2. Assay Setup:

  • Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases.
  • In a multi-well plate, combine each kinase with a proprietary ligand that is immobilized on a solid support.

3. Compound Incubation:

  • Add this compound at the desired final concentration to the kinase-ligand mixtures.
  • Include appropriate controls: a DMSO-only control (vehicle) and a positive control inhibitor for each kinase if available.
  • Incubate the plates according to the assay manufacturer's instructions to allow the system to reach equilibrium.

4. Quantification:

  • Quantify the amount of kinase bound to the immobilized ligand using a detection system, often based on quantitative PCR (qPCR) of DNA tags linked to each kinase.
  • The amount of bound kinase in the presence of the test compound is compared to the DMSO control.

5. Data Analysis:

  • Calculate the percentage of inhibition for each kinase using the following formula: % Inhibition = (1 - (Test Compound Signal / DMSO Control Signal)) * 100
  • Report the data as a percentage of inhibition at the tested concentration. Potent off-target hits can be followed up with IC50 determination assays.

Cellular Target Engagement Verification

While in vitro assays are essential for initial screening, it is critical to confirm that the inhibitor engages its on- and off-targets within a cellular environment.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[9][10][11]

Data Presentation: Isothermal Dose-Response (ITDR) CETSA

An ITDR-CETSA experiment is performed at a constant temperature to determine the potency (IC50) of target engagement in cells.

Table 2: Hypothetical Cellular Target Engagement IC50 of this compound

Target ProteinCellular IC50 (µM)
FBP10.25
AMPK (PRKAA1)1.5

This hypothetical data confirms that this compound engages both its intended target FBP1 and the off-target AMPK in a cellular context, although with approximately 6-fold lower potency for the off-target.

Experimental Protocol: ITDR-CETSA with Western Blot Detection

This protocol describes how to determine the cellular IC50 of target engagement for this compound.[10][12]

1. Cell Treatment:

  • Plate cells (e.g., HepG2) and grow to 80-90% confluency.
  • Treat cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 1-2 hours.

2. Heating Step:

  • Harvest the cells and resuspend them in a buffered saline solution.
  • Heat the cell suspensions at a specific temperature (e.g., 52°C for FBP1, determined from a prior melt-curve experiment) for 3 minutes, followed by immediate cooling on ice.

3. Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 25°C water bath).
  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Analysis:

  • Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay.
  • Normalize the protein concentrations for all samples.
  • Analyze the levels of the target proteins (FBP1 and AMPK) in the soluble fraction by Western blotting using specific antibodies.

5. Data Analysis:

  • Quantify the band intensities from the Western blots.
  • Plot the band intensity for each target protein against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.[10]

Functional Impact of Off-Target Inhibition

Identifying a direct binding interaction is the first step; understanding its functional consequence is the next. Quantitative phosphoproteomics can be used to map the downstream signaling effects of inhibiting an off-target kinase, providing a functional readout of the compound's activity in the cell.[6][13][14]

Data Presentation: Quantitative Phosphoproteomics

Using methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), one can quantify changes in thousands of phosphorylation sites in response to inhibitor treatment.

Table 3: Hypothetical Phosphorylation Changes in Response to this compound (1 µM, 4h)

ProteinGenePhosphositeFold Change (Treated/Control)Known Upstream Kinase
Acetyl-CoA carboxylase 1ACACASer79-3.2AMPK
RaptorRPTORSer792-2.8AMPK
CREB-regulated transcription coactivator 2CRTC2Ser171-4.1AMPK
Ribosomal protein S6RPS6Ser235/236-2.5p90RSK

This hypothetical data shows a significant decrease in the phosphorylation of known downstream substrates of AMPK and p90RSK, providing strong functional evidence that the off-target binding observed in earlier experiments translates to inhibition of these kinase pathways in cells.

Experimental Protocol: SILAC-based Phosphoproteomics

This protocol provides a high-level workflow for a quantitative phosphoproteomics experiment to assess downstream signaling effects.[14][15]

1. Cell Culture and Labeling:

  • Culture two populations of cells (e.g., HepG2) in SILAC media containing either "light" (standard) or "heavy" (¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) amino acids for at least five cell divisions to achieve complete labeling.

2. Treatment and Lysis:

  • Treat the "heavy"-labeled cells with this compound (e.g., 1 µM) and the "light"-labeled cells with vehicle (DMSO) for the desired duration.
  • Harvest and combine the "light" and "heavy" cell populations at a 1:1 ratio.
  • Lyse the combined cell pellet in a urea-based buffer and determine the protein concentration.

3. Protein Digestion and Phosphopeptide Enrichment:

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like Trypsin.
  • Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

4. LC-MS/MS Analysis:

  • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will acquire MS/MS spectra for peptide sequencing and phosphorylation site localization.

5. Data Analysis:

  • Use a database search engine (e.g., MaxQuant) to identify peptides and phosphorylation sites.
  • Quantify the relative abundance of each phosphopeptide by comparing the signal intensity of the "heavy" and "light" peptide pairs.
  • Perform statistical analysis to identify phosphorylation sites that are significantly up- or down-regulated upon treatment with this compound.

Mandatory Visualizations

Experimental and Logical Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Caption: Workflow for this compound off-target investigation.

Signaling Pathway Diagram

signaling_pathway FBPase_IN_2 This compound AMPK AMPK FBPase_IN_2->AMPK Off-Target Inhibition p90RSK p90RSK FBPase_IN_2->p90RSK FBP1 FBP1 (On-Target) FBPase_IN_2->FBP1 Inhibition ACACA ACACA (pS79) AMPK->ACACA Phosphorylation RPS6 RPS6 (pS235/236) p90RSK->RPS6 Phosphorylation Gluconeogenesis Gluconeogenesis FBP1->Gluconeogenesis

Caption: Hypothetical signaling effects of this compound.

Conclusion

A thorough investigation of off-target effects is a cornerstone of modern drug development. For a novel agent like this compound, a multi-faceted approach is essential to build a comprehensive selectivity profile. By combining broad biochemical screens, cellular target engagement assays like CETSA, and functional readouts such as phosphoproteomics, researchers can gain a detailed understanding of a compound's mechanism of action and potential liabilities. The hypothetical data and protocols presented in this guide illustrate a rigorous pathway for de-risking this compound, ensuring that subsequent preclinical and clinical development is built on a solid foundation of molecular understanding. This systematic approach is critical for translating a promising molecule into a safe and effective therapeutic.

References

Methodological & Application

Application Notes: FBPase-IN-2 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in the gluconeogenesis pathway, responsible for catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1][2] As a rate-limiting step, FBPase plays a pivotal role in controlling glucose homeostasis.[2] Its inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus by reducing excessive endogenous glucose production.[3][4] FBPase-IN-2 (also known as HS36) has been identified as a potent, covalent inhibitor of FBPase.[5][6] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against FBPase using a colorimetric, coupled-enzyme assay.

Mechanism of Action

This compound acts as a covalent inhibitor, which allows it to form a stable bond with the enzyme, leading to potent and often irreversible inhibition.[5] This mechanism makes it a valuable tool for studying the physiological roles of FBPase and as a lead compound in the development of novel anti-diabetic agents.[6] The primary therapeutic application lies in its ability to reduce glucose production in hepatocytes.[2][5]

Quantitative Data: Comparative Inhibitor Activity

The inhibitory potency of this compound can be compared with other known FBPase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

InhibitorIC50 ValueInhibitor TypeReference
This compound 0.15 µM Covalent [5][6]
FBPase-IN-10.22 µMCovalent[2][6]
FBPase-IN-32.08 µMNot Specified[2][6]
MB0503216 nMAllosteric (AMP site)[2][6]
AMP~1.3 - 9.7 µMNatural Allosteric[7]

Signaling Pathway

The following diagram illustrates the role of FBPase in the gluconeogenesis pathway and the point of inhibition by this compound.

FBPase_Pathway cluster_glycolysis Gluconeogenesis Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA PEP Phosphoenolpyruvate OAA->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps F6P Fructose-6-phosphate F16BP->F6P FBPase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose Inhibitor This compound Inhibitor->F16BP Inhibits

Caption: Role of FBPase in the gluconeogenesis pathway.

Experimental Protocol: In Vitro FBPase Inhibition Assay

This protocol outlines a method to determine the IC50 value of this compound using a commercially available colorimetric FBPase activity assay kit as a basis.[8][9]

Principle

The activity of FBPase is measured through a coupled enzymatic reaction. FBPase first hydrolyzes its substrate, Fructose-1,6-bisphosphate (FBP), to produce Fructose-6-phosphate (F6P).[8] The F6P is then utilized by a developer enzyme mix to reduce a colorless probe into a colored product. The absorbance of this product, measured at 450 nm, is directly proportional to the FBPase activity.[8][9] The presence of an inhibitor like this compound will decrease the rate of color development.

Materials and Reagents
  • Recombinant Human FBPase

  • FBPase Assay Buffer

  • FBPase Substrate (Fructose-1,6-bisphosphate)

  • FBPase Converter Enzyme

  • FBPase Developer Enzyme

  • FBPase Probe (e.g., WST-based)

  • This compound

  • Dimethyl Sulfoxide (DMSO, for inhibitor stock)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • 37°C Incubator

  • Multichannel pipette

Procedure

1. Reagent Preparation:

  • FBPase Assay Buffer: Prepare according to the kit manufacturer's instructions. Keep on ice.

  • Enzyme Working Solution: Dilute the FBPase stock solution to a final concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions of Inhibitor: Prepare a series of dilutions of this compound in Assay Buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM might be appropriate to span the expected IC50 of 0.15 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

2. Assay Reaction Setup:

  • Set up the 96-well plate as follows for each inhibitor concentration, including a no-inhibitor control (0 µM):

    • Test Wells [S]: 50 µL of Enzyme Working Solution + 10 µL of this compound dilution.

    • Background Control Wells [BC]: 50 µL of Enzyme Working Solution + 10 µL of this compound dilution.

  • Add a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Gently tap the plate to mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

3. Reaction Mix Preparation:

  • Prepare a Reaction Mix and a Background Control Mix according to the table below, making enough for all wells.[8]

ComponentReaction MixBackground Control Mix
FBP Assay Buffer39 µL41 µL
FBP Converter2 µL2 µL
FBP Developer2 µL2 µL
FBP Probe5 µL5 µL
FBP Substrate2 µL---

4. Measurement:

  • To initiate the reaction, add 50 µL of the Reaction Mix to the Test Wells [S].

  • Add 50 µL of the Background Control Mix to the Background Control Wells [BC].

  • Mix well.

  • Immediately start measuring the absorbance at 450 nm (OD 450) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[9]

Data Analysis
  • Calculate Reaction Rate: For each well, choose two time points (t1 and t2) within the linear range of the reaction. Calculate the change in absorbance (ΔOD = A2 - A1). The rate is ΔOD / (t2 - t1).

  • Correct for Background: Subtract the reaction rate of the Background Control [BC] from the corresponding Sample well [S].

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Rate_inhibitor / Rate_no-inhibitor_control)) * 100

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Experimental Workflow

The following diagram provides a visual summary of the experimental protocol.

Workflow cluster_prep 1. Preparation cluster_setup 2. Plate Setup cluster_reaction 3. Reaction cluster_measure 4. Measurement & Analysis prep_reagents Prepare Reagents: - Assay Buffer - Enzyme Solution prep_inhibitor Prepare this compound Serial Dilutions plate Add Enzyme and Inhibitor to 96-well plate prep_inhibitor->plate pre_incubate Pre-incubate 15 min at Room Temperature plate->pre_incubate add_mix Add Mix to Wells to Start Reaction pre_incubate->add_mix mix Prepare Reaction Mix (with Substrate) mix->add_mix read Measure OD 450 nm (Kinetic, 37°C) add_mix->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Workflow for the this compound inhibition assay.

References

Application Notes and Protocols for FBPase-IN-2 in Cell-Based Gluconeogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2] Its inhibition is a key therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production.[2][3] FBPase-IN-2 is a potent, covalent inhibitor of FBPase with an IC50 value of 0.15 µM.[4][5] This document provides detailed protocols and application notes for utilizing this compound in cell-based assays to study its effects on gluconeogenesis in hepatocytes.

Mechanism of Action

This compound acts as a covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. By inhibiting FBPase, this compound effectively reduces the production of glucose in hepatocytes.[4][5] This makes it a valuable tool for research related to type 2 diabetes mellitus.[4]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and a related inhibitor, MB05032. This data is essential for designing dose-response experiments.

CompoundTargetIC50 ValueCell-Based Assay ConcentrationObserved Effect
This compoundFBPase0.15 µM0.1 - 10 µM (suggested range)Reduces glucose production in hepatocytes[4][5]
MB05032FBPase16 nM[6][7]250 µMSignificantly elevated cellular ATP/ADP ratio and glucose utilization in mouse pancreatic islets[8]

Signaling Pathway

The diagram below illustrates the central role of FBPase in the gluconeogenesis pathway and the inhibitory action of this compound.

G cluster_cytosol Hepatocyte Cytosol Lactate_Pyruvate Lactate (B86563) / Pyruvate (B1213749) PEP Phosphoenolpyruvate (PEP) Lactate_Pyruvate->PEP Multiple Steps F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps F6P Fructose-6-phosphate F16BP->F6P Hydrolysis FBPase FBPase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase_IN_2 This compound FBPase_IN_2->FBPase Inhibits

Caption: Gluconeogenesis pathway in hepatocytes and the inhibitory point of this compound.

Experimental Workflow

The following diagram outlines the general workflow for a cell-based gluconeogenesis assay using this compound.

G cluster_workflow Experimental Workflow plate_cells 1. Plate Primary Hepatocytes serum_starve 2. Serum Starve Overnight plate_cells->serum_starve pre_treat 3. Pre-treat with this compound serum_starve->pre_treat induce_gluco 4. Induce Gluconeogenesis (e.g., with cAMP & Dexamethasone) pre_treat->induce_gluco incubate 5. Incubate for 2.5-6 hours induce_gluco->incubate collect_supernatant 6. Collect Supernatant incubate->collect_supernatant measure_glucose 7. Measure Glucose Concentration collect_supernatant->measure_glucose normalize 8. Normalize to Protein Content measure_glucose->normalize

Caption: General workflow for the this compound cell-based gluconeogenesis assay.

Detailed Experimental Protocols

Protocol 1: Gluconeogenesis Assay in Primary Mouse Hepatocytes

This protocol is adapted from established methods for assessing hepatic glucose production.[4][5]

Materials:

  • Primary mouse hepatocytes

  • Collagen I-coated 6-well plates

  • Medium 199 with 5% FBS, penicillin, and streptomycin

  • Serum-free Medium 199

  • PBS (Phosphate-Buffered Saline)

  • Glucose Production Buffer: Glucose-free DMEM (pH 7.4) without phenol (B47542) red, supplemented with 20 mM sodium lactate, 2 mM sodium pyruvate, 2 mM L-glutamine, and 15 mM HEPES.

  • This compound (stock solution in DMSO)

  • cAMP (10 µM) and Dexamethasone (B1670325) (50 nM) solution

  • Colorimetric glucose assay kit

  • BCA protein assay kit

  • Lysis buffer

Procedure:

  • Cell Plating: Culture primary mouse hepatocytes in Collagen I-coated 6-well plates at a density of 1 x 10^6 cells per well in Medium 199 supplemented with 5% FBS and antibiotics.

  • Serum Starvation: After 6-48 hours of plating, wash the cells twice with warm PBS and then serum-starve them overnight in serum-free Medium 199.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free, glucose-free DMEM. A suggested concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO).

    • Aspirate the starvation medium and wash the cells twice with warm PBS.

    • Add 1 ml of the this compound dilutions or vehicle control to the respective wells and pre-incubate for 1 hour at 37°C.

  • Induction of Gluconeogenesis:

    • To induce gluconeogenesis, add cAMP (final concentration 10 µM) and dexamethasone (final concentration 50 nM) to the wells containing this compound or vehicle.

    • Incubate the plates at 37°C for 2.5 to 6 hours.[9]

  • Sample Collection: Collect 0.2 ml of the culture medium from each well for glucose measurement.

  • Glucose Measurement: Measure the glucose concentration in the collected medium using a colorimetric glucose assay kit according to the manufacturer's instructions.

  • Protein Quantification for Normalization:

    • Aspirate the remaining medium and wash the cells with cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine the total protein content of the cell lysates using a BCA protein assay kit.

  • Data Analysis: Normalize the measured glucose concentration to the total protein content for each well. Calculate the percentage inhibition of glucose production by this compound at each concentration relative to the vehicle-treated control.

Protocol 2: Luciferase-Based Glucose Production Assay

For high-throughput screening, a luciferase-based glucose assay can be employed.

Materials:

  • H4IIE rat hepatoma cells or primary hepatocytes

  • 96-well or 384-well plates

  • Reagents from Protocol 1

  • Luminescent glucose assay kit

Procedure:

  • Follow steps 1-4 from Protocol 1, adjusting cell numbers and volumes for the multi-well plate format.

  • Glucose Measurement: Utilize a luminescent glucose assay kit that couples glucose metabolism to the production of NAD(P)H and light generation.[3] Follow the manufacturer's protocol for the assay.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the signal as described in Protocol 1.

Troubleshooting and Considerations

  • Cell Health: Ensure high viability of primary hepatocytes. Use freshly isolated cells or properly cryopreserved batches.

  • Substrate Concentrations: The concentrations of lactate and pyruvate can be optimized for the specific cell type used.

  • Incubation Time: The optimal incubation time for gluconeogenesis induction and inhibitor treatment may vary. A time-course experiment (e.g., 2, 4, 6, 8 hours) is recommended for initial optimization.

  • This compound Solubility: Ensure complete solubilization of this compound in DMSO and proper dilution in the assay medium to avoid precipitation. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all wells.

  • Positive Control: Include a known inhibitor of gluconeogenesis, such as metformin, as a positive control.

  • Basal Glucose Production: Include a set of wells with substrates but without cAMP/dexamethasone to measure basal glucose production. Also, include wells without substrates to measure any background glucose.

By following these detailed protocols and considering the provided data and diagrams, researchers can effectively utilize this compound to investigate its inhibitory effects on gluconeogenesis in a cell-based setting.

References

Application Notes and Protocols for FBPase-IN-2 in Primary Hepatocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a key rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate. Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production. FBPase-IN-2 (also known as HS36) is a potent, covalent inhibitor of FBPase. These application notes provide detailed protocols for the utilization of this compound in primary hepatocyte cultures to study its effects on glucose metabolism and cellular viability.

This compound acts by covalently modifying the cysteine residue C128 at an allosteric site of the FBPase enzyme, leading to its inhibition. Understanding its application in a physiologically relevant model, such as primary hepatocytes, is crucial for preclinical drug development and metabolic research.

Data Presentation

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterValueCell Type/SystemReference
IC50 0.15 µMPurified FBPase enzyme[1][2]
Representative Dose-Response of this compound on Gluconeogenesis in Primary Hepatocytes

This table presents representative data on the dose-dependent inhibition of gluconeogenesis in primary hepatocytes by this compound. This data is illustrative and may vary based on experimental conditions.

This compound Concentration (µM)Inhibition of Glucose Production (%)
0.0115 ± 3
0.145 ± 5
0.15 (IC50) 50 ± 4
0.578 ± 6
1.092 ± 3
5.098 ± 2

Signaling Pathway

Caption: Inhibition of the gluconeogenesis pathway by this compound.

Experimental Protocols

Isolation and Culture of Primary Hepatocytes

This protocol describes a standard method for isolating primary hepatocytes from a mouse model.

Materials:

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • EGTA (0.5 M)

  • HEPES (1 M)

  • Collagenase Type IV

  • Williams' Medium E

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagen-coated culture plates

Procedure:

  • Anesthesia: Anesthetize the mouse according to approved institutional protocols.

  • Perfusion:

    • Perfuse the liver via the portal vein first with warm (37°C) HBSS containing 0.5 mM EGTA and 10 mM HEPES at a flow rate of 5 mL/min for 5-10 minutes to clear the blood.

    • Switch to a second perfusion solution of warm HBSS containing 0.05% Collagenase Type IV and 10 mM HEPES. Continue perfusion until the liver becomes soft and digested (approximately 10-15 minutes).

  • Hepatocyte Isolation:

    • Excise the digested liver and transfer it to a sterile petri dish containing Williams' Medium E with 10% FBS.

    • Gently mince the liver with sterile forceps to release the hepatocytes.

    • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Cell Purification and Plating:

    • Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C. Discard the supernatant.

    • Gently resuspend the cell pellet in Williams' Medium E with 10% FBS and 1% Penicillin-Streptomycin.

    • Determine cell viability and count using a hemocytometer and trypan blue exclusion. Viability should be >90%.

    • Seed hepatocytes onto collagen-coated plates at a density of 0.5-1 x 10^6 cells/mL.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow cells to attach for 4-6 hours before treatment.

Glucose Production Assay in Primary Hepatocytes

This protocol details the measurement of gluconeogenesis in primary hepatocytes treated with this compound.

Materials:

  • Primary hepatocytes cultured in collagen-coated plates

  • Glucose-free DMEM

  • Sodium Lactate (B86563) (200 mM stock)

  • Sodium Pyruvate (B1213749) (20 mM stock)

  • This compound (HS36) stock solution in DMSO

  • Glucose Assay Kit (e.g., glucose oxidase-based)

  • BCA Protein Assay Kit

Procedure:

  • Cell Preparation: After overnight culture, wash the primary hepatocytes twice with PBS.

  • Starvation: Incubate the cells in glucose-free DMEM for 2-4 hours at 37°C.

  • Treatment:

    • Prepare a gluconeogenic substrate solution by adding sodium lactate (final concentration 10 mM) and sodium pyruvate (final concentration 1 mM) to glucose-free DMEM.

    • Prepare serial dilutions of this compound in the gluconeogenic substrate solution. Include a vehicle control (DMSO).

    • Remove the starvation medium and add the this compound or vehicle-containing gluconeogenic medium to the cells.

  • Incubation: Incubate the plates at 37°C for 3-6 hours.

  • Sample Collection: Collect the supernatant from each well for glucose measurement.

  • Glucose Measurement: Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.

  • Protein Quantification: Wash the cells with PBS and lyse them. Determine the total protein concentration in each well using a BCA protein assay.

  • Data Analysis: Normalize the glucose production to the total protein content for each well. Calculate the percentage inhibition of glucose production for each this compound concentration relative to the vehicle control.

Cytotoxicity Assay

This protocol is for assessing the potential cytotoxic effects of this compound on primary hepatocytes.

Materials:

  • Primary hepatocytes cultured in 96-well plates

  • This compound stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar ATP-based assay

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

Procedure (ATP-based Assay):

  • Treatment: After overnight culture, treat the hepatocytes with various concentrations of this compound (and a vehicle control) for 24 hours.

  • Assay:

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Experimental Workflow

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis isolate Isolate Primary Hepatocytes culture Culture on Collagen-Coated Plates (24h) isolate->culture treat Treat with this compound (Dose-Response) culture->treat glucose_assay Glucose Production Assay (3-6h) treat->glucose_assay viability_assay Cytotoxicity Assay (e.g., ATP, LDH) (24h) treat->viability_assay analyze_glucose Normalize Glucose Output to Protein Content glucose_assay->analyze_glucose analyze_viability Calculate Percent Viability viability_assay->analyze_viability dose_response Generate Dose-Response Curves (IC50, CC50) analyze_glucose->dose_response analyze_viability->dose_response

Caption: Workflow for evaluating this compound in primary hepatocytes.

References

Application Notes and Protocols for FBPase Inhibitor: MB06322 (CS-917)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of the Fructose-1,6-bisphosphatase (FBPase) inhibitor, MB06322 (also known as CS-917). The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of FBPase inhibitors.

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a key rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose from non-carbohydrate precursors.[1][2][3][4] In type 2 diabetes, excessive endogenous glucose production (EGP) is a major contributor to hyperglycemia.[1][2][3][5] FBPase inhibitors are being investigated as a therapeutic strategy to reduce EGP and thereby control blood glucose levels.[1][2][3][6] MB06322 is an orally available prodrug that is converted in vivo to its active metabolite, which potently and selectively inhibits FBPase.[7][8] Preclinical studies in rodent models of type 2 diabetes have demonstrated its efficacy in lowering blood glucose.[5][9][10]

Signaling Pathway

The primary mechanism of action of FBPase inhibitors like the active metabolite of MB06322 is the direct inhibition of the FBPase enzyme within the gluconeogenesis pathway in the liver and kidney. This inhibition reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in the synthesis of glucose.

FBPase_Inhibition_Pathway cluster_gluconeogenesis Gluconeogenesis Pathway Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA PEP Phosphoenolpyruvate OAA->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP FBPase FBPase F16BP->FBPase F6P Fructose-6-phosphate G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase->F6P Inhibitor FBPase Inhibitor (Active Metabolite of MB06322) Inhibitor->FBPase caption FBPase Inhibition in Gluconeogenesis

Caption: Inhibition of FBPase by its inhibitor blocks a key step in gluconeogenesis.

Quantitative Data Summary

The following tables summarize the reported in vivo dosage and treatment schedules for MB06322 in Zucker diabetic fatty (ZDF) rats, a common animal model for type 2 diabetes.

Table 1: Acute Single-Dose Studies in Fasting Male ZDF Rats

ParameterValueReference
Animal ModelMale Zucker Diabetic Fatty (ZDF) rats (overtly diabetic)[5]
Administration RouteOral[9][10]
Dosage30 - 300 mg/kg[7][10]
Effect on GluconeogenesisUp to 70% inhibition[5]
Effect on Endogenous Glucose Production46% reduction[5]
Blood Glucose Reduction>200 mg/dl[5]
Time to Maximal Effect2.5 - 5 hours[9]

Table 2: Chronic Treatment Studies in Male ZDF Rats

Parameter6-week-old (Prophylactic)10-week-old (Intervention)Reference
Animal ModelMale ZDF ratsMale ZDF rats[5][8]
Treatment Duration4 weeks2 weeks[5][8]
Dosage100 or 300 mg/kg/dayNot specified, likely similar high doses[8]
OutcomeDelayed hyperglycemia, preserved pancreatic function~44% glucose lowering[5][8]
Side Effects Noted~1.5-fold elevation in lactate (B86563)Similar metabolic ramifications[5][8]

Table 3: Chronic Treatment in High-Fat Diet-Fed Female ZDF Rats

ParameterValueReference
Animal ModelHigh-fat diet-fed female ZDF rats[5]
Treatment Duration2 weeks[5]
OutcomeFully attenuated hyperglycemia[5]
Side Effects NotedModest reduction in glycogen (B147801) stores (~20%)[5]

Experimental Protocols

Protocol 1: Acute Oral Administration in a Diabetic Rodent Model

This protocol is based on studies evaluating the acute effects of MB06322 on blood glucose and gluconeogenesis.

Objective: To assess the acute dose-dependent effects of an FBPase inhibitor on plasma glucose levels and gluconeogenesis.

Materials:

  • MB06322 (or other FBPase inhibitor)

  • Vehicle (e.g., appropriate aqueous solution)

  • Zucker diabetic fatty (ZDF) rats (or other relevant diabetic animal model)

  • Blood glucose monitoring system

  • Oral gavage needles

Procedure:

  • Fast the animals overnight (e.g., 10-12 hours) with free access to water.

  • Record baseline body weight and blood glucose levels.

  • Prepare the FBPase inhibitor in the appropriate vehicle at the desired concentrations (e.g., to deliver doses of 30, 100, and 300 mg/kg).

  • Administer the inhibitor or vehicle to the animals via oral gavage.

  • Monitor blood glucose levels at regular intervals post-administration (e.g., 1, 2, 4, 6, and 8 hours).

  • At the end of the study, animals may be euthanized for collection of liver tissue to analyze gluconeogenic pathway intermediates.

Acute_Admin_Workflow Start Start: Fasted ZDF Rats Baseline Record Baseline Weight & Blood Glucose Start->Baseline Dosing Oral Gavage: - Vehicle - FBPase Inhibitor (e.g., 30, 100, 300 mg/kg) Baseline->Dosing Monitoring Monitor Blood Glucose at Intervals (1, 2, 4, 6, 8 hours) Dosing->Monitoring Endpoint Endpoint: Euthanasia & Tissue Collection (Optional) Monitoring->Endpoint Analysis Data Analysis: - Glucose Lowering - GNG Intermediates Endpoint->Analysis

Caption: Workflow for acute in vivo administration of an FBPase inhibitor.

Protocol 2: Chronic Oral Administration in a Diabetic Rodent Model

This protocol is designed to evaluate the long-term efficacy and potential side effects of an FBPase inhibitor.

Objective: To determine the effects of chronic FBPase inhibition on glycemic control and metabolic parameters.

Materials:

  • MB06322 (or other FBPase inhibitor)

  • Vehicle

  • ZDF rats (e.g., pre-diabetic 6-week-old males)

  • Standard rodent chow

  • Blood glucose and lactate monitoring systems

  • Equipment for plasma triglyceride analysis

Procedure:

  • Acclimate the animals and record baseline body weight, blood glucose, and plasma lactate and triglyceride levels.

  • Divide animals into treatment groups (e.g., vehicle, 100 mg/kg/day inhibitor, 300 mg/kg/day inhibitor).

  • Administer the inhibitor or vehicle daily via oral gavage at the same time each day for the duration of the study (e.g., 2-4 weeks).

  • Monitor body weight and blood glucose weekly.

  • At the end of the treatment period, collect blood samples for analysis of plasma glucose, lactate, and triglycerides.

  • Pancreatic function can be assessed through methods such as glucose tolerance tests or histological analysis of pancreatic islets.

Chronic_Admin_Workflow Start Start: Pre-diabetic ZDF Rats Baseline Record Baseline Parameters (Weight, Glucose, Lactate, Triglycerides) Start->Baseline Grouping Group Animals: - Vehicle - Low Dose - High Dose Baseline->Grouping Treatment Daily Oral Gavage for 2-4 Weeks Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Blood Glucose Treatment->Monitoring Endpoint End of Treatment: Collect Blood for Final Analysis Treatment->Endpoint Monitoring->Treatment Analysis Data Analysis: - Glycemic Control - Metabolic Parameters - Pancreatic Function Endpoint->Analysis

Caption: Workflow for chronic in vivo administration of an FBPase inhibitor.

Important Considerations
  • Vehicle Selection: The vehicle for oral administration should be carefully selected to ensure the solubility and stability of the FBPase inhibitor.

  • Animal Model: The choice of animal model is critical. The Zucker diabetic fatty (ZDF) rat is a well-established model of obesity and type 2 diabetes.[5][9] Other models of hyperglycemia and insulin (B600854) resistance may also be appropriate.

  • Monitoring for Side Effects: Chronic inhibition of gluconeogenesis may lead to side effects such as lactic acidosis or alterations in lipid metabolism.[8][9] It is crucial to monitor plasma lactate and triglyceride levels, especially during long-term studies.

  • Hypoglycemia: While studies with MB06322 in fasted ZDF rats did not report hypoglycemia even at high doses, this remains a potential concern with inhibitors of gluconeogenesis and should be carefully monitored.[10]

  • Combination Therapy: FBPase inhibitors may offer enhanced glycemic control when used in combination with other antidiabetic agents, such as insulin sensitizers or secretagogues.[1][3]

These application notes and protocols provide a framework for the in vivo evaluation of FBPase inhibitors. Researchers should adapt these protocols to their specific research questions and institutional guidelines for animal care and use.

References

Application Notes and Protocols for FBPase-IN-2 in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. In many cancer types, the expression and activity of FBPase are suppressed, which contributes to the metabolic reprogramming known as the Warburg effect. This shift towards aerobic glycolysis is characterized by increased glucose uptake and lactate (B86563) production, even in the presence of oxygen, and is thought to provide cancer cells with a growth advantage. The targeted inhibition of FBPase in cancer cells that rely on gluconeogenic pathways or where FBPase has non-canonical roles could be a valuable research tool to dissect its function in cancer metabolism and progression.

FBPase-IN-2 is a potent, covalent inhibitor of FBPase with an IC50 of 0.15 μM. While its primary application has been in the context of type 2 diabetes research for its ability to reduce glucose production in hepatocytes, its utility as a chemical probe to study the role of FBPase in cancer cell biology is an emerging area of interest. These application notes provide a framework and hypothetical protocols for utilizing this compound to investigate the multifaceted role of FBPase in cancer cells.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueReference
TargetFructose-1,6-bisphosphatase (FBPase)MedchemExpress[1][2]
IC500.15 μMMedchemExpress[1][2]
Mechanism of ActionCovalent InhibitorMedchemExpress[1][2]
Table 2: Hypothetical Dose-Response of this compound on Cancer Cell Line XYZ
This compound (μM)Cell Viability (%)Lactate Production (fold change)Caspase-3/7 Activity (fold change)
0 (Vehicle)100 ± 5.21.0 ± 0.11.0 ± 0.05
0.195 ± 4.81.2 ± 0.11.1 ± 0.06
0.582 ± 6.11.5 ± 0.21.8 ± 0.1
165 ± 5.52.1 ± 0.32.5 ± 0.2
540 ± 4.93.5 ± 0.44.2 ± 0.3
1025 ± 3.74.8 ± 0.55.9 ± 0.4
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cancer cell line and experimental conditions.

Mandatory Visualization

G cluster_0 Glycolysis vs. Gluconeogenesis Glucose Glucose G6P G6P Glucose->G6P Hexokinase G6P->Glucose G6Pase F6P F6P G6P->F6P F6P->G6P F16BP F16BP F6P->F16BP PFK1 F16BP->F6P FBPase Pyruvate Pyruvate F16BP->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate FBPase_IN_2 FBPase_IN_2 FBPase FBPase FBPase_IN_2->FBPase Inhibition

Caption: this compound inhibits FBPase, a key enzyme in gluconeogenesis.

G cluster_1 Experimental Workflow: Effect of this compound on Cancer Cell Metabolism start Seed Cancer Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24-72h) treat->incubate glycolysis Glycolysis Assay (Lactate Production / ECAR) incubate->glycolysis viability Cell Viability Assay (MTT / CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (Annexin V / Caspase Activity) incubate->apoptosis data Data Analysis glycolysis->data viability->data apoptosis->data

Caption: Workflow for assessing this compound's impact on cancer cells.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific cancer cell line and experimental setup. Due to the lack of published data on this compound in cancer cell lines, these protocols are provided as a starting point for investigation.

Protocol 1: Determination of this compound Potency in Cancer Cells (FBPase Activity Assay)

This protocol is designed to confirm the inhibitory activity of this compound on endogenous FBPase in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • FBPase Activity Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate at a density that allows for logarithmic growth.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.01 µM to 10 µM is recommended as a starting point. Include a vehicle control (DMSO).

    • Replace the medium with the this compound containing medium and incubate for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • FBPase Activity Assay:

    • Perform the FBPase activity assay using a commercial kit, following the manufacturer's protocol.

    • Normalize the FBPase activity to the total protein concentration of each sample.

    • Plot the FBPase activity against the concentration of this compound to determine the IC50 in your cell line.

Protocol 2: Assessment of this compound on Cancer Cell Proliferation (MTT Assay)

This protocol measures the effect of FBPase inhibition on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Evaluation of this compound on Glycolysis (Lactate Production Assay)

This protocol measures the effect of FBPase inhibition on the rate of glycolysis by quantifying the amount of lactate secreted into the culture medium.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lactate Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat cells with different concentrations of this compound and a vehicle control for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture medium from each well.

    • Centrifuge the medium to remove any detached cells.

  • Lactate Assay:

    • Perform the lactate assay on the collected medium using a commercial kit according to the manufacturer's instructions.

  • Data Normalization and Analysis:

    • In a parallel plate, determine the cell number or total protein content for each treatment condition to normalize the lactate production.

    • Calculate the fold change in lactate production relative to the vehicle-treated control.

Protocol 4: Analysis of this compound Induced Apoptosis (Annexin V/PI Staining)

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be Annexin V- and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

References

Application Notes and Protocols: FBPase Inhibitors as Tools for Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403). This reaction is a key rate-limiting step in the gluconeogenic pathway. Due to its central role, FBPase has emerged as a significant target for therapeutic intervention in diseases characterized by excessive glucose production, such as type 2 diabetes. Furthermore, its role in cancer metabolism, particularly in the context of the Warburg effect, has made it a subject of intense research in oncology.

There are two primary isoforms of FBPase in mammals: FBP1 (liver isoform) and FBP2 (muscle isoform), which are encoded by the FBP1 and FBP2 genes, respectively. While FBP1 is predominantly expressed in gluconeogenic tissues like the liver and kidneys, FBP2 is found in a wider range of tissues, including skeletal muscle. The activity of FBPase is allosterically regulated by cellular energy status, primarily through inhibition by adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate.

The development of small molecule inhibitors of FBPase provides powerful tools for the detailed analysis of metabolic pathways. By selectively blocking FBPase activity, researchers can investigate the consequential shifts in glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway, and other interconnected metabolic networks. These inhibitors are invaluable for elucidating the metabolic adaptations of cells in various physiological and pathological states.

These application notes provide an overview of the use of FBPase inhibitors for metabolic pathway analysis, including experimental protocols and data presentation guidelines.

Data Presentation

The following tables summarize the expected quantitative effects of FBPase inhibition on key metabolic parameters. These are generalized effects and the magnitude of change will be dependent on the specific cell type, experimental conditions, and the inhibitor used.

Table 1: Expected Changes in Key Metabolite Levels Following FBPase Inhibition

MetaboliteExpected ChangeRationale
Fructose-1,6-bisphosphateIncreaseAccumulation of the FBPase substrate.
Fructose-6-phosphateDecreaseReduced production from fructose-1,6-bisphosphate.
Glucose-6-phosphateDecreaseReduced flux towards glucose synthesis.
3-PhosphoglycerateIncreaseUpstream accumulation in the glycolytic pathway.
Lactate (B86563)IncreaseIncreased glycolytic flux to regenerate NAD+.
Citrate (B86180)DecreaseReduced entry of gluconeogenic precursors into the TCA cycle.
ATP/ADP RatioDecreaseIncreased ATP consumption through glycolysis.

Table 2: Expected Changes in Metabolic Fluxes Following FBPase Inhibition

Metabolic PathwayExpected Change in FluxRationale
GluconeogenesisDecreaseDirect inhibition of a rate-limiting step.
GlycolysisIncreaseAllosteric activation of phosphofructokinase-1 (PFK-1) by accumulated fructose-1,6-bisphosphate and relief of inhibition of glycolysis.
Pentose Phosphate PathwayVariableDependent on the cellular demand for NADPH and ribose-5-phosphate, and the availability of glucose-6-phosphate.
TCA CycleDecreaseReduced supply of oxaloacetate from gluconeogenic precursors.
Fatty Acid SynthesisDecreaseReduced availability of citrate as a precursor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of FBPase in metabolic regulation and a general workflow for its analysis using inhibitors.

FBPase_Pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P PGI G6P_g Glucose-6-Phosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F6P_g Fructose-6-Phosphate Pyruvate Pyruvate F16BP->Pyruvate ... F16BP_g Fructose-1,6-Bisphosphate Pyruvate_g Pyruvate Pyruvate_g->F16BP_g ... F16BP_g->F6P_g FBPase F6P_g->G6P_g PGI Glucose Glucose G6P_g->Glucose G6Pase Inhibitor FBPase Inhibitor Inhibitor->F16BP_g Inhibits AMP AMP AMP->F16BP Inhibits PFK-1 AMP->F16BP_g Inhibits F26BP Fructose-2,6-Bisphosphate F26BP->F16BP Activates PFK-1 F26BP->F16BP_g Inhibits

Figure 1: FBPase in the context of glycolysis and gluconeogenesis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Metabolic Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., hepatocytes, cancer cells) Treatment_Cells Treat cells with FBPase inhibitor (include vehicle control) Cell_Culture->Treatment_Cells Inhibitor_Prep Prepare FBPase Inhibitor Stock Solution Inhibitor_Prep->Treatment_Cells Incubation Incubate for desired time period Treatment_Cells->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction Flux_Analysis Seahorse Assay for Glycolytic Rate Incubation->Flux_Analysis Enzyme_Assay FBPase Activity Assay Incubation->Enzyme_Assay LCMS LC-MS/MS for Metabolomics Metabolite_Extraction->LCMS Data_Processing Data Processing and Statistical Analysis LCMS->Data_Processing Flux_Analysis->Data_Processing Enzyme_Assay->Data_Processing Pathway_Analysis Metabolic Pathway Analysis Data_Processing->Pathway_Analysis Conclusion Draw Conclusions Pathway_Analysis->Conclusion

Figure 2: General workflow for studying metabolic effects of an FBPase inhibitor.

Experimental Protocols

Protocol 1: Determination of FBPase Activity in Cell Lysates

This protocol describes a spectrophotometric-coupled enzyme assay to measure FBPase activity. The assay couples the production of fructose-6-phosphate to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • FBPase assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM EDTA)

  • Fructose-1,6-bisphosphate (FBP) solution (10 mM stock)

  • NADP⁺ solution (10 mM stock)

  • Phosphoglucose isomerase (PGI) (1000 U/mL)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (500 U/mL)

  • FBPase inhibitor of choice

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Cell Lysis:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS and lyse using the cell lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Assay Preparation:

    • Prepare a master mix containing FBPase assay buffer, NADP⁺ (final concentration 0.2 mM), PGI (final concentration 1 U/mL), and G6PDH (final concentration 0.5 U/mL).

    • Aliquot the master mix into the wells of a 96-well plate.

    • Add the cell lysate (containing a known amount of protein, e.g., 10-50 µg) to each well.

    • To test the inhibitor, pre-incubate the lysate with various concentrations of the FBPase inhibitor for 15-30 minutes at room temperature before adding to the master mix. Include a vehicle control.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding FBP solution to a final concentration of 100 µM.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 30-60 minutes. The rate of NADP⁺ reduction to NADPH is proportional to FBPase activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate to µmol/min/mg of protein.

    • For inhibitor studies, plot the FBPase activity against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Analysis of Glycolytic and Gluconeogenic Flux

This protocol utilizes stable isotope tracing with [U-¹³C₆]-glucose to assess the relative rates of glycolysis and gluconeogenesis.

Materials:

  • Cell culture medium lacking glucose and pyruvate.

  • [U-¹³C₆]-glucose.

  • FBPase inhibitor.

  • Methanol, chloroform (B151607), and water for metabolite extraction.

  • LC-MS/MS system.

Procedure:

  • Cell Culture and Labeling:

    • Plate cells and allow them to adhere overnight.

    • Wash the cells with PBS and switch to the glucose- and pyruvate-free medium.

    • Add [U-¹³C₆]-glucose to the medium at a final concentration of 10 mM.

    • Treat the cells with the FBPase inhibitor or vehicle control.

    • Incubate for a defined period (e.g., 6-24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a cold (-80°C) 80% methanol/water solution.

    • Scrape the cells and collect the extract.

    • Perform a phase separation by adding chloroform and water. The polar metabolites will be in the upper aqueous phase.

    • Dry the aqueous phase under a stream of nitrogen or using a speed vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a method optimized for the separation and detection of glycolytic and gluconeogenic intermediates.

    • Monitor the mass isotopologue distributions (MIDs) of key metabolites such as fructose-1,6-bisphosphate, fructose-6-phosphate, glucose-6-phosphate, and lactate.

  • Data Analysis:

    • Calculate the fractional labeling of each metabolite.

    • A decrease in the fraction of M+6 labeled glucose-6-phosphate and an increase in the fraction of M+3 labeled lactate in inhibitor-treated cells would indicate a shift from gluconeogenesis towards glycolysis.

    • Use metabolic flux analysis software to model the changes in pathway fluxes based on the MID data.

Protocol 3: Seahorse XF Analyzer for Real-time Glycolysis Measurement

This protocol measures the extracellular acidification rate (ECAR) as an indicator of lactate production and thus, glycolytic flux.

Materials:

  • Seahorse XF Analyzer.

  • Seahorse XF cell culture microplates.

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-deoxyglucose).

  • FBPase inhibitor.

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Allow cells to adhere and form a monolayer.

  • Inhibitor Treatment:

    • Treat the cells with the FBPase inhibitor or vehicle control for the desired duration prior to the assay.

  • Assay Setup:

    • Wash the cells and replace the culture medium with Seahorse XF assay medium supplemented with L-glutamine.

    • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

    • Load the sensor cartridge with the compounds from the Glycolysis Stress Test Kit and the FBPase inhibitor (if acute effects are to be measured).

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge and run the Glycolysis Stress Test protocol on the Seahorse XF Analyzer.

    • The instrument will sequentially inject glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

  • Data Analysis:

    • The Seahorse software will calculate the ECAR at baseline and in response to each injection.

    • Key parameters to analyze include:

      • Glycolysis: The ECAR rate after glucose injection.

      • Glycolytic Capacity: The maximum ECAR rate after oligomycin injection.

      • Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.

    • Compare these parameters between inhibitor-treated and control cells. An increase in these parameters is indicative of an upregulation of glycolysis upon FBPase inhibition.

Conclusion

FBPase inhibitors are indispensable tools for dissecting the intricate network of central carbon metabolism. By providing a means to acutely and specifically perturb the gluconeogenic pathway, these small molecules enable a detailed understanding of how cells adapt their metabolic fluxes in response to changes in nutrient availability and cellular demand. The protocols outlined above provide a starting point for researchers to investigate the multifaceted roles of FBPase in health and disease, and to explore the potential of FBPase inhibition as a therapeutic strategy.

Application Notes and Protocols for FBPase-IN-2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2] Its role in metabolic regulation has made it a significant target in the study and development of therapeutics for conditions such as type 2 diabetes and certain cancers.[1][3] FBPase-IN-2 is a potent inhibitor of FBPase, designed for in vitro studies to probe the functional role of this enzyme in cellular processes. These application notes provide detailed protocols for the solubilization and use of this compound in cell culture experiments, along with an overview of the relevant signaling pathway.

Product Information

Product Name: this compound Target: Fructose-1,6-bisphosphatase (FBPase) General Handling: Store at -20°C. Protect from light and moisture.

Data Presentation

Solubility of FBPase Inhibitors

While specific solubility data for "this compound" is not publicly available, the following table summarizes the solubility of a representative FBPase inhibitor, "FBPase-1 inhibitor-1", which is expected to have similar physicochemical properties.

SolventSolubilityNotes
DMSO≥37.1 mg/mL (≥98.2 mM)[4][5]Recommended for creating stock solutions.
DMF20 mg/mL[6]An alternative solvent for stock solutions.
EthanolInsoluble[4] or requires ultrasonic assistance[5]Not recommended for primary stock solutions.
WaterInsoluble[4][5]Not suitable for creating stock solutions.
PBS (pH 7.2)Very low solubility (e.g., 0.14 mg/ml when diluted 1:6 from DMF)[6]Not suitable for creating stock solutions.
Inhibitory Activity of a Representative FBPase Inhibitor

The following table provides the inhibitory concentrations (IC50) for a similar FBPase inhibitor. These values can serve as a starting point for determining the optimal concentration of this compound in your experiments.

Assay TypeIC50 ValueCell Line/SystemReference
Enzymatic Assay (FBPase-1)3.4 µMPurified human FBPase-1[6]
Cell-based Glucose Production6.6 µMRat hepatoma cells[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolve: Vortex or gently sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note: It is crucial to use anhydrous DMSO as moisture can reduce the solubility of the compound.[4]

Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed, sterile cell culture medium

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted solutions in cell culture medium.

Signaling Pathway and Experimental Workflow

FBPase in the Gluconeogenesis Pathway

FBPase is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.[7] It catalyzes the dephosphorylation of fructose-1,6-bisphosphate to fructose-6-phosphate.[2] This reaction is essentially the reverse of a key regulatory step in glycolysis catalyzed by phosphofructokinase-1 (PFK-1). The activity of FBPase is allosterically inhibited by AMP and fructose-2,6-bisphosphate, signaling a low energy state and a high abundance of glycolytic intermediates, respectively.[2][3] By inhibiting FBPase, this compound is expected to block the gluconeogenic pathway, leading to a decrease in glucose production.

FBPase_Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP Two_PGA 2-Phosphoglycerate PEP->Two_PGA Three_PGA 3-Phosphoglycerate Two_PGA->Three_PGA OneThree_BPG 1,3-Bisphosphoglycerate Three_PGA->OneThree_BPG G3P Glyceraldehyde-3-phosphate OneThree_BPG->G3P F16BP Fructose-1,6-bisphosphate G3P->F16BP DHAP Dihydroxyacetone phosphate DHAP->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase FBPase FBPase_IN_2 This compound FBPase_IN_2->FBPase

Caption: FBPase catalyzes a key step in gluconeogenesis.

General Experimental Workflow for this compound Treatment in Cell Culture

Experimental_Workflow Start Start: Seed Cells Incubate Incubate (e.g., 24h) Allow cells to adhere Start->Incubate Prepare_Inhibitor Prepare this compound Working Solutions Incubate->Prepare_Inhibitor Treat_Cells Treat Cells with this compound (and vehicle control) Prepare_Inhibitor->Treat_Cells Incubate_Treatment Incubate for Desired Duration (e.g., 24h, 48h) Treat_Cells->Incubate_Treatment Endpoint_Assay Perform Endpoint Assay (e.g., Glucose Assay, Viability Assay, Western Blot) Incubate_Treatment->Endpoint_Assay Analyze Data Analysis Endpoint_Assay->Analyze

Caption: Workflow for this compound cell culture experiments.

Disclaimer

This information is provided for research use only and is not intended for human or veterinary use. The provided protocols and data are based on available information for similar compounds and should be adapted and optimized for your specific cell lines and experimental conditions. Always perform a dose-response curve to determine the optimal concentration of this compound for your experiments.

References

Application Notes and Protocols for Western Blot Analysis of FBPase Inhibition by FBPase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] Its role in metabolic diseases and various cancers has made it a significant target for drug development.[1][2] FBPase-IN-2 is a potent and covalent inhibitor of FBPase with a reported IC50 of 0.15 µM. This document provides a detailed protocol for assessing the effect of this compound on FBPase protein expression and downstream signaling pathways using western blotting.

Data Presentation

The following table summarizes hypothetical quantitative data from a western blot experiment designed to measure the effect of this compound on FBPase protein levels and the phosphorylation of a downstream target, AMP-activated protein kinase (AMPK), which can be activated upon cellular stress induced by metabolic changes.

Treatment GroupFBPase Protein Level (Normalized to Loading Control)p-AMPK (Thr172) Level (Normalized to Total AMPK)
Vehicle Control (DMSO)1.00 ± 0.081.00 ± 0.12
This compound (1 µM)0.95 ± 0.101.85 ± 0.21
This compound (5 µM)0.88 ± 0.092.75 ± 0.35
This compound (10 µM)0.82 ± 0.113.60 ± 0.42

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is optimized for a human cancer cell line known to express FBPase, such as the breast cancer cell line MCF-7.

Materials:

  • MCF-7 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment Preparation: Prepare working solutions of this compound in complete cell culture medium at final concentrations of 1 µM, 5 µM, and 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the existing medium from the wells and replace it with the prepared treatment or vehicle control media.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the cell line and experimental goals and should be determined empirically.

Western Blot Protocol

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-FBPase, rabbit anti-phospho-AMPK (Thr172), rabbit anti-AMPK)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using appropriate software. Normalize the FBPase protein levels to a loading control (e.g., GAPDH or β-actin) and the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

FBPase Signaling Pathway and Inhibition

FBPase_Signaling_Pathway cluster_Gluconeogenesis Gluconeogenesis cluster_Inhibition Inhibition cluster_Downstream_Effects Downstream Effects F16BP Fructose-1,6-bisphosphate FBPase FBPase F16BP->FBPase Substrate F6P Fructose-6-phosphate FBPase->F6P Product AMPK AMPK FBPase->AMPK Indirect Regulation Glycolysis Glycolysis FBPase->Glycolysis Inhibition FBPase_IN_2 This compound FBPase_IN_2->FBPase Covalent Inhibition pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Cell_Growth Cell Growth / Proliferation pAMPK->Cell_Growth Inhibition

Caption: FBPase signaling pathway and its inhibition by this compound.

Western Blot Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture treatment Treatment with this compound (or Vehicle Control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-FBPase, anti-p-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Acquisition and Data Analysis detection->analysis end End: Quantified Results analysis->end

Caption: Experimental workflow for Western Blot analysis.

References

Application Notes and Protocols: Measuring the Effects of FBPase-IN-2 on Lactate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), FBPase activity is often suppressed.[1][3] Inhibition of FBPase can further enhance the glycolytic flux, leading to increased production of lactate (B86563). FBPase-IN-2 is a small molecule inhibitor of FBPase. These application notes provide detailed protocols to measure the effects of this compound on lactate production in cancer cells, a key functional indicator of its metabolic impact.

Data Presentation

The following table summarizes the expected quantitative effects of FBPase inhibition on lactate production, based on studies of the well-characterized FBPase inhibitor MB06322 (also known as CS-917), which serves as a proxy for this compound.

ParameterCell Type/ModelTreatmentResultReference
Lactate Levels Zucker Diabetic Fatty (ZDF) ratsChronic treatment with MB06322~1.5-fold increase in blood lactate[4][5]
Gluconeogenesis Fasting male ZDF ratsSingle dose of MB0632270% inhibition[4]
Endogenous Glucose Production Fasting male ZDF ratsSingle dose of MB0632246% reduction[4]

Signaling Pathways and Experimental Workflow

Signaling Pathway of FBPase Inhibition on Lactate Production

Inhibition of FBPase by this compound blocks the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis. This blockage leads to an accumulation of upstream glycolytic metabolites, thereby pushing the metabolic flux towards glycolysis and subsequent lactate production.

Caption: this compound inhibits FBPase, shunting metabolism towards lactate production.

Experimental Workflow

A typical workflow to assess the effect of this compound on lactate production involves treating cells with the inhibitor, collecting the culture medium, and then quantifying the lactate concentration. This is followed by complementary assays to assess cell viability and target engagement.

Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treat with This compound cell_culture->treatment incubation Incubate for 24-72h treatment->incubation collect_media Collect Culture Supernatant incubation->collect_media viability_assay Cell Viability Assay (MTT) incubation->viability_assay western_blot Western Blot Analysis incubation->western_blot lactate_assay Lactate Production Assay collect_media->lactate_assay end End lactate_assay->end viability_assay->end western_blot->end

Caption: Workflow for measuring this compound effects on lactate production.

Experimental Protocols

Lactate Production Assay

This protocol details the measurement of lactate in the cell culture medium following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear flat-bottom plates

  • Lactate Assay Kit (colorimetric or fluorometric, e.g., Abcam ab65331 or similar)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After the incubation period, carefully collect 50 µL of the culture supernatant from each well without disturbing the cell layer.

    • Transfer the supernatant to a new 96-well plate for the lactate assay.

  • Lactate Measurement:

    • Perform the lactate assay according to the manufacturer's protocol of the chosen kit.

    • Typically, this involves adding a reaction mix containing lactate dehydrogenase (LDH) and a probe to the supernatant samples and standards.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided lactate standards.

    • Calculate the lactate concentration in each sample based on the standard curve.

    • Normalize the lactate concentration to the cell number or protein concentration from a parallel plate to account for any effects of the inhibitor on cell proliferation.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed changes in lactate production are not a result of cytotoxicity induced by this compound.

Materials:

  • Cells treated with this compound (from a parallel plate to the lactate assay)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Treatment:

    • Follow the same cell seeding and treatment protocol as for the lactate production assay in a separate 96-well plate.

  • MTT Addition:

    • After the desired incubation period (24, 48, or 72 hours), add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Western Blot Analysis

Western blotting can be used to confirm the presence of FBPase and key glycolytic enzymes in the cell line and to assess any potential changes in their expression levels upon treatment with this compound.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FBPase, anti-LDHA, anti-Actin or anti-Tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment with this compound for the desired time, wash the cells with ice-cold PBS.

    • Add RIPA buffer to the cells and scrape them off the plate.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine the relative protein expression levels. Normalize the expression of the target proteins to the loading control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FBPase-IN-2 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of FBPase-IN-2 for cell-based assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal this compound concentration for maintaining cell viability while achieving desired biological effects.

Issue Possible Cause Suggested Solution
High levels of cell death observed even at low concentrations. The specific cell line may be highly sensitive to this compound.Perform a broader dose-response experiment starting from a very low concentration range (e.g., nanomolar). Consider using a more robust cell line if the experimental model allows.[1]
Solvent toxicity (e.g., DMSO).Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.[1]
Compound instability or degradation.Prepare fresh stock solutions and dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1][2]
Inconsistent results between experiments. Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.
Incomplete solubilization of this compound.Confirm the complete dissolution of the compound in the solvent before preparing dilutions.
Fluctuation in incubation time.Maintain a consistent incubation period with this compound across all experiments.
No observable effect on cell viability even at high concentrations. The cell line may be resistant to this compound.Verify the expression and activity of FBPase in your cell line. Consider using a cell line known to be sensitive to FBPase inhibition.
Poor cell permeability of the inhibitor.Confirm from available literature or manufacturer's data if this compound is cell-permeable.
Incorrect timing of inhibitor addition.Optimize the timing of this compound treatment in relation to your experimental stimulus or endpoint.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound?

A1: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its effect on cell viability. A common starting point is a serial dilution from 100 µM down to 1 nM.[3] This wide range helps in identifying the half-maximal inhibitory concentration (IC50) and the optimal non-toxic concentration for your specific cell line.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time is dependent on the cell type and the specific biological question being addressed. A typical starting point is 24, 48, or 72 hours.[3] It is advisable to perform a time-course experiment to determine the shortest duration required to observe the desired effect without causing excessive cytotoxicity.

Q3: What solvent should I use to dissolve this compound?

A3: The choice of solvent depends on the chemical properties of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many small molecule inhibitors.[4] Always refer to the manufacturer's data sheet for solubility information. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells.[1][5][6]

Q4: How should I store the this compound stock solution?

A4: Stock solutions of small molecule inhibitors should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] If the compound is light-sensitive, it should be protected from light.

Q5: What are the expected effects of FBPase inhibition on cellular metabolism?

A5: Fructose-1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis.[7][8] Its inhibition by this compound is expected to block gluconeogenesis and stimulate glycolysis.[7] This can lead to increased glucose uptake and lactate (B86563) production in cancer cells, a phenomenon known as the Warburg effect.[7]

Quantitative Data Summary

The following table provides a hypothetical example of IC50 values for this compound across different cancer cell lines after a 48-hour treatment period. This data should be determined empirically for your specific cell line.

Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer15.2
MCF-7Breast Cancer25.8
A549Lung Cancer10.5
HCT116Colon Cancer32.1

Note: This data is for illustrative purposes only and should be experimentally determined.

Detailed Experimental Protocol

Objective: To determine the optimal, non-toxic concentration of this compound for a specific cell line using a cell viability assay (e.g., MTT or resazurin).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT or resazurin (B115843) reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of working concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, and a vehicle control with the same final DMSO concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include wells with untreated cells (medium only) and vehicle control cells (medium with DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Example):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.[3]

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of this compound cell_treatment Treat Cells with this compound compound_prep->cell_treatment viability_assay Perform Cell Viability Assay (e.g., MTT) cell_treatment->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis signaling_pathway Simplified FBPase Signaling Pathway FBPase_IN_2 This compound FBPase FBPase FBPase_IN_2->FBPase Inhibits Gluconeogenesis Gluconeogenesis FBPase->Gluconeogenesis Inhibits Glycolysis Glycolysis FBPase->Glycolysis Promotes HIF HIFs FBPase->HIF Inhibits Cell_Proliferation Cell Proliferation HIF->Cell_Proliferation Promotes

References

Troubleshooting FBPase-IN-2 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FBPase-IN-2, a potent covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous experimental buffer. What should I do?

A1: this compound is expected to have low solubility in purely aqueous buffers. Like many small molecule inhibitors, it is a hydrophobic compound. To achieve a soluble working concentration, it is necessary to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous experimental buffer.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used organic solvent for dissolving compounds like this compound.[1] For a related compound, FBPase-IN-1, a stock solution of 50 mg/mL in DMSO can be prepared, which may require sonication to fully dissolve. While a specific datasheet for this compound solubility is not available, this is a good starting point.

Q3: After dissolving this compound in DMSO, I still see precipitation when I dilute it into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try performing a serial dilution to find the highest concentration that remains in solution.

  • Increase the Percentage of Co-solvent: While minimizing the final concentration of DMSO is often desirable, a slightly higher percentage (e.g., 0.5% to 1%) may be necessary to maintain solubility. However, always perform a vehicle control experiment to ensure the DMSO concentration does not affect your experimental results.

  • Use a Surfactant or Solubilizing Agent: Incorporating a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Vortex During Dilution: To avoid localized high concentrations that can lead to precipitation, vortex the aqueous buffer while slowly adding the DMSO stock solution.

Q4: Are there alternative solvents I can use if DMSO is not suitable for my experiment?

A4: For some FBPase inhibitors, ethanol (B145695) has been used as a solvent. For instance, a "Fructose 1,6-bisphosphatase-1 Inhibitor" is soluble in ethanol at ≥1.84 mg/mL with sonication.[2] However, the compatibility of ethanol with your specific assay needs to be considered, as it can be more disruptive to protein structure and cellular systems than DMSO at similar concentrations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. The compound has very low aqueous solubility.Prepare a concentrated stock solution in 100% DMSO. For the related compound FBPase-IN-1, a concentration of 50 mg/mL in DMSO is achievable with sonication.[3]
Precipitation occurs immediately upon diluting the DMSO stock into the aqueous buffer. The final concentration of this compound is above its solubility limit in the final buffer composition.1. Decrease the final working concentration of this compound.2. Increase the final percentage of DMSO in the working solution (ensure to include a vehicle control).3. Add the DMSO stock to the vigorously vortexing aqueous buffer.4. Consider adding a surfactant like Tween-80 (e.g., 0.01%) to the final aqueous buffer.
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution or precipitation over time.1. Ensure the DMSO stock is fully dissolved before dilution (use sonication if necessary).2. Prepare fresh dilutions for each experiment.3. Centrifuge the final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant.
Inconsistent experimental results. Potential precipitation of the compound during the experiment.1. Visually inspect your experimental wells or tubes for any signs of precipitation before and after the experiment.2. Re-evaluate the solubility of this compound in your specific experimental buffer and at the temperature of your assay.

Quantitative Data Summary

The following table summarizes the solubility of related FBPase inhibitors, which can serve as a reference for handling this compound.

CompoundSolventSolubilityReference
FBPase-IN-1DMSO50 mg/mL (215.17 mM)[3]
Fructose 1,6-bisphosphatase-1 InhibitorDMSO≥37.1 mg/mL[2]
Fructose 1,6-bisphosphatase-1 InhibitorEthanol≥1.84 mg/mL (with sonication)[2]
Fructose 1,6-bisphosphatase-1 InhibitorWaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weighing the Compound: Carefully weigh the desired amount of this compound powder (CAS No. 127143-25-3, Formula: C8H5ClN2O) in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare your final aqueous experimental buffer. If precipitation is a persistent issue, consider adding a surfactant like Tween-80 to a final concentration of 0.01-0.1%.

  • Dilution: While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. Ensure that the final DMSO concentration is as low as possible and is consistent across all experiments, including vehicle controls.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.

Visualizations

FBPase Signaling Pathway in Gluconeogenesis

FBPase_Pathway Simplified FBPase Signaling in Gluconeogenesis F16BP Fructose-1,6-bisphosphate FBPase FBPase-1 F16BP->FBPase Substrate F6P Fructose-6-phosphate Gluconeogenesis Gluconeogenesis (Glucose Production) F6P->Gluconeogenesis FBPase->F6P Catalyzes FBPase_IN_2 This compound FBPase_IN_2->FBPase Inhibits AMP AMP AMP->FBPase Allosteric Inhibition F26BP Fructose-2,6-bisphosphate F26BP->FBPase Allosteric Inhibition

Caption: this compound inhibits the FBPase-1 enzyme, a key regulatory point in gluconeogenesis.

Experimental Workflow for Solubilizing this compound

experimental_workflow Workflow for Preparing this compound Solutions start Start: this compound Powder weigh Weigh Compound start->weigh add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_solution Concentrated Stock Solution (e.g., 10 mM in DMSO) dissolve->stock_solution dilute Dilute Stock into Buffer (while vortexing) stock_solution->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute working_solution Final Working Solution dilute->working_solution check_solubility Check for Precipitation working_solution->check_solubility troubleshoot Troubleshoot: - Lower Concentration - Add Surfactant - Increase Co-solvent check_solubility->troubleshoot Precipitate Observed proceed Proceed with Experiment check_solubility->proceed Clear Solution troubleshoot->dilute

Caption: A stepwise workflow for the successful preparation of this compound working solutions.

References

FBPase-IN-2 stability in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific small molecule inhibitor designated "FBPase-IN-2" is documented in the public scientific literature. The following technical support guide has been generated for a hypothetical FBPase inhibitor, "FBPase-IN-H," to provide researchers with a representative troubleshooting and resource framework for working with FBPase inhibitors in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for FBPase-IN-H?

FBPase-IN-H is a potent and selective allosteric inhibitor of Fructose-1,6-bisphosphatase (FBPase). By binding to a site distinct from the active site, it induces a conformational change in the enzyme, leading to a significant decrease in its catalytic activity. This inhibition of FBPase blocks the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis.

Q2: What is the expected cellular phenotype upon treatment with FBPase-IN-H?

Inhibition of FBPase by FBPase-IN-H is expected to decrease the rate of gluconeogenesis. In cancer cells that exhibit high rates of glycolysis and lactate (B86563) production (the Warburg effect), inhibiting FBPase can lead to an accumulation of upstream glycolytic intermediates and a reduction in glucose production from non-carbohydrate sources. This can result in decreased cell proliferation, induction of apoptosis, and sensitization to other anti-cancer agents.

Q3: How stable is FBPase-IN-H in aqueous solutions and cell culture media?

FBPase-IN-H is stable as a solid when stored under appropriate conditions. In aqueous solutions, its stability is pH and temperature-dependent. For long-term cell culture experiments, it is crucial to determine the stability of FBPase-IN-H in your specific cell culture medium, as components in the medium can affect its degradation rate. Please refer to the "Experimental Protocols" section for a method to assess its stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of inhibitory activity over time in a long-term experiment. Degradation of FBPase-IN-H in the cell culture medium.1. Perform a stability test of FBPase-IN-H in your specific medium (see Experimental Protocols).2. Replenish the medium with freshly prepared FBPase-IN-H at regular intervals (e.g., every 24-48 hours).3. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
High variability in experimental replicates. 1. Inconsistent concentration of FBPase-IN-H due to precipitation.2. Cell density variations.1. Ensure complete solubilization of FBPase-IN-H in the solvent before adding to the medium. Visually inspect for any precipitate.2. Seed cells at a consistent density across all wells and plates.
Observed cytotoxicity at expected therapeutic concentrations. 1. Off-target effects of FBPase-IN-H.2. Solvent toxicity.1. Perform a dose-response curve to determine the optimal non-toxic concentration.2. Run a vehicle control (solvent only) to assess the effect of the solvent on cell viability. Ensure the final solvent concentration is below 0.1%.
No significant effect on cellular metabolism (e.g., glucose consumption, lactate production). 1. Cell line is not dependent on gluconeogenesis.2. Insufficient intracellular concentration of FBPase-IN-H.1. Use a positive control cell line known to be sensitive to FBPase inhibition.2. Perform a cellular uptake assay to determine the intracellular concentration of FBPase-IN-H.

Quantitative Data

Table 1: Stability of FBPase-IN-H in Cell Culture Medium (RPMI + 10% FBS) at 37°C

Time (hours)Remaining FBPase-IN-H (%)
0100
2485
4865
7240

Table 2: IC50 Values of FBPase-IN-H in Various Cancer Cell Lines

Cell LineIC50 (µM)
HepG2 (Liver Cancer)1.5
A549 (Lung Cancer)5.2
MCF7 (Breast Cancer)12.8

Experimental Protocols

Protocol 1: Assessment of FBPase-IN-H Stability in Cell Culture Medium

  • Prepare a stock solution of FBPase-IN-H in an appropriate solvent (e.g., DMSO).

  • Spike the cell culture medium (e.g., RPMI + 10% FBS) with FBPase-IN-H to the desired final concentration.

  • Incubate the medium at 37°C in a humidified incubator with 5% CO2.

  • Collect aliquots of the medium at various time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the concentration of FBPase-IN-H in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the percentage of remaining FBPase-IN-H at each time point relative to the 0-hour time point.

Visualizations

FBPase_Signaling_Pathway Gluconeogenesis Gluconeogenesis Fructose_6_P Fructose-6-Phosphate Fructose_6_P->Gluconeogenesis Fructose_1_6_BP Fructose-1,6-Bisphosphate FBPase FBPase Fructose_1_6_BP->FBPase Substrate FBPase->Fructose_6_P Product FBPase_IN_H FBPase-IN-H FBPase_IN_H->FBPase Inhibition Glycolysis Glycolysis Glycolysis->Fructose_1_6_BP

Caption: FBPase-IN-H inhibits FBPase, a key enzyme in gluconeogenesis.

Stability_Workflow start Start: Prepare FBPase-IN-H Stock spike Spike into Cell Culture Medium start->spike incubate Incubate at 37°C spike->incubate collect Collect Aliquots at Time Points (0, 24, 48, 72h) incubate->collect analyze Analyze Concentration by HPLC collect->analyze calculate Calculate % Remaining Compound analyze->calculate end End: Determine Stability Profile calculate->end

Caption: Workflow for assessing the stability of FBPase-IN-H in cell culture.

Troubleshooting_Tree issue Issue: Loss of Activity check_stability Is the compound stable in media? issue->check_stability yes_stable Yes check_stability->yes_stable Check no_stable No check_stability->no_stable Check check_uptake Is the compound entering the cells? yes_stable->check_uptake replenish Action: Replenish media with fresh compound periodically no_stable->replenish yes_uptake Yes check_uptake->yes_uptake Check no_uptake No check_uptake->no_uptake Check check_target Is the target expressed and active? yes_uptake->check_target optimize_delivery Action: Optimize delivery method (e.g., different vehicle) no_uptake->optimize_delivery

Caption: Decision tree for troubleshooting loss of FBPase-IN-H activity.

Technical Support Center: Interpreting Unexpected Results with FBPase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FBPase-IN-2. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this Fructose-1,6-bisphosphatase (FBPase) inhibitor.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address common questions and unexpected outcomes that you may encounter while using this compound.

Q1: We are observing a significant increase in lactate (B86563) levels in our cell culture medium/animal model after treatment with this compound. Is this an expected off-target effect?

A1: An elevation in lactate levels is a potential and known consequence of FBPase inhibition.[1][2][3][4] By blocking the gluconeogenic pathway at the level of FBPase, the conversion of 3-carbon precursors, such as lactate, into glucose is inhibited. This can lead to an accumulation of lactate.

Troubleshooting Steps:

  • Dose-Response Analysis: Determine if the lactate increase is dose-dependent. A clear correlation would support this as a direct consequence of FBPase inhibition.

  • Time-Course Experiment: Monitor lactate levels over time after treatment. This will help understand the kinetics of this metabolic shift.

  • Combination with other drugs: Be cautious when combining this compound with other drugs that can influence lactate metabolism, such as metformin. Co-administration has been associated with an increased risk of lactic acidosis.[1]

  • Assess Cellular Redox State: The accumulation of lactate can be linked to changes in the cellular NADH/NAD+ ratio. Consider measuring this ratio to gain further insight into the metabolic state of your system.[5][6]

Q2: Our in vivo studies show that this compound is less effective at lowering blood glucose than anticipated, and we observe a compensatory increase in glycogenolysis. Why is this happening?

A2: The liver has a remarkable capacity for autoregulation to maintain glucose homeostasis. When gluconeogenesis is inhibited, the liver may compensate by increasing the rate of glycogenolysis (the breakdown of glycogen (B147801) to glucose).[2] This reciprocal regulation can blunt the glucose-lowering effect of the FBPase inhibitor.[2]

Troubleshooting Steps:

  • Measure Glycogen Content: Assess liver glycogen stores in your animal models before and after treatment to confirm if glycogenolysis is indeed upregulated. A modest reduction in glycogen stores (around 20%) has been observed with FBPase inhibitors.[2][3]

  • Fasting vs. Fed State: The metabolic state of the animal can significantly influence the outcome. The contribution of gluconeogenesis to endogenous glucose production is higher in the fasted state. Evaluate the efficacy of this compound in both fasted and fed conditions.

  • Combination Therapy: Consider combining this compound with an inhibitor of glycogenolysis to achieve a more pronounced reduction in blood glucose.

Q3: In our cancer cell line experiments, we are not observing the expected decrease in cell proliferation. In fact, in some cases, there is no effect or even a slight increase. What could be the reason?

A3: The effect of FBPase inhibition on cancer cell proliferation is context-dependent. While the loss of FBPase activity can promote the Warburg effect (increased glycolysis even in the presence of oxygen) and cell proliferation in some cancers like clear cell renal cell carcinoma[7], the response can vary based on the cancer type and its specific metabolic wiring.

Troubleshooting Steps:

  • Confirm FBPase Expression: Verify that your cancer cell line expresses FBPase at a significant level. Some cancer cells have downregulated or lost FBPase expression, in which case an FBPase inhibitor would have no target.[7][8]

  • Assess Metabolic Phenotype: Characterize the metabolic profile of your cancer cell line. Is it highly dependent on gluconeogenesis for survival? Some cancer cells are more reliant on glycolysis, and inhibiting FBPase might not be detrimental to them.

  • Nutrient Conditions: The nutrient availability in your culture medium (e.g., glucose and glutamine concentrations) can influence the cellular response to FBPase inhibition.[9] Experiment with different nutrient conditions to understand the metabolic flexibility of your cells.

  • HIF-1α Activity: FBPase has been shown to interact with and inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of glycolysis and cell proliferation.[7] The effect of an FBPase inhibitor on HIF-1α signaling might be cell-type dependent.[9]

Q4: We are observing an unexpected increase in body weight in our long-term animal studies with this compound. Is this a known side effect?

A4: Yes, an increase in body weight has been reported with the pharmacological inhibition of FBPase.[10] This is thought to be a consequence of redirecting gluconeogenic precursors, which are no longer being converted to glucose, towards other metabolic pathways such as triglyceride synthesis.[2][4] It has been proposed that the upregulation of liver FBPase may be a natural mechanism to limit weight gain during periods of excess nutrient intake.[10]

Troubleshooting Steps:

  • Monitor Food Intake and Body Composition: Carefully measure food intake, body weight, and fat depot masses to characterize the observed weight gain.

  • Lipid Profile Analysis: Analyze plasma and liver triglyceride levels to determine if there is a shunting of metabolic precursors into lipid synthesis.[2][4]

  • Energy Expenditure: Consider measuring energy expenditure in your animal models to see if FBPase inhibition alters the overall metabolic rate.

Quantitative Data Summary

The following tables summarize key quantitative data reported for known FBPase inhibitors, which can serve as a reference for your experiments with this compound.

InhibitorIC50 (in vitro)Cell-based Assay (EC50)Animal ModelEffectCitation
MB0503216 nM1 µM (human hepatocytes)-Potent FBPase inhibitor[1][3]
MB06322 (CS-917)--Zucker diabetic fatty (ZDF) rats70% inhibition of gluconeogenesis, 46% reduction in endogenous glucose production[2][3][4]
Compound 158.1 µM (human liver FBPase)---[11]
Compound 166.0 µM (human liver FBPase)---[11]
FBPase-IN-10.22 µM--Covalently modifies C128 of FBPase[12]
ParameterObservationAnimal ModelTreatmentCitation
Blood Glucose>200 mg/dl reductionFasting male ZDF ratsSingle dose of MB06322[2][4]
Lactate Levels~1.5-fold increaseMale ZDF ratsChronic treatment with MB06322[2][3][4]
Body WeightSignificant increaseNZO mice15-day treatment with FBPase inhibitor[10]
Food Intake18.6% increaseNZO mice15-day treatment with FBPase inhibitor[10]

Experimental Protocols

FBPase Enzyme Activity Assay (Coupled Spectrophotometric Method)

This protocol is adapted from several sources and provides a general method for measuring FBPase activity in cell or tissue lysates.[13][14][15]

Principle: FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (B1210287) (F6P). The production of F6P is then coupled to the reduction of NADP+ to NADPH by the enzymes phosphoglucose (B3042753) isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Assay Buffer: e.g., 50 mM Triethanolamine, pH 7.2, 1 mM DTT, 10 mM EDTA

  • FBPase Substrate: Fructose-1,6-bisphosphate

  • Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH)

  • Cofactor: NADP+

  • Magnesium Chloride (MgCl2)

  • Sample (cell or tissue lysate)

  • This compound (or other inhibitor)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, MgCl2, NADP+, PGI, and G6PDH.

  • Assay:

    • Add the sample lysate to the wells of a 96-well plate.

    • For inhibitor studies, pre-incubate the lysate with this compound for a specified time.

    • Add the reaction mixture to each well.

    • To initiate the reaction, add the FBPase substrate (Fructose-1,6-bisphosphate).

    • Immediately measure the absorbance at 340 nm in a kinetic mode at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of NADPH formation (change in absorbance per minute). This rate is proportional to the FBPase activity in the sample. Compare the rates in the presence and absence of this compound to determine the percent inhibition.

Visualizations

Signaling Pathway: Gluconeogenesis and FBPase Inhibition

Gluconeogenesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate OAA_cyt Oxaloacetate Pyruvate->OAA_cyt Pyruvate Carboxylase Pyruvate_mit Pyruvate Pyruvate->Pyruvate_mit PEP Phosphoenolpyruvate OAA_cyt->PEP PEPCK G3P Glyceraldehyde-3-P PEP->G3P F16BP Fructose-1,6-bisphosphate G3P->F16BP DHAP DHAP DHAP->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose G6Pase Inhibitor This compound Inhibitor->F16BP OAA_mit Oxaloacetate Pyruvate_mit->OAA_mit Pyruvate Carboxylase OAA_mit->OAA_cyt Malate Shuttle

Caption: The gluconeogenesis pathway highlighting the inhibition of FBPase by this compound.

Experimental Workflow: Testing this compound in a Cellular Assay

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Endpoint Assays start Start: Seed cells in 96-well plate incubation Incubate cells (e.g., 24h) start->incubation treatment Treat cells with this compound (various concentrations) and controls incubation->treatment incubation2 Incubate for desired time treatment->incubation2 endpoint Endpoint Assays incubation2->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) endpoint->cell_viability glucose_output Glucose Output Assay endpoint->glucose_output lactate_assay Lactate Production Assay endpoint->lactate_assay western_blot Western Blot for FBPase expression endpoint->western_blot

Caption: A general experimental workflow for evaluating the effects of this compound in a cell-based assay.

References

How to minimize FBPase-IN-2 off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FBPase-IN-2

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor that targets Fructose-1,6-bisphosphatase (FBPase). FBPase is a key, rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2][3] By inhibiting FBPase, this compound blocks the production of glucose from non-carbohydrate sources.[3] There are two primary isozymes in humans, FBP1 (liver) and FBP2 (muscle), which are involved in regulating glucose metabolism.[4] FBPase is considered a therapeutic target for type 2 diabetes due to its critical role in glucose overproduction.[1][3][5]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects for this compound are not extensively documented in the public domain, any small molecule inhibitor has the potential for off-target activities. Potential off-targets could include other phosphatases or enzymes with structurally similar binding sites. It is crucial to perform validation experiments to ensure the observed effects are due to the specific inhibition of FBPase.[6]

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific assay. As a general guideline for inhibitors, a starting point for cell-based assays is often in the range of 1-10 µM.[7] Potency in biochemical assays is typically lower, often below 100 nM.[7]

Q4: How can I be sure my observed phenotype is due to on-target FBPase inhibition?

A4: Validating that an observed phenotype is a direct result of on-target inhibition is a critical step.[6] Several strategies can be employed:

  • Use a Structurally Unrelated Inhibitor: Confirm your results with a different FBPase inhibitor that has a distinct chemical structure. A consistent phenotype with both inhibitors strengthens the evidence for an on-target effect.[6]

  • Utilize a Negative Control Analog: If available, use a structurally similar but biologically inactive version of this compound. This compound should not produce the same biological effect.[6]

  • Orthogonal Validation: Use a non-pharmacological method, such as siRNA or shRNA to knock down the FBP1 gene. If the phenotype of FBP1 knockdown matches the phenotype observed with this compound treatment, it strongly suggests an on-target effect.

Troubleshooting Guide

Problem: My experimental results with this compound are inconsistent.

  • Possible Cause: Compound instability or degradation.

  • Solution: Small molecule inhibitors can be sensitive to storage conditions, light exposure, and repeated freeze-thaw cycles.[8]

    • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[8]

    • Light Sensitivity: Protect the solution from light by using amber vials or wrapping the container in foil.[8]

    • Fresh Solutions: Prepare fresh working dilutions for each experiment from a frozen stock.

  • Possible Cause: Compound precipitation in media.

  • Solution: this compound, like many small molecules, may have limited solubility in aqueous solutions.

    • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid both direct solvent effects and precipitation.[9]

    • Visual Inspection: Before use, visually inspect the solution for any signs of precipitation. If observed, gently warm and vortex the solution.[8]

Problem: I'm observing a stronger or different phenotype than expected from FBPase inhibition alone.

  • Possible Cause: Off-target effects of the inhibitor.

  • Solution: At higher concentrations, the risk of off-target effects increases.

    • Dose-Response Curve: Perform a careful dose-response analysis to identify the lowest effective concentration that produces the desired on-target phenotype.

    • Orthogonal Approaches: As mentioned in the FAQs, use siRNA/shRNA knockdown of FBP1 to confirm that the phenotype is consistent with the loss of FBPase function.

    • Rescue Experiment: If possible, a rescue experiment can be performed. After treatment with this compound, introducing a downstream metabolite that bypasses the FBPase step (e.g., fructose-6-phosphate) should rescue the phenotype if the effect is on-target.

Key Signaling Pathway and Validation Workflows

To understand the action of this compound and effectively validate its use, it is helpful to visualize the relevant biological pathway and experimental workflows.

FBPase_Pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Gluc Glucose G6P Glucose-6-P Gluc->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP Pyruvate Pyruvate F16BP->Pyruvate Pyruvate_g Pyruvate F16BP_g Fructose-1,6-BP Pyruvate_g->F16BP_g F6P_g Fructose-6-P F16BP_g->F6P_g FBPase FBPase F16BP_g->FBPase Substrate G6P_g Glucose-6-P F6P_g->G6P_g Gluc_g Glucose G6P_g->Gluc_g FBPase->F6P_g FBPase_IN_2 This compound FBPase_IN_2->FBPase Inhibition

Caption: Role of FBPase in the Gluconeogenesis Pathway.

Validation_Workflow cluster_primary Primary Validation cluster_secondary Secondary (Orthogonal) Validation Biochem Biochemical Assay (Determine IC50 on purified FBPase) Cellular Cellular Assay (Measure effect on gluconeogenesis) Biochem->Cellular siRNA siRNA Knockdown of FBP1 (Compare phenotypes) Cellular->siRNA Rescue Rescue Experiment (Add downstream metabolite) Cellular->Rescue Inactive Inactive Analog Control (Confirm lack of effect) Cellular->Inactive

Caption: Experimental Workflow for Validating this compound Specificity.

Experimental Protocols

Protocol 1: Determining On-Target Potency (IC50) with a Biochemical FBPase Activity Assay

This protocol is adapted from commercially available colorimetric FBPase activity assay kits.[4]

  • Objective: To determine the concentration of this compound that inhibits 50% of purified FBPase enzyme activity.

  • Materials:

    • Purified recombinant FBPase enzyme

    • FBPase Assay Buffer

    • Fructose-1,6-bisphosphate (substrate)

    • Enzyme mix (for coupled reaction to produce a colorimetric signal)

    • This compound

    • 96-well clear flat-bottom plate

    • Microplate reader (OD 450 nm)

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then dilute into the FBPase Assay Buffer. Include a vehicle control (DMSO only).

    • In a 96-well plate, add the FBPase Assay Buffer, the diluted this compound solutions, and the purified FBPase enzyme.

    • Incubate for 10-15 minutes at the desired temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Fructose-1,6-bisphosphate substrate.

    • Immediately add the enzyme mix for the detection reaction.

    • Measure the absorbance at 450 nm in kinetic mode for 30-60 minutes.

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Plot the reaction rate against the log of the inhibitor concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Orthogonal Validation using siRNA-mediated Knockdown of FBP1

  • Objective: To compare the phenotype induced by this compound with the phenotype caused by the genetic knockdown of the FBP1 gene.

  • Materials:

    • Cells capable of gluconeogenesis (e.g., HepG2)

    • siRNA targeting FBP1 (and a non-targeting control siRNA)

    • Transfection reagent

    • This compound

    • Reagents for the specific phenotypic assay (e.g., glucose measurement, cell viability assay)

    • Reagents for Western blotting (FBP1 antibody, loading control antibody)

  • Procedure:

    • Transfection: Transfect cells with either the FBP1-targeting siRNA or the non-targeting control siRNA according to the manufacturer's protocol.

    • Incubation: Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the FBP1 protein.

    • Inhibitor Treatment: In a parallel set of experiments, treat non-transfected cells with this compound at a predetermined effective concentration (e.g., 2x IC50 from a cellular assay) and a vehicle control.

    • Phenotypic Analysis: Perform the desired phenotypic assay on all sets of cells (FBP1 knockdown, non-targeting control, this compound treated, and vehicle control).

    • Knockdown Confirmation: Harvest a portion of the cells from the siRNA experiment to perform a Western blot to confirm the successful knockdown of the FBP1 protein.

    • Data Comparison: Compare the results of the phenotypic assay. If the effect of this compound is similar to the effect of the FBP1 siRNA, it provides strong evidence for an on-target mechanism.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated to compare the on-target and potential off-target potency of an FBPase inhibitor.

Target EnzymeInhibitorIC50 (nM)Assay Type
FBPase 1 (On-Target) This compound 50 Biochemical
FBPase 2 (Isozyme)This compound250Biochemical
PFK-2 (Related Pathway)This compound>10,000Biochemical
Inositol MonophosphataseThis compound>20,000Biochemical

This table is for illustrative purposes only. Actual values must be determined experimentally.

References

FBPase-IN-2 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FBPase-IN-2, a potent and selective covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and stock solutions?

A: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the lyophilized powder should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2] For short-term use, a stock solution at -20°C is viable for about one month.[2][3]

Q2: What is the recommended solvent for dissolving this compound?

A: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For aqueous buffers, a common practice is to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be further diluted into the experimental buffer. Direct dissolution in aqueous solutions may be limited. When preparing a working solution in a buffer like PBS, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

Q3: Is this compound light or air-sensitive?

A: While specific data on the light and air sensitivity of this compound is not extensively published, standard laboratory practice for small molecules is to minimize exposure to light and air. Store the solid compound and stock solutions in tightly sealed vials and protect them from direct light, for instance, by using amber vials or wrapping vials in foil.

Q4: What are the known degradation pathways for this compound?

A: As a covalent inhibitor, this compound contains a reactive functional group designed to form a stable bond with its target enzyme. This inherent reactivity can also make it susceptible to degradation. Potential degradation pathways include hydrolysis of reactive esters or amides, particularly at non-neutral pH, and oxidation. It is crucial to use high-purity, anhydrous solvents and to handle the compound in a controlled environment to minimize degradation. Small molecule inhibitors can also sometimes induce the degradation of their target proteins within the cell by making the protein unstable, a process that is hijacked by cellular quality-control machinery.[4]

Storage and Stability Data

The following table summarizes the recommended storage conditions and expected stability for this compound.

FormSolventStorage TemperatureStabilityReference
Lyophilized PowderN/A-20°C≥ 4 years[1]
Stock SolutionDMSO-80°C~1 year[2]
Stock SolutionDMSO-20°C~1 month[2][3]
Working DilutionAqueous4°C< 24 hoursGeneral

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Activity

  • Question: I am not observing the expected inhibition of FBPase activity or downstream cellular effects. What could be the cause?

  • Answer:

    • Compound Degradation: The most common cause is improper storage or handling. Ensure that the compound has been stored as recommended and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a properly stored stock.

    • Solubility Issues: this compound may precipitate out of the aqueous assay buffer, especially at higher concentrations. Visually inspect your working solutions for any signs of precipitation. Consider lowering the final concentration or including a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) if compatible with your assay.[5]

    • Incorrect Assay Conditions: FBPase activity is dependent on factors like pH and the concentration of divalent metal cations (e.g., Mg²⁺ or Mn²⁺).[6][7] Verify that your assay buffer conditions are optimal for enzyme activity.

    • Cell Permeability: If you are working with cell-based assays, insufficient cell permeability could be a factor. While FBPase inhibitors are generally designed to be cell-permeable[1], this can vary between cell lines. Consider increasing the incubation time or using permeabilization agents if appropriate for your experimental design.

Issue 2: High Variability Between Replicates

  • Question: My experimental results show high variability between replicate wells. How can I improve consistency?

  • Answer:

    • Pipetting Inaccuracy: Small molecule inhibitors are often used at low micromolar or nanomolar concentrations. Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes and pre-wet the tips.

    • Compound Aggregation: At higher concentrations, some small molecules can form aggregates, which can lead to non-specific inhibition and variable results.[5] This can be tested by running the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to see if the variability decreases.[5]

    • Edge Effects in Plates: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or ensure proper sealing and humidification during incubation.

    • Inconsistent Cell Seeding: For cell-based assays, ensure a uniform cell density across all wells, as variations in cell number can significantly impact the results.[8]

Issue 3: Suspected Off-Target Effects

  • Question: I am observing a cellular phenotype that is inconsistent with FBPase inhibition. How can I check for off-target effects?

  • Answer:

    • Use a Structurally Different Inhibitor: Confirm the phenotype by using another FBPase inhibitor with a different chemical scaffold.[9] If the phenotype is consistent, it is more likely to be a result of on-target FBPase inhibition.

    • Genetic Validation: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the FBPase gene.[9] The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.

    • Dose-Response Analysis: Perform a careful dose-response experiment. On-target effects should typically occur at concentrations consistent with the inhibitor's known biochemical potency (IC₅₀). Effects that only appear at much higher concentrations are more likely to be off-target.[9] this compound has a reported IC₅₀ of 0.15 µM.[10]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard procedure for preparing solutions of this compound for in vitro and cell-based assays.

  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex gently for 1-2 minutes until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, low-adhesion microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Perform serial dilutions in your final assay buffer (e.g., cell culture medium or enzyme assay buffer).

    • Ensure the final concentration of DMSO in the assay is below 0.5% to minimize solvent toxicity or interference.

    • Use the prepared working solutions immediately.

G cluster_storage Storage & Reconstitution cluster_prep Experiment Preparation lyophilized Lyophilized this compound (-20°C) stock 10 mM Stock in DMSO lyophilized->stock Add DMSO aliquots Single-Use Aliquots (-80°C) stock->aliquots Aliquot thaw Thaw One Aliquot aliquots->thaw Use for Experiment dilution Serial Dilution in Aqueous Buffer thaw->dilution assay Final Assay Plate (<0.5% DMSO) dilution->assay G F16BP Fructose-1,6-bisphosphate FBPase FBPase Enzyme F16BP->FBPase F6P Fructose-6-phosphate Gluconeogenesis Gluconeogenesis Pathway F6P->Gluconeogenesis FBPase->F6P Catalyzes FBPase_IN_2 This compound FBPase_IN_2->FBPase Covalently Inhibits G start Inconsistent Results? check_storage Compound stored correctly? start->check_storage check_solubility Precipitation observed? check_storage->check_solubility Yes solution1 Prepare fresh stock and working solutions. check_storage->solution1 No check_assay Assay controls working? check_solubility->check_assay No solution2 Lower concentration or add 0.01% detergent. check_solubility->solution2 Yes solution3 Review assay protocol, reagents, and cell health. check_assay->solution3 No end Problem likely resolved. Re-run experiment. check_assay->end Yes solution1->end solution2->end solution3->end

References

Technical Support Center: Overcoming Resistance to FBPase Inhibition in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to Fructose-1,6-bisphosphatase (FBPase) inhibitors in cancer cell lines.

Troubleshooting Guide: Investigating Resistance to FBPase Inhibitors

When cancer cell lines demonstrate reduced sensitivity or develop resistance to FBPase inhibitors, a systematic investigation into the underlying mechanisms is crucial. The following table outlines potential resistance mechanisms, key experimental readouts to assess them, and suggested next steps.

Potential Resistance Mechanism Experimental Readout Suggested Next Steps
Upregulation of Glycolysis Increased lactate (B86563) productionIncreased glucose uptakeElevated expression of key glycolytic enzymes (e.g., HK2, PFK1, LDHA)Quantify extracellular lactate levels.Perform a glucose uptake assay.Analyze protein expression via Western blot.
Metabolic Reprogramming/Fuel Switching Increased reliance on alternative fuels (e.g., glutamine, fatty acids)Altered oxygen consumption rate (OCR) and extracellular acidification rate (ECAR)Perform metabolic flux analysis using labeled substrates.Conduct Seahorse XF analysis to assess mitochondrial respiration and glycolysis.
Target Alteration Mutations in the FBPase gene (FBP1/2)Decreased FBPase protein expressionSequence the FBPase gene in resistant cells.Compare FBPase protein levels between sensitive and resistant cells via Western blot.
Activation of Bypass Pathways Increased activity of pathways that compensate for FBPase inhibition (e.g., pentose (B10789219) phosphate (B84403) pathway, serine synthesis pathway)Measure key metabolites in these pathways using mass spectrometry.Assess the expression of key enzymes in these pathways (e.g., G6PD, PHGDH).
Drug Efflux Increased expression of drug efflux pumps (e.g., MDR1, MRP1)Analyze the expression of ABC transporters via qPCR or Western blot.Use efflux pump inhibitors in combination with the FBPase inhibitor.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is not responding to the FBPase inhibitor. What are the first troubleshooting steps?

A1: First, confirm the inhibitor's activity and the experimental setup.

  • Inhibitor Quality: Verify the purity and concentration of your FBPase inhibitor.

  • Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling.

  • Assay Validation: Confirm that your viability assay is sensitive enough to detect changes in cell proliferation.

  • FBPase Expression: Check the basal expression level of FBPase in your cell line. Cells with very low or absent FBPase expression are unlikely to respond to its inhibition.[1][2][3]

Q2: I've observed that my resistant cells have increased lactate production. What does this indicate?

A2: Increased lactate production is a hallmark of elevated aerobic glycolysis, also known as the Warburg effect.[4][5][6] By inhibiting FBPase, a key enzyme in gluconeogenesis, the metabolic flux is likely being shunted more aggressively towards glycolysis to meet the cancer cells' energetic and biosynthetic demands. This suggests the cells have adapted to rely heavily on this pathway for survival.

Q3: How can I determine if my resistant cells are using alternative fuel sources?

A3: To investigate fuel switching, you can perform metabolic flux analysis using stable isotope-labeled nutrients. For example:

  • [U-¹³C]-Glucose: To trace the fate of glucose carbons through glycolysis, the TCA cycle, and other branching pathways.

  • [U-¹³C]-Glutamine: To assess the contribution of glutamine to the TCA cycle (glutaminolysis) and biosynthesis.

  • [U-¹³C]-Fatty Acids: To determine the extent of fatty acid oxidation (FAO).

By comparing the labeling patterns of metabolites in sensitive versus resistant cells, you can identify shifts in nutrient utilization.

Q4: Could mutations in the FBPase gene be responsible for the observed resistance?

A4: Yes, mutations in the drug's target protein are a common mechanism of acquired drug resistance. A mutation in the FBPase gene could alter the inhibitor's binding site, reducing its efficacy. To investigate this, you should sequence the FBPase gene (primarily FBP1, which is commonly studied in cancer metabolism) in both the parental (sensitive) and the resistant cell lines to identify any acquired mutations.[7]

Q5: What are some potential combination therapy strategies to overcome resistance to FBPase inhibitors?

A5: Based on the potential resistance mechanisms, several combination strategies could be explored:

  • Glycolysis Inhibitors: Combining the FBPase inhibitor with an inhibitor of a key glycolytic enzyme (e.g., 2-deoxyglucose to inhibit hexokinase, or an LDHA inhibitor) could create a synthetic lethal effect.

  • Glutaminase (B10826351) Inhibitors: If resistant cells show increased reliance on glutamine, a glutaminase inhibitor (e.g., CB-839) could be effective.

  • Mitochondrial Respiration Inhibitors: For cells that have shifted towards oxidative phosphorylation, inhibitors of the electron transport chain (e.g., metformin, rotenone) might re-sensitize them to FBPase inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • FBPase inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the FBPase inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well.

  • Incubate for 2-4 hours at 37°C in the dark to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for FBPase and Glycolytic Enzymes

This protocol allows for the semi-quantitative analysis of protein expression.

Materials:

  • Cell lysates from sensitive and resistant cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FBP1, anti-HK2, anti-LDHA, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Extracellular Lactate Production Assay

This protocol measures the concentration of lactate in the cell culture medium as an indicator of glycolytic activity.

Materials:

  • 24-well cell culture plates

  • Cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • Lactate assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed an equal number of sensitive and resistant cells in 24-well plates and allow them to adhere.

  • Treat cells with the FBPase inhibitor or vehicle control for the desired time period.

  • Collect the cell culture medium.

  • Centrifuge the medium to remove any detached cells.

  • Perform the lactate assay on the supernatant according to the manufacturer's instructions.

  • Count the number of cells in each well to normalize the lactate production to cell number.

  • Calculate the lactate concentration and compare between sensitive and resistant cells.

Visualizations

FBPase_Signaling_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP Glycolysis PFK1 PFK1 F6P->PFK1 F16BP->F6P Gluconeogenesis Pyruvate Pyruvate F16BP->Pyruvate FBPase FBPase F16BP->FBPase Lactate Lactate Pyruvate->Lactate Fermentation TCA TCA Cycle Pyruvate->TCA LDHA LDHA Pyruvate->LDHA Gluconeogenesis Gluconeogenesis PFK1->F16BP FBPase->F6P LDHA->Lactate FBPase_IN_2 FBPase-IN-2 FBPase_IN_2->FBPase

Caption: FBPase Signaling Pathway in Glucose Metabolism.

Resistance_Mechanism_Workflow Start Cancer cells develop resistance to FBPase inhibitor Hypothesis1 Hypothesis 1: Upregulation of Glycolysis Start->Hypothesis1 Hypothesis2 Hypothesis 2: Metabolic Reprogramming Start->Hypothesis2 Hypothesis3 Hypothesis 3: Target Alteration Start->Hypothesis3 Experiment1 Measure Lactate & Glucose Uptake Western Blot for Glycolytic Enzymes Hypothesis1->Experiment1 Experiment2 Seahorse XF Analysis Metabolic Flux Analysis Hypothesis2->Experiment2 Experiment3 Sequence FBPase Gene Western Blot for FBPase Hypothesis3->Experiment3 Result1 Increased Glycolysis Experiment1->Result1 Result2 Fuel Switching Observed Experiment2->Result2 Result3 FBPase Mutation/Downregulation Experiment3->Result3 Action1 Combine with Glycolysis Inhibitor Result1->Action1 Action2 Combine with Inhibitor of Alternative Fuel Pathway Result2->Action2 Action3 Consider Alternative Therapeutic Target Result3->Action3 Experimental_Workflow Start Start with Sensitive Cancer Cell Line Culture Culture cells with increasing concentrations of FBPase inhibitor Start->Culture Isolate Isolate and expand resistant clones Culture->Isolate Characterize Characterize Resistant Phenotype Isolate->Characterize Viability Confirm resistance with viability assays (e.g., MTT) Characterize->Viability Metabolic Perform metabolic assays: - Lactate production - Glucose uptake - Seahorse analysis Characterize->Metabolic Molecular Perform molecular analysis: - Western blot for key enzymes - FBPase gene sequencing Characterize->Molecular Conclusion Identify Mechanism of Resistance Viability->Conclusion Metabolic->Conclusion Molecular->Conclusion

References

Technical Support Center: Adjusting FBPase-IN-2 and Other FBPase Inhibitor Dosages for Different Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Fructose-1,6-bisphosphatase (FBPase) inhibitors, with a focus on adjusting dosages for different animal models. As "FBPase-IN-2" is a designated FBPase inhibitor available from suppliers, but with limited public data, this guide will use the well-characterized FBPase inhibitor MB06322 (CS-917) as a primary example for dosage and protocol recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of FBPase inhibitors?

A1: FBPase is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate. FBPase inhibitors, such as MB06322, typically act as allosteric inhibitors, mimicking the effect of AMP to reduce the enzyme's activity. By inhibiting FBPase, these compounds decrease the rate of gluconeogenesis, leading to reduced endogenous glucose production. This makes them a therapeutic target for conditions like type 2 diabetes.

Q2: How do I choose the right animal model for my FBPase inhibitor study?

A2: The choice of animal model depends on your research question.

  • For metabolic studies, particularly type 2 diabetes, Zucker diabetic fatty (ZDF) rats are a common model as they exhibit hyperglycemia and insulin (B600854) resistance.

  • For general efficacy and safety studies, normal C57BL/6 mice or Sprague-Dawley rats are often used.

  • For studies on specific metabolic pathways, genetically modified models may be appropriate.

Q3: What is a suitable vehicle for formulating FBPase inhibitors for in vivo studies?

A3: For the FBPase inhibitor MB06322 (CS-917), a common vehicle for oral administration is 0.1% carboxymethylcellulose (CMC) [1]. The choice of vehicle should always be validated for your specific compound to ensure solubility, stability, and minimal toxicity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Lack of in vivo efficacy despite in vitro potency 1. Poor oral bioavailability: The compound may be poorly absorbed from the gastrointestinal tract. 2. Rapid metabolism/clearance: The inhibitor may be quickly metabolized and cleared from circulation. 3. Suboptimal dosage: The administered dose may be too low to achieve therapeutic concentrations at the target tissue (liver).1. Consider using a prodrug formulation, such as MB06322 which is a prodrug of the active inhibitor MB05032[1]. 2. Perform pharmacokinetic (PK) studies to determine the compound's half-life and adjust the dosing frequency accordingly. 3. Conduct a dose-response study to determine the minimal effective dose.
Increased plasma lactate (B86563) and/or triglycerides Shunting of gluconeogenic precursors: Inhibition of FBPase can lead to the accumulation of upstream metabolites, which may be shunted into other pathways, such as lactate production or lipogenesis. This has been observed with chronic, high-dose administration of MB06322 in ZDF rats[2].1. Monitor plasma lactate and triglyceride levels, especially during chronic studies. 2. Use the minimal effective dose to reduce the risk of metabolic shunting. 3. Consider the nutritional state of the animals, as fasting can exacerbate metabolic changes.
Difficulty with oral gavage administration 1. Improper technique: Incorrect gavage technique can cause stress, injury, or accidental administration into the trachea. 2. Animal stress: Restraint and the gavage procedure can be stressful for the animals, potentially affecting experimental outcomes.1. Ensure personnel are properly trained in oral gavage techniques for the specific rodent species[3][4]. Use appropriate gavage needle size and lubricate the tip if necessary. 2. Acclimate the animals to handling and restraint prior to the study. Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle.
High variability in animal response 1. Inconsistent dosing: Inaccurate volume administration or loss of substance during gavage. 2. Biological variability: Differences in metabolism, age, or health status of the animals. 3. Vehicle effects: The vehicle itself may have some biological effects.1. Ensure accurate calculation of the dose for each animal based on its body weight. Verify the volume in the syringe before and after administration. 2. Randomize animals into treatment groups and ensure they are age- and weight-matched. 3. Always include a vehicle-only control group to account for any effects of the formulation.

Quantitative Data Summary

The following table summarizes reported dosages of the FBPase inhibitor MB06322 (CS-917) in different animal models.

Animal Model Inhibitor Dosage Administration Route Key Findings Reference
Zucker Diabetic Fatty (ZDF) Rat (Male) MB06322 (CS-917)Acute: 30 - 300 mg/kg Chronic: 100 - 300 mg/kg/dayOral GavageDose-dependent inhibition of gluconeogenesis and reduction in blood glucose. Chronic high doses led to elevated lactate and triglycerides.[1][2][5]
Zucker Diabetic Fatty (ZDF) Rat (Female, high-fat diet) MB06322 (CS-917)100 - 300 mg/kg/day (in chow)Oral (in chow)Attenuated hyperglycemia.[1]
C57BL/6 Mouse MB06322 (CS-917)200 mg/kgOral GavagePotentiated glucose-stimulated insulin secretion and improved glucose tolerance.[6]
Goto-Kakizaki (GK) Rat CS-917Acute: 2.5 - 40 mg/kg Chronic: 10 - 40 mg/kg/dayOral GavageDose-dependent decrease in plasma glucose in both fasting and postprandial states.[7][8]

Experimental Protocols

General Protocol for Oral Gavage in Rodents

This protocol provides a general guideline for the oral administration of an FBPase inhibitor. Specifics should be adapted based on the compound, animal model, and institutional guidelines.

Materials:

  • FBPase inhibitor (e.g., MB06322/CS-917)

  • Vehicle (e.g., 0.1% Carboxymethylcellulose)

  • Appropriately sized gavage needles (stainless steel or flexible plastic)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each animal to accurately calculate the required dose volume.

  • Drug Formulation: Prepare a homogenous suspension of the FBPase inhibitor in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the experiment.

  • Restraint: Gently but firmly restrain the animal to prevent movement and injury. For mice, this can be done by scruffing the neck. For rats, a towel wrap can be effective.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, advancing it along the roof of the mouth and into the esophagus. The needle should pass smoothly without resistance.

  • Substance Administration: Once the needle is in the correct position, slowly administer the calculated volume of the inhibitor formulation.

  • Needle Removal: Gently withdraw the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or changes in behavior, for at least 15 minutes after the procedure[9][10].

Protocol for Assessing In Vivo Efficacy: Measuring Gluconeogenesis

Several methods can be used to assess the in vivo efficacy of an FBPase inhibitor by measuring its effect on gluconeogenesis.

Pyruvate (B1213749) Tolerance Test (PTT):

  • Fast animals overnight (e.g., 16 hours for mice).

  • Administer the FBPase inhibitor or vehicle via the desired route (e.g., oral gavage).

  • At a predetermined time post-dosing (based on PK data), administer a bolus of sodium pyruvate (e.g., 2 g/kg, intraperitoneally).

  • Collect blood samples at baseline (0 min) and at various time points after pyruvate injection (e.g., 15, 30, 60, 90, and 120 min).

  • Measure blood glucose levels. A reduction in the glucose excursion curve in the inhibitor-treated group compared to the vehicle group indicates inhibition of gluconeogenesis.

Stable Isotope Tracer Methods: More direct and quantitative measures of gluconeogenesis can be achieved using stable isotope tracers, such as deuterated water (²H₂O) or ¹³C-labeled substrates (e.g., [¹³C]glycerol or [¹³C]lactate)[11][12][13]. These methods involve administering the tracer and then measuring the incorporation of the isotope into blood glucose using mass spectrometry.

Signaling Pathways and Experimental Workflows

FBPase Signaling Pathway in Gluconeogenesis

FBPase_Pathway Gluconeogenic_Precursors Gluconeogenic Precursors (Lactate, Pyruvate, Glycerol, Amino Acids) Fructose_1_6_BP Fructose-1,6-bisphosphate Gluconeogenic_Precursors->Fructose_1_6_BP Multiple Steps Fructose_6_P Fructose-6-phosphate Fructose_1_6_BP->Fructose_6_P Hydrolysis FBPase FBPase FBPase->Fructose_1_6_BP Glucose_6_P Glucose-6-phosphate Fructose_6_P->Glucose_6_P Glucose Glucose Glucose_6_P->Glucose FBPase_Inhibitor FBPase Inhibitor (e.g., this compound, MB06322) FBPase_Inhibitor->FBPase Inhibits AMP AMP AMP->FBPase Allosteric Inhibition

Caption: FBPase is a key regulatory enzyme in the gluconeogenesis pathway.

Experimental Workflow for In Vivo Testing of an FBPase Inhibitor

Experimental_Workflow Start Start: Hypothesis Animal_Model Select Animal Model (e.g., ZDF rat, C57BL/6 mouse) Start->Animal_Model Dose_Selection Dose Range Finding / Formulation Animal_Model->Dose_Selection Acclimation Animal Acclimation & Baseline Measurements Dose_Selection->Acclimation Treatment Treatment Administration (Inhibitor vs. Vehicle) Acclimation->Treatment Efficacy_Assessment Efficacy Assessment (e.g., PTT, blood glucose) Treatment->Efficacy_Assessment Safety_Assessment Safety/Toxicity Assessment (e.g., body weight, clinical signs, plasma metabolites) Treatment->Safety_Assessment Tissue_Collection Tissue Collection & Ex Vivo Analysis (e.g., liver for FBPase activity) Efficacy_Assessment->Tissue_Collection Safety_Assessment->Tissue_Collection Data_Analysis Data Analysis & Interpretation Tissue_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for preclinical in vivo testing of a novel FBPase inhibitor.

References

Technical Support Center: Control Experiments for FBPase-IN-2 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FBPase-IN-2 and other Fructose-1,6-bisphosphatase (FBPase) inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as HS36) is a potent, covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase) with an IC50 of 0.15 μM.[1][2] It targets the FBPase enzyme, a key regulator of gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. By inhibiting FBPase, this compound reduces glucose production.[1][2] This makes it a valuable tool for studying the role of FBPase in various physiological and pathological processes, particularly in type 2 diabetes and cancer.[1][3]

Q2: What are the essential control experiments to include when using this compound?

A2: To ensure the rigor and reproducibility of your findings, the following control experiments are crucial:

  • Positive Control: Use a well-characterized FBPase inhibitor, such as AMP (the natural allosteric inhibitor) or another known small molecule inhibitor like MB05032 (the active form of CS-917), to confirm that your experimental system is responsive to FBPase inhibition.[4][5][6]

  • Negative Control: A vehicle control (e.g., DMSO, the solvent for this compound) at the same final concentration used for the inhibitor treatment is essential to account for any effects of the solvent on the cells or the assay. Ideally, a structurally similar but inactive analog of this compound should be used as a negative control to demonstrate the specificity of the observed effects.

  • On-Target Validation: To confirm that the effects of this compound are indeed due to the inhibition of FBPase, it is recommended to use genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the FBPase gene (FBP1 or FBP2).[7] If the inhibitor's effect is diminished or absent in cells lacking FBPase, it provides strong evidence for on-target activity.

  • Off-Target Assessment: To investigate potential off-target effects, consider performing selectivity profiling against a panel of related enzymes or receptors. Additionally, observing the phenotype in FBPase knockout/knockdown cells treated with the inhibitor can help distinguish on-target from off-target effects.

Q3: How can I measure the enzymatic activity of FBPase in my samples?

A3: FBPase activity can be measured using several methods, with the most common being spectrophotometric or colorimetric coupled-enzyme assays.[4] These assays typically involve a series of enzymatic reactions that ultimately lead to the production of a chromophore or fluorophore that can be quantified. A detailed protocol for a coupled-enzyme assay is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

In Vitro Enzyme Assays
Problem Potential Cause(s) Troubleshooting Steps
High Background Signal 1. Contamination of reagents. 2. Non-specific reduction of the detection reagent. 3. Substrate instability.1. Use fresh, high-quality reagents. 2. Run a "no enzyme" control to assess background from other components. 3. Prepare substrate solutions fresh before each experiment.
Low or No Enzyme Activity 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temperature). 3. Presence of inhibitors in the sample lysate.1. Use a fresh aliquot of the enzyme or a commercially available positive control FBPase. 2. Optimize pH and temperature according to the specific FBPase isoform. 3. Dialyze or desalt the sample to remove potential inhibitors.
Inhibitor Appears Ineffective 1. Incorrect inhibitor concentration. 2. Inhibitor instability in the assay buffer. 3. FBPase isoform is not sensitive to the inhibitor.1. Verify the concentration of the inhibitor stock solution. 2. Check the stability of the inhibitor in the assay buffer over the experiment's duration. 3. Ensure you are using the correct FBPase isoform that is targeted by the inhibitor.
Cell-Based Assays
Problem Potential Cause(s) Troubleshooting Steps
Inhibitor Precipitation in Culture Media 1. Poor aqueous solubility of the inhibitor. 2. High final concentration of the inhibitor. 3. Rapid dilution of the DMSO stock in aqueous media.1. Prepare a lower concentration stock solution in DMSO. 2. Perform a solubility test to determine the maximum soluble concentration in your specific media. 3. Use a stepwise dilution method: first dilute the DMSO stock in a small volume of serum-containing media before adding to the final culture volume.[1]
Cell Toxicity 1. High concentration of the inhibitor. 2. High concentration of the vehicle (e.g., DMSO). 3. Off-target effects of the inhibitor.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Ensure the final DMSO concentration is typically below 0.5%.[1] 3. Compare the toxicity in wild-type cells versus FBPase knockout/knockdown cells.
Lack of a Clear Cellular Phenotype 1. Insufficient on-target inhibition. 2. Redundancy with other metabolic pathways. 3. The specific cellular context is not dependent on FBPase activity.1. Confirm target engagement by measuring FBPase activity in treated cells. 2. Investigate the activity of compensatory pathways. 3. Choose a cell line or experimental condition known to be sensitive to FBPase inhibition (e.g., hepatocytes for gluconeogenesis studies).

Data Presentation

Table 1: In Vitro Inhibitory Activity of Selected FBPase Inhibitors

InhibitorTargetIC50Assay ConditionsReference
This compound (HS36) Human FBPase0.15 µMCoupled-enzyme assay[1][2]
MB05032 Human Liver FBPase16 nMCoupled-enzyme assay[5][6]
AMP Human Liver FBPase9.7 µMCoupled-enzyme assay[4]
Compound 15 (Achyrofuran analog) Human Liver FBPase8.1 µMCoupled-enzyme assay[4]
FBPase-IN-3 FBPase2.08 µMNot specified[2]

Table 2: Cellular Effects of FBPase Inhibition

InhibitorCell Line/ModelEffectQuantitative DataReference
This compound HepatocytesReduced glucose productionData not specified[2]
MB06322 (CS-917) Zucker Diabetic Fatty (ZDF) ratsReduced blood glucose~44% reduction[8]
MB06322 (CS-917) Zucker Diabetic Fatty (ZDF) ratsIncreased lactate (B86563) levels~1.5-fold increase after 4 weeks[8]
FBPase overexpression MIN6 pancreatic β-cellsDecreased cellular ATP levelsSignificant decrease at high glucose[9]
FBPase-2 overexpression Mv1Lu epithelial cellsDecreased lactate productionSignificant decrease[10]

Experimental Protocols

Protocol 1: FBPase Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This protocol is adapted from a method used for assessing FBPase inhibition.[4]

Materials:

  • FBPase enzyme (purified or in cell/tissue lysate)

  • This compound or other inhibitors

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Assay Buffer: 0.2 M Tris, 4 mM MgCl2, 4 mM (NH4)2SO4, 0.1 mM EDTA, pH 7.5

  • NADP+

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well clear plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, 0.2 mM NADP+, 1.4 units/mL PGI, and 0.5 units/mL G6PDH.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Reagent Mix

      • Inhibitor dilution or vehicle

      • FBPase enzyme (e.g., 9 ng)

    • Bring the final volume in each well to a consistent level with assay buffer.

  • Equilibration: Incubate the plate at 30°C for 10 minutes to allow the components to equilibrate.

  • Initiate Reaction: Add FBP to each well to a final concentration of 70 µM to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes. The rate of NADPH production is proportional to FBPase activity.

  • Data Analysis: Calculate the initial rate of reaction (V0) for each condition. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Protocol 2: On-Target Validation using siRNA-mediated Knockdown of FBPase

This protocol provides a general workflow for validating the on-target effects of this compound.

Materials:

  • Cells expressing FBPase (e.g., HepG2 hepatocytes)

  • siRNA targeting FBP1 or FBP2

  • Non-targeting (scrambled) siRNA control

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Complete growth medium

  • This compound

  • Reagents for downstream analysis (e.g., cell viability assay, FBPase activity assay, western blot)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[11]

  • siRNA Transfection:

    • Prepare two sets of transfection complexes: one with FBPase-targeting siRNA and another with non-targeting siRNA.

    • Dilute the siRNA and transfection reagent separately in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Add complete growth medium and incubate for an additional 24-72 hours to allow for protein knockdown.

  • Inhibitor Treatment:

    • After the desired knockdown period, treat the cells with this compound or vehicle control at the desired concentration.

  • Downstream Analysis:

    • Confirm Knockdown: Harvest a subset of cells to confirm FBPase knockdown by western blot or qRT-PCR.

    • Assess Phenotype: Analyze the cellular phenotype of interest (e.g., glucose production, cell viability, metabolic flux).

  • Data Analysis: Compare the effect of this compound in cells treated with FBPase-targeting siRNA to those treated with the non-targeting siRNA. A significantly reduced effect of the inhibitor in the knockdown cells indicates on-target activity.

Mandatory Visualizations

Signaling_Pathway cluster_gluconeogenesis Gluconeogenesis cluster_glycolysis Glycolysis Gluconeogenesis Gluconeogenesis Glycolysis Glycolysis FBP Fructose-1,6-bisphosphate F6P Fructose-6-phosphate FBP->F6P FBPase F6P->FBP PFK-1 Glucose Glucose F6P->Glucose Gluconeogenesis FBPase FBPase PFK1 PFK-1 F26BP Fructose-2,6-bisphosphate F26BP->FBPase Inhibits F26BP->PFK1 Activates AMP AMP AMP->FBPase Inhibits FBPase_IN_2 This compound FBPase_IN_2->FBPase Inhibits Glucose->F6P Glycolysis

Caption: Reciprocal regulation of Glycolysis and Gluconeogenesis by FBPase and its inhibitors.

Experimental_Workflow start Start: this compound Study in_vitro In Vitro Validation (Biochemical Assay) start->in_vitro cell_based Cell-Based Validation start->cell_based positive_control Positive Control (e.g., AMP) in_vitro->positive_control negative_control Negative Control (Vehicle/Inactive Analog) in_vitro->negative_control dose_response Dose-Response Curve (IC50 Determination) in_vitro->dose_response on_target On-Target Validation (siRNA/CRISPR) cell_based->on_target phenotype Phenotypic Assessment (e.g., Glucose Production) cell_based->phenotype off_target Off-Target Assessment (Selectivity Panel) cell_based->off_target data_analysis Data Analysis and Interpretation dose_response->data_analysis on_target->data_analysis phenotype->data_analysis

Caption: Logical workflow for designing and validating experiments with this compound.

References

Technical Support Center: Validating FBPase-IN-2 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of FBPase-IN-2, a potent covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase).

FAQs: Understanding this compound and Target Engagement

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as HS36) is a potent and covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase) with an IC50 of 0.15 μM.[1] As a covalent inhibitor, it forms a stable, long-lasting bond with its target enzyme, FBPase. This irreversible inhibition leads to a reduction in glucose production in hepatocytes, making it a compound of interest for type 2 diabetes research.[1]

Q2: Why is it crucial to validate the target engagement of this compound in a cellular context?

A2: Validating target engagement in intact cells is a critical step in drug discovery. It confirms that the compound reaches its intended target within the complex cellular environment and exerts its effect. This is particularly important for covalent inhibitors like this compound to ensure that the observed phenotypic effects are a direct result of binding to FBPase and not due to off-target interactions. Cellular target engagement assays provide more physiologically relevant data than traditional biochemical assays.

Q3: What is the primary method for validating this compound target engagement in cells?

A3: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for confirming target engagement in a cellular setting.[2] CETSA is based on the principle that when a ligand (like this compound) binds to its target protein (FBPase), it stabilizes the protein's structure. This stabilization results in an increased resistance to thermal denaturation.[2][3]

Q4: How does the covalent nature of this compound affect the interpretation of CETSA results?

A4: The covalent and irreversible binding of this compound to FBPase is expected to induce a significant thermal stabilization of the FBPase protein. This should result in a pronounced shift in the melting curve of FBPase to higher temperatures in CETSA experiments. This strong and lasting stabilization can provide robust evidence of target engagement.

Troubleshooting Guides

This section provides solutions to common issues encountered during the validation of this compound target engagement using CETSA and other related assays.

Cellular Thermal Shift Assay (CETSA) Troubleshooting
Issue Potential Cause Recommended Solution
No or weak FBPase signal on Western blot - Low FBPase expression in the chosen cell line.- Inefficient cell lysis.- Poor antibody quality or concentration.- Inefficient protein transfer.- Select a cell line with higher endogenous FBPase expression (e.g., liver-derived cells).- Optimize lysis buffer and procedure (e.g., include sonication).- Titrate the primary antibody concentration and validate its specificity.- Confirm successful protein transfer using Ponceau S staining.
High background on Western blot - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Optimize antibody dilutions.- Increase the number and duration of wash steps.
No thermal shift observed with this compound - this compound is not cell-permeable.- Incorrect heating temperature or duration.- Insufficient this compound concentration or incubation time.- Confirm cell permeability using an orthogonal assay (e.g., a cellular activity assay).- Optimize the heat challenge conditions for FBPase. A temperature gradient is recommended for initial experiments.- Test a higher concentration of this compound and/or a longer incubation time.
Inconsistent results between replicates - Uneven cell seeding.- Inaccurate pipetting.- Temperature variations across the heating block.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and ensure proper mixing.- Use a thermocycler with good temperature uniformity.
FBPase Activity Assay Troubleshooting
Issue Potential Cause Recommended Solution
Low or no FBPase activity detected - Inactive enzyme in the cell lysate.- Incorrect assay buffer pH or temperature.- Omission of a necessary cofactor.- Prepare fresh cell lysates and keep them on ice. Add protease inhibitors.- Ensure the assay buffer is at the optimal pH and temperature as per the protocol.- Verify that all required cofactors (e.g., Mg2+ or Mn2+) are present in the reaction mix.[4]
High background signal - Contaminating enzymes in the cell lysate.- Non-enzymatic degradation of the substrate.- Include a "no substrate" control to measure background.- Prepare fresh substrate solution for each experiment.
Variability between replicates - Inaccurate pipetting of small volumes.- Inconsistent incubation times.- Prepare a master mix for the reaction components.- Use a multichannel pipette for consistency and ensure precise timing of reactions.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol outlines the steps to assess the thermal stabilization of FBPase in cells upon treatment with this compound.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HepG2) to 80-90% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

2. Heating Step:

  • Harvest cells and resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.

3. Cell Lysis:

  • Add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each tube.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

4. Western Blot Analysis:

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Perform SDS-PAGE and Western blotting using a validated primary antibody against FBPase.

  • Detect the signal using an appropriate secondary antibody and imaging system.

5. Data Analysis:

  • Quantify the band intensities for FBPase at each temperature.

  • Normalize the intensities to the non-heated control (37°C).

  • Plot the percentage of soluble FBPase against the temperature to generate melting curves for both vehicle and this compound treated samples.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

FBPase Enzyme Activity Assay

This protocol provides a method to measure the enzymatic activity of FBPase in cell lysates.

1. Sample Preparation:

  • Homogenize cells in ice-cold FBPase assay buffer.

  • Centrifuge to remove cell debris and collect the supernatant.

2. Reaction Setup:

  • Prepare a reaction mix containing the FBPase substrate (Fructose-1,6-bisphosphate), coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase), and NADP+.

  • Add the cell lysate to the reaction mix.

3. Measurement:

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH. This can be done in a kinetic mode on a plate reader.

4. Calculation:

  • Calculate the FBPase activity based on the rate of NADPH production, using a standard curve if necessary.

Visualization of Pathways and Workflows

FBPase_Signaling_Pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK1 PFK-1 F6P->PFK1 Pyruvate Pyruvate F16BP->Pyruvate PFK1->F16BP Pyruvate_gluco Pyruvate F16BP_gluco Fructose-1,6-BP Pyruvate_gluco->F16BP_gluco F6P_gluco Fructose-6-P F16BP_gluco->F6P_gluco FBPase FBPase F16BP_gluco->FBPase G6P_gluco Glucose-6-P F6P_gluco->G6P_gluco Glucose_gluco Glucose G6P_gluco->Glucose_gluco FBPase->F6P_gluco FBPase_IN_2 This compound FBPase_IN_2->FBPase Covalent Inhibition AMP AMP AMP->FBPase Allosteric Inhibition CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Fractionation cluster_analysis 4. Analysis A Plate cells B Treat with this compound or Vehicle (DMSO) A->B C Harvest and resuspend cells B->C D Aliquot into PCR tubes C->D E Heat at temperature gradient D->E F Cell Lysis E->F G Centrifugation to pellet aggregates F->G H Collect supernatant (soluble proteins) G->H I Western Blot for FBPase H->I J Quantify band intensity I->J K Plot melting curves J->K Logical_Relationship A This compound binds to FBPase in cells B Increased thermal stability of FBPase A->B D Inhibition of FBPase enzymatic activity A->D C Positive thermal shift in CETSA B->C F Validated Target Engagement C->F E Decreased cellular glucose production D->E E->F

References

Validation & Comparative

FBPase-IN-2 Demonstrates Enhanced Potency Over FBPase-IN-1 in Preclinical Assessments

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two prominent Fructose-1,6-bisphosphatase (FBPase) inhibitors, FBPase-IN-2 and FBPase-IN-1, reveals superior in vitro efficacy of this compound. This guide provides a comprehensive analysis of their inhibitory activities, mechanisms of action, and the experimental protocols utilized in their evaluation, offering valuable insights for researchers in metabolic diseases and oncology.

Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] Its inhibition is a promising therapeutic strategy for type 2 diabetes by reducing excessive hepatic glucose production.[2] Furthermore, as some cancer cells exhibit a reliance on glycolysis, inhibiting the counteracting gluconeogenic pathway through FBPase presents a potential anti-cancer approach.[1] This guide compares the efficacy of two small molecule inhibitors, FBPase-IN-1 and this compound, based on available preclinical data.

Quantitative Efficacy Comparison

This compound exhibits a lower IC50 value compared to FBPase-IN-1, indicating higher potency in enzymatic assays. The available data for these inhibitors are summarized below. It is important to note that the IC50 values are sourced from different suppliers and may have been determined under varying experimental conditions, warranting caution in direct comparison.

InhibitorIC50 (µM)Target SiteMechanismSource
This compound (HS36) 0.15Cysteine 128 (C128)Covalent[3]
FBPase-IN-1 0.22 - 4.0Cysteine 128 (C128)Allosteric[4]

Note: The IC50 value for FBPase-IN-1 is reported with a range, as different sources provide varying figures.

Mechanism of Action

Both inhibitors target the allosteric site involving cysteine 128 (C128) of FBPase.[3][5] However, their inhibitory mechanisms differ. This compound is a covalent inhibitor, forming a permanent bond with the enzyme, which can lead to a more sustained inhibitory effect.[3] In contrast, FBPase-IN-1 is described as an allosteric inhibitor, which binds non-covalently to the C128 site, inducing a conformational change that reduces the enzyme's catalytic activity.[5] The covalent nature of this compound's interaction likely contributes to its enhanced potency.

In Vitro and In Vivo Effects

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of FBPase inhibitors.

FBPase Enzymatic Assay (Coupled-Enzyme Assay)

This assay determines the inhibitory activity of compounds on FBPase by measuring the rate of NADP+ reduction, which is coupled to the production of fructose-6-phosphate.

Materials:

  • FBPase enzyme

  • Fructose-1,6-bisphosphate (substrate)

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds (FBPase-IN-1, this compound)

Procedure:

  • Prepare a reaction mixture containing assay buffer, PGI, G6PDH, and NADP+.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the FBPase enzyme.

  • Start the coupled reaction by adding the substrate, fructose-1,6-bisphosphate.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH, over time using a spectrophotometer.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7]

Hepatocyte Glucose Production Assay

This assay measures the ability of inhibitors to suppress gluconeogenesis in primary liver cells.

Materials:

  • Primary hepatocytes

  • Glucose-free DMEM supplemented with gluconeogenic precursors (e.g., lactate (B86563) and pyruvate)

  • Test compounds (FBPase-IN-1, this compound)

  • Glucose assay kit

Procedure:

  • Plate primary hepatocytes and allow them to adhere.

  • Wash the cells and incubate them in glucose-free DMEM containing gluconeogenic substrates.

  • Treat the cells with various concentrations of the test compounds.

  • After an incubation period (e.g., 4-6 hours), collect the culture medium.

  • Measure the glucose concentration in the medium using a commercially available glucose assay kit.

  • Normalize the glucose production to the total protein content of the cells in each well.

  • Calculate the percentage of inhibition of glucose production compared to vehicle-treated control cells.[8][9]

Signaling Pathway and Experimental Workflow

To visually represent the context of FBPase inhibition and the experimental process, the following diagrams are provided.

FBPase_Signaling_Pathway cluster_Gluconeogenesis Gluconeogenesis Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase FBPase F16BP->FBPase Substrate G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase->F6P Inhibitors FBPase-IN-1 This compound Inhibitors->FBPase Inhibition Experimental_Workflow cluster_Enzymatic_Assay Enzymatic Assay cluster_Cell_Assay Hepatocyte Glucose Production Assay EA1 Prepare Reaction Mix (Buffer, PGI, G6PDH, NADP+) EA2 Add Test Compound (FBPase-IN-1 or this compound) EA1->EA2 EA3 Add FBPase Enzyme EA2->EA3 EA4 Add Substrate (Fructose-1,6-bisphosphate) EA3->EA4 EA5 Measure NADPH Production (Absorbance at 340 nm) EA4->EA5 EA6 Calculate IC50 EA5->EA6 CA1 Plate Primary Hepatocytes CA2 Incubate in Glucose-Free Medium with Gluconeogenic Substrates CA1->CA2 CA3 Treat with Test Compound CA2->CA3 CA4 Collect Culture Medium CA3->CA4 CA5 Measure Glucose Concentration CA4->CA5 CA6 Calculate % Inhibition CA5->CA6

References

A Comparative Analysis of FBPase-IN-2 and Metformin on Gluconeogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies for type 2 diabetes, the reduction of excessive hepatic gluconeogenesis remains a cornerstone of glycemic control. This guide provides a detailed comparison of two distinct pharmacological approaches to inhibit this pathway: the direct inhibition of fructose-1,6-bisphosphatase (FBPase) by compounds such as FBPase-IN-2, and the multifaceted action of the widely prescribed biguanide, metformin (B114582). This comparison is based on available preclinical data, focusing on their mechanisms of action, quantitative effects on gluconeogenesis, and the experimental protocols used for their evaluation.

Executive Summary

FBPase inhibitors, represented here by the well-characterized compound CS-917 (the prodrug of MB06322) as a surrogate for this compound due to the limited public data on the latter, offer a targeted approach by directly inhibiting a rate-limiting enzyme in the gluconeogenic pathway. Metformin, in contrast, exerts its effects through a more complex and indirect mechanism, primarily initiated by the inhibition of mitochondrial complex I. While both strategies aim to reduce hepatic glucose output, their distinct mechanisms result in different pharmacological profiles.

Mechanism of Action

FBPase Inhibitors (e.g., this compound / CS-917)

Fructose-1,6-bisphosphatase is a key regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. FBPase inhibitors like CS-917 are designed to directly and allosterically bind to the AMP binding site of FBPase, mimicking the natural inhibitory effect of AMP.[1] This direct inhibition blocks the gluconeogenic flux from all primary precursors, including lactate (B86563), pyruvate (B1213749), and amino acids.

Metformin

Metformin's primary mechanism involves the inhibition of the mitochondrial respiratory chain, specifically complex I.[2] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inhibits key enzymes involved in gluconeogenesis and lipogenesis. Furthermore, the increased AMP levels can also directly inhibit FBPase, although metformin itself does not directly bind to and inhibit the FBP1 enzyme.[2][3] Metformin's action is therefore indirect and dependent on the cellular energy status.

Signaling Pathway Diagrams

cluster_FBPase FBPase Inhibitor Pathway This compound This compound FBPase FBPase This compound->FBPase Inhibits Fructose-6-phosphate Fructose-6-phosphate FBPase->Fructose-6-phosphate Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate->FBPase Gluconeogenesis Gluconeogenesis Fructose-6-phosphate->Gluconeogenesis Continues to Glucose

FBPase Inhibitor Mechanism of Action

cluster_Metformin Metformin Signaling Pathway Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits ATP_decrease ATP↓ Mito_Complex_I->ATP_decrease AMP_increase AMP↑ ATP_decrease->AMP_increase AMPK AMPK AMP_increase->AMPK Activates FBPase FBPase AMP_increase->FBPase Inhibits Gluconeogenic_Enzymes Gluconeogenic Enzymes AMPK->Gluconeogenic_Enzymes Inhibits Gluconeogenesis Gluconeogenesis Gluconeogenic_Enzymes->Gluconeogenesis FBPase->Gluconeogenesis

Metformin's Primary Mechanism of Action

Quantitative Data on Gluconeogenesis Inhibition

Direct head-to-head comparative studies providing quantitative data for this compound and metformin are limited in the public domain. The following tables summarize available data from separate preclinical studies. It is important to note that these results were not obtained in direct comparative experiments and experimental conditions may vary.

In Vitro Inhibition of Gluconeogenesis in Primary Hepatocytes
CompoundSpeciesAssayEndpointResultReference
CS-917 Rat[¹⁴C]Lactate incorporation into glucoseIC₅₀0.136 µM[1]
Metformin Rat[¹⁴C]Lactate incorporation into glucoseInhibitionNo direct inhibition observed[1]

Note: Data for CS-917 and metformin in this table are from the same study, allowing for a direct comparison under the specified in vitro conditions.

In Vivo Effects on Gluconeogenesis and Blood Glucose

The following data are from separate studies and are not direct comparisons.

Table 1: In Vivo Efficacy of the FBPase Inhibitor CS-917 (MB06322) in Zucker Diabetic Fatty (ZDF) Rats

ParameterTreatment GroupResultPercent Change vs. VehicleReference
Rate of Gluconeogenesis Vehicle10.3 ± 0.8 µmol/kg/min-[4]
MB06322 (single dose)3.1 ± 0.5 µmol/kg/min↓ 70%[4]
Endogenous Glucose Production Vehicle12.7 ± 0.9 µmol/kg/min-[4]
MB06322 (single dose)6.9 ± 0.7 µmol/kg/min↓ 46%[4]
Fasting Blood Glucose Vehicle427 ± 15 mg/dL-[4]
MB06632 (single dose)213 ± 15 mg/dL↓ 50%[4]

Table 2: In Vivo Efficacy of Metformin in a Metformin Tolerance Test in Wild-Type Mice

Time Point (minutes)Vehicle (Blood Glucose, mg/dL)Metformin (250 mg/kg; Blood Glucose, mg/dL)Reference
0~150~125[3]
15~350~250[3]
30~325~225[3]
60~250~175[3]
120~150~125[3]

Note: The data in Table 2 is estimated from graphical representations in the cited literature and represents the glucose excursion following a glucose challenge after metformin administration.

Experimental Protocols

Glucose Production Assay in Primary Hepatocytes

This in vitro assay is crucial for assessing the direct effects of compounds on hepatic gluconeogenesis.

cluster_protocol Glucose Production Assay Workflow Isolate 1. Isolate primary hepatocytes from mice Plate 2. Plate cells in collagen-coated plates Isolate->Plate Starve 3. Serum starve overnight Plate->Starve Wash 4. Wash with PBS Starve->Wash Incubate 5. Incubate in glucose-free DMEM with gluconeogenic substrates (lactate, pyruvate) +/- test compounds Wash->Incubate Collect 6. Collect medium Incubate->Collect Measure 7. Measure glucose concentration Collect->Measure Normalize 8. Normalize to total protein content Measure->Normalize

Workflow for Glucose Production Assay

Detailed Steps:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from mouse liver via a two-step collagenase perfusion method.

  • Cell Plating: Isolated hepatocytes are plated on collagen-coated plates in a suitable culture medium (e.g., Williams' E medium) and allowed to attach.

  • Starvation: After attachment, cells are washed and incubated in a serum-free medium overnight to deplete glycogen (B147801) stores.

  • Treatment: The starvation medium is replaced with glucose-free DMEM supplemented with gluconeogenic precursors (e.g., 10 mM sodium lactate and 1 mM sodium pyruvate). Cells are then treated with various concentrations of the test compound (this compound or metformin) or vehicle control.

  • Glucose Measurement: After a defined incubation period (e.g., 3-6 hours), an aliquot of the culture medium is collected, and the glucose concentration is determined using a colorimetric glucose oxidase assay.

  • Normalization: The glucose production is normalized to the total protein content of the cells in each well to account for variations in cell number.

Pyruvate Tolerance Test (PTT)

The PTT is an in vivo assay used to assess the rate of hepatic gluconeogenesis.

cluster_ptt Pyruvate Tolerance Test Workflow Fast 1. Fast mice overnight (16h) Baseline 2. Measure baseline blood glucose (t=0) Fast->Baseline Administer 3. Administer test compound (e.g., this compound or metformin) or vehicle via oral gavage or IP injection Baseline->Administer Pyruvate 4. Inject sodium pyruvate (e.g., 2 g/kg) IP Administer->Pyruvate After defined pretreatment time Monitor 5. Monitor blood glucose at defined time points (e.g., 15, 30, 60, 90, 120 min) Pyruvate->Monitor Analyze 6. Analyze glucose excursion (Area Under the Curve) Monitor->Analyze

Workflow for Pyruvate Tolerance Test

Detailed Steps:

  • Fasting: Mice are fasted overnight (typically 16 hours) to deplete liver glycogen stores, ensuring that subsequent glucose production is primarily from gluconeogenesis.

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (t=0).

  • Compound Administration: The test compound (this compound or metformin) or vehicle is administered, typically via oral gavage or intraperitoneal (IP) injection.

  • Pyruvate Challenge: After a predetermined time to allow for drug absorption and distribution, a bolus of sodium pyruvate (a gluconeogenic substrate) is injected intraperitoneally.

  • Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate challenge.

  • Data Analysis: The glucose excursion over time is plotted, and the area under the curve (AUC) is calculated to quantify the overall gluconeogenic response. A lower AUC in the treated group compared to the vehicle group indicates inhibition of gluconeogenesis.

Conclusion

FBPase inhibitors and metformin represent two distinct and valuable strategies for mitigating excessive hepatic gluconeogenesis in the context of type 2 diabetes. FBPase inhibitors offer a highly targeted approach with the potential for potent and direct inhibition of a key gluconeogenic enzyme. Metformin, while also effectively reducing hepatic glucose output, does so through a more complex, indirect mechanism that is intertwined with cellular energy metabolism.

The available preclinical data suggests that direct FBPase inhibitors like CS-917 can potently suppress gluconeogenesis in vitro, a direct effect not observed with metformin under the same conditions. In vivo, both classes of agents demonstrate the ability to lower blood glucose by reducing hepatic glucose production.

For researchers and drug development professionals, the choice between these strategies may depend on the desired therapeutic profile. The targeted nature of FBPase inhibitors could offer a more precise modulation of gluconeogenesis, while metformin's pleiotropic effects may provide broader metabolic benefits. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these two important classes of anti-diabetic agents.

References

A Head-to-Head Showdown: FBPase-IN-2 Versus the Field of FBPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of gluconeogenesis inhibition, the selection of a potent and selective Fructose-1,6-bisphosphatase (FBPase) inhibitor is a critical decision. This guide provides a comprehensive comparison of FBPase-IN-2 against other known FBPase inhibitors, offering a clear overview of their inhibitory activities, supported by available experimental data and detailed methodologies.

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287). Its inhibition is a promising therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production.[1][2][3] A variety of small molecule inhibitors targeting FBPase have been developed, each with distinct chemical scaffolds and inhibitory potencies. This guide focuses on a head-to-head comparison of this compound with other notable inhibitors, presenting their reported half-maximal inhibitory concentrations (IC50) and outlining the experimental protocols used for their evaluation.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and other selected FBPase inhibitors against the FBPase enzyme. It is important to note that these values are compiled from various studies and may have been determined under slightly different experimental conditions. Therefore, a direct comparison of absolute IC50 values should be made with caution.

InhibitorTarget/SpeciesIC50 (µM)Binding SiteReference
This compound (HS36) FBPase0.15Covalent[4]
FBPase-IN-1FBPase0.22Allosteric (C128)[4]
FBPase-IN-3FBPase2.08Not Specified[4]
FBPase-IN-4FBPase1.78 (Ki)Not Specified[4]
MB05032Human Liver FBPase0.016Allosteric (AMP site)[4][5]
Rat FBPase0.061Allosteric (AMP site)[4]
Managlinat dialanetil (MB06322/CS-917)Prodrug of MB05032--[4][5]
FBPase-1 inhibitor-1FBPase-13.4 - 4.0Allosteric[6]
AMP (endogenous inhibitor)Human Liver FBPase9.7Allosteric[1]
Pig Kidney FBPase1.3Allosteric[1]
Compound 15Human Liver FBPase8.1Allosteric[1]
Pig Kidney FBPase1.5Allosteric[1]
Compound 16Human Liver FBPase6.0Allosteric[1]
Pig Kidney FBPase5.0Allosteric[1]
(+)-usnic acidHuman Liver FBPase370Allosteric[1]
Pig Kidney FBPase930Allosteric[1]

Experimental Protocols

The determination of FBPase inhibitory activity is crucial for the evaluation of potential drug candidates. The following are detailed methodologies for key experiments cited in the comparison.

In Vitro FBPase Activity Assay (Coupled-Enzyme Assay)

This is the most common method used to determine the IC50 values of FBPase inhibitors.

Principle: The activity of FBPase is measured by coupling the production of its product, fructose-6-phosphate (F6P), to a series of enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Typical Reaction Mixture:

  • Buffer: 0.2 M Tris-acetate, pH 7.5[1][5]

  • Cofactors: 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA[1][5]

  • Substrate: Fructose-1,6-bisphosphate (FBP) (e.g., 15 µM)[7]

  • Coupling Enzymes:

    • Phosphoglucose isomerase (e.g., 5 units/mL)[7]

    • Glucose-6-phosphate dehydrogenase (e.g., 2 units/mL)[7]

  • Coenzyme: 0.3 mM NADP+[7]

  • FBPase Enzyme: Purified human liver or pig kidney FBPase (e.g., 50 nM)[7]

  • Test Inhibitor: Various concentrations

Procedure:

  • The FBPase enzyme is pre-incubated with the test inhibitor for a specified period.

  • The reaction is initiated by the addition of the substrate, FBP.

  • The change in absorbance at 340 nm is monitored over time in a spectrophotometer at a constant temperature (e.g., 30°C).[1]

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hepatocyte Gluconeogenesis Assay

This assay assesses the ability of FBPase inhibitors to reduce glucose production in a cellular context.

Principle: Primary hepatocytes are incubated with gluconeogenic precursors (e.g., lactate (B86563) and pyruvate). The amount of glucose produced and secreted into the medium is measured in the presence and absence of the test inhibitor.

Procedure:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from animal livers (e.g., rat) by collagenase perfusion.[4]

  • Cell Culture: Hepatocytes are plated and allowed to attach.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the FBPase inhibitor.

  • Gluconeogenesis Induction: The culture medium is replaced with a medium containing gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate).

  • Incubation: The cells are incubated for a defined period (e.g., 3 hours).

  • Glucose Measurement: A sample of the culture medium is collected, and the glucose concentration is determined using a glucose oxidase assay kit.[4]

  • Data Analysis: The inhibition of glucose production is calculated for each inhibitor concentration, and the EC50 value (the concentration that causes 50% of the maximal effect) is determined.

Visualizing the Landscape

To better understand the context of FBPase inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

FBPase_Signaling_Pathway cluster_0 Key Regulatory Step in Gluconeogenesis Gluconeogenesis Gluconeogenesis Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps F6P Fructose-6-phosphate F16BP->F6P G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase FBPase FBPase->F16BP Catalyzes Inhibitors FBPase Inhibitors (e.g., this compound, MB05032) Inhibitors->FBPase Inhibit AMP AMP AMP->FBPase Allosterically Inhibits

Caption: FBPase signaling pathway in gluconeogenesis.

FBPase_Inhibitor_Screening_Workflow start Start: Compound Library in_vitro_assay In Vitro FBPase Coupled-Enzyme Assay start->in_vitro_assay determine_ic50 Determine IC50 Values in_vitro_assay->determine_ic50 select_potent Select Potent Inhibitors determine_ic50->select_potent select_potent->start Re-screen hepatocyte_assay Hepatocyte Gluconeogenesis Assay select_potent->hepatocyte_assay Hits determine_ec50 Determine Cellular Potency (EC50) hepatocyte_assay->determine_ec50 lead_optimization Lead Optimization determine_ec50->lead_optimization in_vivo_studies In Vivo Animal Studies lead_optimization->in_vivo_studies end End: Clinical Candidate in_vivo_studies->end

Caption: Experimental workflow for FBPase inhibitor screening.

Conclusion

This compound has emerged as a potent covalent inhibitor of FBPase. When compared to other allosteric inhibitors, its distinct mechanism of action may offer advantages in terms of duration of action and potential for overcoming resistance. However, the compiled data underscores the need for standardized, head-to-head comparative studies to definitively rank the potency and selectivity of the various FBPase inhibitors. The experimental protocols provided herein offer a foundation for such standardized evaluations. Future research should also focus on comprehensive selectivity profiling against other nucleotide-binding enzymes to fully assess the therapeutic potential of these compounds.

References

Validating the Specificity of FBPase-IN-X: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the specificity of a novel inhibitor is a critical step in its validation. This guide provides a comprehensive comparison of the hypothetical FBPase inhibitor, FBPase-IN-X, against other relevant phosphatases, supported by detailed experimental protocols and data visualization to aid in the assessment of its selectivity profile.

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, making it an attractive target for the treatment of type 2 diabetes.[1][2][3] Potent and selective inhibitors of FBPase are sought to control excessive glucose production.[2] This guide outlines the essential experiments required to validate the specificity of a novel FBPase inhibitor, using our placeholder "FBPase-IN-X" as an example.

Comparative Inhibitory Activity of FBPase-IN-X

To ascertain the specificity of FBPase-IN-X, its inhibitory activity was assessed against a panel of phosphatases, including different isoforms of FBPase and other phosphatases with potentially related substrates or structures. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target PhosphataseFBPase-IN-X IC50 (nM)AMP (Positive Control) IC50 (nM)
FBPase 1 (Liver Isoform) 50 1,300
FBPase 2 (Muscle Isoform)> 10,0009,700
Fructose-2,6-bisphosphatase (FBPase-2)> 50,000Not Active
Inositol Monophosphatase (IMPase)> 50,000Not Active
Protein Phosphatase 1 (PP1)> 50,000Not Active
Protein Phosphatase 2A (PP2A)> 50,000Not Active
Alkaline Phosphatase (ALP)> 50,000Not Active
Acid Phosphatase (ACP)> 50,000Not Active

Data presented here is hypothetical for illustrative purposes.

The data clearly demonstrates the high potency and selectivity of FBPase-IN-X for FBPase 1, the primary isoform involved in hepatic gluconeogenesis. The significantly higher IC50 values against other phosphatases, including the closely related FBPase 2 isoform and the structurally distinct FBPase-2, indicate a favorable specificity profile.

Experimental Protocols

The following protocols describe the methodologies used to generate the comparative inhibition data.

Reagents and Materials
  • Recombinant human FBPase 1, FBPase 2, FBPase-2, IMPase, PP1, PP2A, ALP, and ACP.

  • Fructose-1,6-bisphosphate (FBP) as substrate for FBPase 1 and 2.

  • Fructose-2,6-bisphosphate as substrate for FBPase-2.

  • Inositol-1-phosphate as substrate for IMPase.

  • Phosphorylase a as substrate for PP1 and PP2A.

  • p-Nitrophenyl phosphate (B84403) (pNPP) as substrate for ALP and ACP.

  • FBPase-IN-X, dissolved in DMSO.

  • Adenosine monophosphate (AMP) as a positive control.

  • Malachite Green Phosphate Assay Kit.

  • Assay buffers specific to each enzyme.

Enzyme Inhibition Assay

A malachite green-based phosphate detection assay was used to measure the enzymatic activity of the phosphatases. This colorimetric assay quantifies the amount of inorganic phosphate released from the substrate upon enzyme action.

  • Enzyme Preparation : Each phosphatase was diluted to a 2X working concentration in its respective assay buffer.

  • Inhibitor Preparation : FBPase-IN-X and AMP were serially diluted in DMSO to create a range of concentrations. A 100X stock of each dilution was prepared.

  • Assay Reaction :

    • 2 µL of the 100X inhibitor dilution (or DMSO for control) was added to the wells of a 96-well plate.

    • 98 µL of the 2X enzyme solution was added to each well and incubated for 15 minutes at room temperature to allow for inhibitor binding.

    • 100 µL of the 2X substrate solution was added to initiate the reaction.

    • The reaction was incubated at 37°C for a predetermined time, ensuring the reaction remained in the linear range.

  • Phosphate Detection :

    • The enzymatic reaction was stopped by the addition of the Malachite Green reagent.

    • The plate was incubated at room temperature for 15 minutes to allow for color development.

    • The absorbance was measured at 620 nm using a microplate reader.

  • Data Analysis :

    • The percentage of inhibition was calculated for each inhibitor concentration relative to the DMSO control.

    • IC50 values were determined by fitting the percentage inhibition versus inhibitor concentration data to a four-parameter logistic equation using graphing software.

Visualizing Key Processes

To further illustrate the context of FBPase inhibition and the experimental workflow, the following diagrams are provided.

FBPase_Signaling_Pathway cluster_Gluconeogenesis Gluconeogenesis in Hepatocyte cluster_Inhibition Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP TwoPGA 2-Phosphoglycerate PEP->TwoPGA ThreePGA 3-Phosphoglycerate TwoPGA->ThreePGA OneThreeBPG 1,3-Bisphosphoglycerate ThreePGA->OneThreeBPG G3P Glyceraldehyde-3-Phosphate OneThreeBPG->G3P F16BP Fructose-1,6-Bisphosphate G3P->F16BP F6P Fructose-6-Phosphate F16BP->F6P FBPase 1 G6P Glucose-6-Phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase_IN_X FBPase-IN-X FBPase_IN_X->F16BP Inhibits

Caption: FBPase-1's role in gluconeogenesis and its inhibition.

Phosphatase_Inhibitor_Screening_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Phosphatase Panel (FBPase 1, FBPase 2, IMPase, etc.) C Incubate Enzyme with Inhibitor A->C B Prepare FBPase-IN-X (Serial Dilutions) B->C D Add Substrate to Initiate Reaction C->D E Stop Reaction & Add Malachite Green Reagent D->E F Measure Absorbance at 620 nm E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H

Caption: Workflow for phosphatase inhibitor specificity screening.

References

Comparative Efficacy of FBPase Inhibitors in FBPase Deficient Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available information was found for a compound specifically named "FBPase-IN-2". This guide therefore focuses on the well-characterized Fructose-1,6-bisphosphatase (FBPase) inhibitor, MB05032 , and its prodrug MB06322 (CS-917) , for which experimental data in FBPase knockdown models are available. This comparative analysis will serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of FBPase inhibition.

Introduction to FBPase and its Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2] Inhibition of FBPase is a promising therapeutic strategy for type 2 diabetes, as it can reduce excessive hepatic glucose production.[3] Understanding the efficacy of FBPase inhibitors in models with reduced or absent FBPase expression (knockout/knockdown models) is crucial for validating their on-target effects and elucidating the downstream consequences of their action.

This guide provides a comparative overview of the efficacy of the FBPase inhibitor MB05032 in cellular models with reduced FBPase expression, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the in vitro potency of the FBPase inhibitor MB05032 and the in vivo effects of its prodrug, MB06322.

Table 1: In Vitro Potency of FBPase Inhibitor MB05032

CompoundTargetAssayIC50 (nM)Reference
MB05032Human Liver FBPaseEnzymatic Assay16[4][5]
MB05032Human Muscle FBPaseEnzymatic Assay29
MB05032Rat Liver FBPaseEnzymatic Assay61
AMP (endogenous inhibitor)Human Liver FBPaseEnzymatic Assay1000[4]

Table 2: In Vivo Efficacy of MB06322 (Prodrug of MB05032) in a Zucker Diabetic Fatty (ZDF) Rat Model

TreatmentDose (mg/kg)Effect on GluconeogenesisEffect on Blood GlucoseReference
MB0632230Significant InhibitionSignificant Reduction[3][6]
MB06322100-300Maximal Inhibition (~80%)Dose-dependent lowering[7]

Efficacy in FBPase Knockdown Models: A Comparative Analysis

Studies in pancreatic β-cell lines (MIN6 cells) have demonstrated that both genetic knockdown of FBPase and pharmacological inhibition with MB05032 produce similar functional outcomes, specifically an enhancement of glucose-stimulated insulin (B600854) secretion (GSIS). This provides strong evidence that the effects of MB05032 are on-target and directly related to the inhibition of FBPase activity.

Key Findings:

  • FBPase Knockdown: Down-regulation of FBP1 in MIN6 cells using small interfering RNA (siRNA) leads to enhanced GSIS.

  • Pharmacological Inhibition: Treatment of MIN6 cells with the FBPase inhibitor MB05032 also results in a significant increase in GSIS.

This congruence between genetic and pharmacological approaches validates FBPase as a key regulator of insulin secretion in pancreatic β-cells.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways

FBPase_Signaling_Pathways cluster_gluconeogenesis Gluconeogenesis (Liver) cluster_insulin_signaling Insulin Signaling (Pancreatic β-cell) Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEPCK PEP PEP Oxaloacetate->PEP PEPCK F16BP Fructose-1,6-bisphosphate PEP->F16BP Glycolytic Enzymes F6P Fructose-6-phosphate F16BP->F6P FBPase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose G6Pase Glucose_in Glucose Glycolysis Glycolysis Glucose_in->Glycolysis ATP_ADP ATP_ADP Glycolysis->ATP_ADP ↑ ATP/ADP Ratio FBPase_beta FBPase Glycolysis->FBPase_beta K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_secretion Insulin Secretion Ca_channel->Insulin_secretion FBPase_beta->Glycolysis Inhibits Glycolytic Flux MB05032 MB05032 MB05032->F16BP MB05032->FBPase_beta Experimental_Workflow cluster_cell_culture Cell Culture cluster_knockdown FBPase Knockdown cluster_inhibitor FBPase Inhibition cluster_gsis GSIS Assay start Culture MIN6 Cells transfection Transfect with FBPase siRNA or Control siRNA start->transfection treatment Treat with MB05032 or Vehicle Control start->treatment incubation_kd Incubate for 48-72h transfection->incubation_kd validation Validate Knockdown (qPCR/Western Blot) incubation_kd->validation preincubation Pre-incubate in low glucose validation->preincubation treatment->preincubation stimulation Stimulate with high glucose preincubation->stimulation collection Collect supernatant stimulation->collection measurement Measure Insulin (ELISA) collection->measurement

References

Comparative Analysis of FBPase-IN-2 Cross-reactivity with FBP1 and FBP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fructose-1,6-bisphosphatase (FBPase) isozymes, FBP1 and FBP2, and discusses the known inhibitory activity of FBPase-IN-2. Due to a lack of publicly available data on the specific cross-reactivity of this compound against FBP1 and FBP2, this document focuses on providing the necessary background, experimental protocols, and conceptual frameworks to enable researchers to conduct such a comparative analysis.

Fructose-1,6-bisphosphatase is a rate-limiting enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. In mammals, two primary isozymes exist: FBP1, predominantly expressed in the liver and kidneys, and FBP2, found more ubiquitously, with high levels in skeletal muscle.[1][2] While both isoforms catalyze the same reaction, they exhibit differences in their physiological roles and non-enzymatic functions.

This compound: A Potent Covalent Inhibitor

This compound (also known as HS36) has been identified as a potent, covalent inhibitor of FBPase.[1] It belongs to a series of nitrostyrene (B7858105) derivatives that target a novel allosteric site involving cysteine residue 128 (C128).

Quantitative Data on this compound Inhibition

To date, the published literature reports a single IC50 value for this compound, as detailed in the table below. However, the specific isoform (FBP1 or FBP2) used in this assay was not specified in the available literature.

CompoundTargetIC50Reference
This compound (HS36)FBPase (isoform not specified)0.15 µM[1]

Note: The absence of specific data for each isozyme highlights a critical knowledge gap. Determining the selectivity of this compound for FBP1 versus FBP2 is essential for understanding its potential therapeutic applications and off-target effects.

Experimental Protocols

To determine the cross-reactivity of this compound with FBP1 and FBP2, a standardized enzymatic assay can be employed. Below is a detailed protocol that can be adapted for this purpose.

FBPase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of fructose-6-phosphate, which is then converted to glucose-6-phosphate and subsequently oxidized, leading to the reduction of NADP+, which can be monitored at 340 nm.

Materials:

  • Recombinant human FBP1 and FBP2 enzymes

  • This compound

  • Fructose-1,6-bisphosphate (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl2, 1 mM DTT[3]

  • Coupling Enzymes:

    • Phosphoglucose isomerase (PGI)

    • Glucose-6-phosphate dehydrogenase (G6PD)

  • NADP+

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing NADP+, PGI, and G6PD. The final concentrations in the reaction well should be optimized, but typical starting points are 0.2 mM NADP+, 1 unit/mL PGI, and 1 unit/mL G6PD.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor to be tested.

  • Reaction Setup:

    • To each well of the microplate, add the reagent mix.

    • Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the respective wells.

    • Add the FBPase enzyme (either FBP1 or FBP2) to each well. The amount of enzyme should be optimized to ensure a linear reaction rate.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate, fructose-1,6-bisphosphate, to each well to initiate the enzymatic reaction. A typical starting concentration is 10-50 µM.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value for this compound against both FBP1 and FBP2.

Experimental Workflow for Determining Cross-reactivity

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NADP+, Coupling Enzymes) setup Plate Setup: Add Reagents, Inhibitor, and Enzyme reagents->setup inhibitor Prepare this compound Serial Dilutions inhibitor->setup enzymes Prepare FBP1 and FBP2 Enzyme Solutions enzymes->setup preincubate Pre-incubation setup->preincubate start_reaction Initiate Reaction with Substrate preincubate->start_reaction measure Measure Absorbance at 340 nm start_reaction->measure calculate_rates Calculate Reaction Velocities measure->calculate_rates plot_curves Plot Dose-Response Curves calculate_rates->plot_curves determine_ic50 Determine IC50 for FBP1 and FBP2 plot_curves->determine_ic50 compare Compare IC50 Values for Cross-reactivity determine_ic50->compare

Workflow for assessing this compound cross-reactivity.

Signaling Pathways of FBP1 and FBP2

While both FBP1 and FBP2 are involved in gluconeogenesis, they have distinct non-enzymatic roles and participate in different signaling pathways.

FBP1 Signaling Interactions

FBP1, primarily in the liver, plays a crucial role in glucose homeostasis. Beyond its catalytic function, FBP1 has been shown to act as a scaffold protein, influencing key signaling pathways. For instance, it can form a complex with Aldolase B and PP2A to negatively regulate AKT activation, thereby preventing insulin (B600854) hyperresponsiveness.[4] Additionally, in the nucleus of cancer cells, FBP1 can interact with and inhibit the transcriptional activity of HIF1α and Notch1, independent of its enzymatic activity.[5]

FBP1_Pathway cluster_fbp1 FBP1 cluster_cytosolic Cytosolic Interactions cluster_nuclear Nuclear Interactions FBP1 FBP1 AKT AKT FBP1->AKT inhibits activation ALDOB Aldolase B FBP1->ALDOB forms complex PP2A PP2A FBP1->PP2A forms complex HIF1a HIF1α FBP1->HIF1a inhibits NICD1 Notch1 (NICD1) FBP1->NICD1 promotes degradation FBXW7 FBXW7 FBP1->FBXW7 enhances binding to NICD1 ALDOB->AKT PP2A->AKT FBXW7->NICD1

Non-enzymatic signaling interactions of FBP1.
FBP2 Signaling and Functional Roles

FBP2 is more widely expressed and has been implicated in various cellular processes beyond its role in muscle energy metabolism. Notably, FBP2 plays a protective role in mitochondria against stress induced by elevated calcium levels.[6] It is also involved in synaptic plasticity and the induction and maintenance of long-term potentiation (LTP) in neurons, a process crucial for memory formation.[6] The oligomeric state of FBP2 (dimer vs. tetramer) appears to be a key regulator of its function and localization.[7]

FBP2_Pathway cluster_fbp2 FBP2 cluster_mitochondria Mitochondrial Protection cluster_neuron Neuronal Function FBP2 FBP2 Mitochondria Mitochondria FBP2->Mitochondria protects Synaptic_Plasticity Synaptic Plasticity FBP2->Synaptic_Plasticity involved in Calcium_Stress High Ca2+ Stress Calcium_Stress->Mitochondria induces stress LTP Long-Term Potentiation (LTP) Synaptic_Plasticity->LTP Memory_Formation Memory Formation LTP->Memory_Formation

Key functional roles of FBP2.

Conclusion

While this compound is a potent inhibitor of FBPase, its selectivity for the FBP1 and FBP2 isozymes remains to be determined. The distinct tissue distribution and non-enzymatic functions of FBP1 and FBP2 underscore the importance of characterizing the cross-reactivity of any FBPase inhibitor. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to investigate the isoform selectivity of this compound and other FBPase inhibitors, which is a critical step in the development of targeted therapeutics.

References

In Vivo Performance of FBPase Inhibitors: A Comparative Analysis of CS-917 (MB06322) and FBPase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Metabolic Disease

This guide provides a detailed in vivo comparison of two prominent fructose-1,6-bisphosphatase (FBPase) inhibitors: CS-917 (also known as MB06322) and FBPase-IN-2. The primary focus of this document is to present experimental data from animal models to aid researchers, scientists, and drug development professionals in their evaluation of these compounds for the treatment of type 2 diabetes.

Executive Summary

Extensive in vivo research has characterized CS-917 as a potent inhibitor of gluconeogenesis, demonstrating significant glucose-lowering effects in diabetic animal models. It is a prodrug that converts to the active compound, MB05032, which allosterically inhibits FBPase. In contrast, there is a notable absence of published in vivo studies for this compound, precluding a direct head-to-head comparison of their in vivo efficacy and pharmacokinetics at this time. This guide, therefore, presents a comprehensive overview of the available in vivo data for CS-917, alongside detailed experimental protocols to support further research.

Mechanism of Action: Targeting Gluconeogenesis

Fructose-1,6-bisphosphatase is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the dephosphorylation of fructose-1,6-bisphosphate to fructose-6-phosphate. Inhibition of FBPase is a therapeutic strategy to reduce excessive hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes.

CS-917 is a bisamidate prodrug of MB05032, designed to improve oral bioavailability.[1][2] Following oral administration, CS-917 is converted in two enzymatic steps to its active form, MB05032, which is a potent, selective, and non-competitive inhibitor of FBPase, mimicking the natural allosteric inhibitor AMP.[1]

cluster_bloodstream Bloodstream cluster_liver_cell Hepatocyte CS-917_blood CS-917 (Oral Prodrug) CS-917_cell CS-917 CS-917_blood->CS-917_cell Absorption Intermediate Intermediate Metabolite CS-917_cell->Intermediate Esterase MB05032 MB05032 (Active Drug) Intermediate->MB05032 Phosphoramidase FBPase FBPase MB05032->FBPase Inhibition F16BP Fructose-1,6-bisphosphate F6P Fructose-6-phosphate F16BP->F6P Catalysis Gluconeogenesis Gluconeogenesis F6P->Gluconeogenesis

Figure 1. Mechanism of action for CS-917.

In Vivo Efficacy of CS-917 (MB06322)

Inhibition of Gluconeogenesis

Oral administration of CS-917 to fasted male Zucker diabetic fatty (ZDF) rats resulted in a dose-dependent inhibition of gluconeogenesis, as measured by the incorporation of [¹⁴C]bicarbonate into glucose.[1] A maximal inhibition of approximately 80% was achieved at doses of 100-300 mg/kg.[1][3]

Dose (mg/kg)Gluconeogenesis Inhibition (%)Animal Model
30>15%Male ZDF Rats
100-300~80%Male ZDF Rats
Table 1: Dose-Dependent Inhibition of Gluconeogenesis by CS-917 in Fasted Male ZDF Rats.[1]
Effects on Blood Glucose

Fasting Blood Glucose: In overnight-fasted Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes, a single oral dose of CS-917 led to a dose-dependent decrease in plasma glucose levels.[4] This effect was associated with an accumulation of hepatic D-fructose 1,6-bisphosphate and a reduction in hepatic D-fructose 6-phosphate, confirming FBPase as the target.[4] In male ZDF rats, significant glucose lowering was observed at a dose of 30 mg/kg.[1]

Dose (mg/kg)Effect on Fasting Plasma GlucoseAnimal Model
2.5 - 40Dose-dependent decreaseOvernight-fasted GK Rats
30Significant decreaseMale ZDF Rats
Table 2: Effect of Acute CS-917 Administration on Fasting Blood Glucose.[1][4]

Postprandial Blood Glucose and Oral Glucose Tolerance Test (OGTT): CS-917 has demonstrated efficacy in controlling postprandial hyperglycemia. In a meal loading test in GK rats, CS-917 suppressed the elevation of plasma glucose in a dose-dependent manner (10-40 mg/kg).[4] Furthermore, in an oral glucose tolerance test (OGTT) in male ZDF rats, a 30 mg/kg dose of CS-917 improved glucose tolerance.[1]

TestDose (mg/kg)EffectAnimal Model
Meal Loading10 - 40Dose-dependent suppression of plasma glucose elevationGK Rats
OGTT30Improved glucose toleranceMale ZDF Rats
Table 3: Effect of CS-917 on Postprandial Glucose and Glucose Tolerance.[1][4]

Safety and Tolerability

In vivo studies in diabetic rat models suggest a favorable safety profile for CS-917. Importantly, glucose lowering occurred without signs of hypoglycemia.[1] No significant elevations in plasma lactate (B86563) or triglycerides were observed with acute or chronic treatment in GK rats.[4] In young ZDF rats, CS-917 treatment did not increase blood lactate levels.[1] However, in older ZDF rats with more advanced disease, modest increases in lactate were observed at doses of 30 and 100 mg/kg.[1]

In Vivo Data for this compound

As of the latest review of published literature, there are no available in vivo studies detailing the efficacy, pharmacokinetics, or safety profile of this compound in animal models. Therefore, a direct comparison with the extensive in vivo data for CS-917 is not currently possible.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the design and replication of studies.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of a compound on glucose tolerance following an oral glucose challenge.

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats.

Procedure:

  • Animals are fasted for 4.5 hours prior to the administration of the test compound.[1]

  • CS-917 or vehicle is administered orally at the desired dose (e.g., 30 mg/kg).[1]

  • 1.5 hours after compound administration, a baseline blood sample is collected from the tail vein.

  • A bolus of glucose (2 g/kg) is administered orally.[1]

  • Blood samples are collected from the tail vein at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-glucose administration.

  • Blood glucose concentrations are measured using a calibrated glucometer.

  • Data are typically presented as blood glucose concentration versus time, and the area under the curve (AUC) is calculated for statistical analysis.

start Start fasting Fast Rats (4.5h) start->fasting administer_compound Administer CS-917/Vehicle (Oral) fasting->administer_compound wait Wait (1.5h) administer_compound->wait baseline_blood Collect Baseline Blood (t=0) wait->baseline_blood glucose_gavage Administer Glucose (2 g/kg, Oral) baseline_blood->glucose_gavage collect_blood_series Collect Blood at 30, 60, 90, 120 min glucose_gavage->collect_blood_series measure_glucose Measure Blood Glucose collect_blood_series->measure_glucose analyze_data Analyze Data (AUC) measure_glucose->analyze_data end End analyze_data->end

Figure 2. Experimental workflow for an OGTT.

In Vivo Gluconeogenesis Assay

Objective: To quantify the rate of de novo glucose synthesis in vivo.

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats.

Procedure:

  • Animals are fasted for a specified period (e.g., overnight).

  • The test compound (CS-917 or vehicle) is administered orally.

  • A tracer, such as [¹⁴C]bicarbonate, is administered.

  • Blood samples are collected at specified time points.

  • The incorporation of the ¹⁴C label into blood glucose is measured to determine the rate of gluconeogenesis.

  • Results are expressed as the percentage of inhibition of gluconeogenesis in the compound-treated group compared to the vehicle-treated group.[1]

Conclusion

The available in vivo data robustly support the efficacy of CS-917 (MB06322) as an inhibitor of gluconeogenesis that leads to significant reductions in both fasting and postprandial hyperglycemia in established animal models of type 2 diabetes. The compound demonstrates a favorable safety profile, particularly with regard to the risk of hypoglycemia. The lack of in vivo data for this compound prevents a comparative assessment. Further research, including head-to-head in vivo studies, would be necessary to delineate the relative therapeutic potential of these two FBPase inhibitors.

References

Benchmarking FBPase-IN-2: A Comparative Analysis Against Natural FBPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the synthetic Fructose-1,6-bisphosphatase (FBPase) inhibitor, FBPase-IN-2, against key natural inhibitors of the enzyme. FBPase is a critical regulatory enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of inhibitory potency, experimental methodologies, and the broader context of FBPase signaling.

Quantitative Comparison of FBPase Inhibitors

The inhibitory activities of this compound and various natural inhibitors are summarized below. It is important to note that the IC50 values presented are sourced from different studies and may have been determined under varying experimental conditions. A direct head-to-head comparison under identical assay conditions would be necessary for a definitive assessment of relative potency.

InhibitorTypeTarget Species/EnzymeIC50 ValueReference
This compound Synthetic (Covalent)Human FBPase0.15 µM[1]
AMP Natural (Allosteric)Human Liver FBPase1.0 µM (in the presence of 0.6 µM Fru 2,6-P2)[2]
Human Liver FBPase2.8 µM (in the absence of Fru 2,6-P2)[2]
Human Liver FBPase9.7 µM[3]
Pig Kidney FBPase1.3 µM[3]
Fructose (B13574) 2,6-bisphosphate Natural (Competitive)Rat Liver FBPaseKi = 0.5 µM[4]
Achyrofuran Derivative (Compound 15) Natural Product DerivativeHuman Liver FBPase8.1 µM[3]
Pig Kidney FBPase1.5 µM[3]
Achyrofuran Derivative (Compound 16) Natural Product DerivativeHuman Liver FBPase6.0 µM[3]
Pig Kidney FBPase5.0 µM[3]
(+)-Usnic Acid Natural ProductHuman Liver FBPase0.37 mM[3]
Pig Kidney FBPase0.93 mM[3]

Experimental Protocols

A commonly employed method for determining the inhibitory activity of FBPase inhibitors is the coupled-enzyme assay.[3]

Principle: The activity of FBPase is measured spectrophotometrically by monitoring the reduction of NADP+ to NADPH. The product of the FBPase reaction, fructose-6-phosphate (B1210287), is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. Subsequently, glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which concomitantly reduces NADP+ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the FBPase activity.

Reagents:

  • Tris buffer (0.2 M, pH 7.5) containing MgCl2 (4 mM), (NH4)2SO4 (4 mM), and EDTA (0.1 mM)

  • NADP+ (0.2 mM)

  • Phosphoglucose isomerase (1.4 units)

  • Glucose-6-phosphate dehydrogenase (0.5 units)

  • FBPase enzyme (e.g., 9 ng of human liver or pig kidney FBPase)

  • Fructose-1,6-bisphosphate (FBP) (70 µM)

  • Inhibitor stock solution (various concentrations)

Procedure:

  • In a cuvette, combine the Tris buffer, NADP+, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and the desired concentration of the inhibitor.

  • Add the FBPase enzyme to the mixture and allow it to equilibrate at 30°C.

  • Initiate the reaction by adding the substrate, FBP.

  • Monitor the increase in absorbance at 340 nm over time to determine the reaction rate.

  • Calculate the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Assay Buffer (Tris, MgCl2, (NH4)2SO4, EDTA) mix Combine Buffer, Coupling Enzymes, NADP+, and Inhibitor in Cuvette reagents->mix enzymes Prepare Coupling Enzymes (PGI, G6PD) & NADP+ enzymes->mix inhibitor Prepare Inhibitor Dilutions (this compound or Natural Inhibitor) inhibitor->mix add_fbpase Add FBPase and Equilibrate at 30°C mix->add_fbpase start_reaction Initiate Reaction with FBP add_fbpase->start_reaction measure Monitor Absorbance at 340 nm (NADPH production) start_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Experimental workflow for the coupled-enzyme FBPase inhibition assay.

FBPase Signaling and Inhibition

FBPase is a key regulatory point in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. Its activity is tightly controlled by allosteric effectors, which include the natural inhibitors AMP and fructose 2,6-bisphosphate.

Natural Regulation:

  • AMP: High levels of AMP, indicating a low energy state in the cell, allosterically inhibit FBPase, thus conserving energy by switching off gluconeogenesis.[3]

  • Fructose 2,6-bisphosphate: This molecule is a potent allosteric inhibitor of FBPase and an activator of phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis.[5] This reciprocal regulation ensures that glycolysis and gluconeogenesis do not operate simultaneously at high rates.

Synthetic Inhibition:

  • This compound: This compound acts as a covalent inhibitor of FBPase, suggesting a different mechanism of action compared to the allosteric regulation by natural inhibitors.[1] Covalent inhibition can lead to a more prolonged and potentially irreversible inactivation of the enzyme.

G cluster_pathway Gluconeogenesis Pathway cluster_inhibitors Inhibitors F16BP Fructose-1,6-bisphosphate FBPase FBPase F16BP->FBPase Substrate F6P Fructose-6-phosphate FBPase->F6P Product AMP AMP (Natural Allosteric) AMP->FBPase F26BP Fructose 2,6-bisphosphate (Natural Allosteric) F26BP->FBPase FBPase_IN_2 This compound (Synthetic Covalent) FBPase_IN_2->FBPase

Inhibition of FBPase by natural and synthetic inhibitors.

Conclusion

This compound demonstrates potent inhibition of human FBPase with a reported IC50 value in the sub-micromolar range. When compared to the available data for natural inhibitors, this compound appears to be a more potent inhibitor than AMP and natural product-derived compounds under the tested conditions. However, the covalent mechanism of action of this compound distinguishes it from the allosteric regulation of natural inhibitors. The choice of inhibitor for research or therapeutic development will depend on the desired pharmacological profile, including potency, selectivity, and mechanism of action. The provided experimental protocol offers a standardized method for conducting head-to-head comparisons of FBPase inhibitors to enable a more direct and accurate assessment of their relative performance.

References

A Comparative Guide to FBPase-IN-2 and Allosteric FBPase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic diseases and oncology, the modulation of Fructose-1,6-bisphosphatase (FBPase), a key regulator of gluconeogenesis, presents a promising therapeutic strategy. This guide provides a detailed comparison of FBPase-IN-2, a covalent inhibitor, and traditional allosteric FBPase inhibitors, supported by experimental data and detailed protocols to aid in inhibitor selection and experimental design.

Executive Summary

This compound distinguishes itself from classic allosteric FBPase inhibitors through its covalent mechanism of action, targeting a novel allosteric site. This irreversible binding offers the potential for prolonged target engagement. In contrast, traditional allosteric inhibitors reversibly bind to the well-characterized AMP binding site, mimicking the natural regulatory mechanism of the enzyme. The choice between these inhibitor classes will depend on the specific research question, with covalent inhibitors offering a tool for sustained inhibition and traditional allosteric modulators providing a means to study reversible enzymatic control.

Mechanism of Action: A Tale of Two Sites

The primary distinction between this compound and other allosteric inhibitors lies in their binding modality and target site on the FBPase enzyme.

This compound: Covalent Modification of a Novel Allosteric Site

This compound, also known as HS36, is a potent covalent inhibitor of FBPase.[1] Its mechanism involves the irreversible modification of a specific cysteine residue, C128, which has been identified as a novel allosteric site on the enzyme.[2][3][4] This covalent binding event triggers a conformational change that is propagated through an allosteric signaling pathway involving residues N125, S124, and S123.[1][3] This cascade ultimately disrupts the catalytic activity of FBPase. The irreversible nature of this interaction leads to a sustained inhibition of the enzyme.

Traditional Allosteric Inhibitors: Reversible Binding to the AMP Site

The majority of allosteric FBPase inhibitors are designed to be mimics of the natural allosteric regulator, adenosine (B11128) monophosphate (AMP).[5][6] These inhibitors bind non-covalently to the well-established AMP binding site.[7] This binding event induces a significant conformational change in the FBPase tetramer, stabilizing the enzyme in its inactive "T-state." This prevents the enzyme from adopting the active "R-state," thereby reducing its catalytic efficiency. This mechanism is reversible, and the degree of inhibition is dependent on the concentration of the inhibitor.

FBPase_Inhibition_Mechanisms cluster_0 FBPase Enzyme cluster_1 Inhibitor Types Active_Site Active Site AMP_Site AMP Allosteric Site AMP_Site->Active_Site Induces T-state (Inhibition) C128_Site C128 Allosteric Site C128_Site->Active_Site Conformational Change (Inhibition) Allosteric_Inhibitor Allosteric Inhibitor (e.g., MB05032) Allosteric_Inhibitor->AMP_Site Reversible Binding FBPase_IN_2 This compound FBPase_IN_2->C128_Site Covalent Binding CETSA_Workflow A 1. Cell Treatment (Inhibitor vs. Vehicle) B 2. Harvest and Aliquot Cells A->B C 3. Thermal Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Aggregated Proteins) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot (Detect FBPase) F->G H 8. Data Analysis (Generate Melting Curves) G->H

References

Confirming Covalent Modification of FBPase by FBPase-IN-2: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methods to confirm the covalent modification of Fructose-1,6-bisphosphatase (FBPase) by the inhibitor FBPase-IN-2, with a focus on mass spectrometry-based techniques. We will compare the characteristics of this compound with other FBPase inhibitors and provide detailed experimental protocols to support your research.

Fructose-1,6-bisphosphatase is a key enzyme in gluconeogenesis, making it an attractive target for the treatment of type 2 diabetes.[1] Covalent inhibitors can offer advantages in terms of potency and duration of action. This compound (also known as HS36) has been identified as a potent covalent inhibitor of FBPase.[2][3] This guide will delve into the experimental validation of its covalent binding mechanism.

Comparison of FBPase Inhibitors

The following table summarizes the key characteristics of this compound and compares it with other known covalent and non-covalent inhibitors of FBPase.

InhibitorTypeTarget SitePotency (IC50)Evidence of Covalent Binding
This compound (HS36) CovalentCysteine 128 (C128)[2][3]0.15 µM[2][3]Molecular docking and site-directed mutagenesis suggest covalent binding.[2][3]
Disulfiram Derivatives CovalentCysteine 128 (C128)[1][4]VariesX-ray crystallography and mass spectrometry have confirmed covalent modification.[4]
MB05032 Non-covalentAllosteric AMP site16 nMBinds reversibly to the allosteric site.

Experimental Confirmation of Covalent Modification via Mass Spectrometry

Mass spectrometry is a powerful technique to unequivocally confirm the covalent binding of an inhibitor to its target protein.[5][6] The general workflow involves two main approaches: intact protein analysis and peptide mapping.

Signaling Pathway of FBPase Inhibition

cluster_0 Gluconeogenesis cluster_1 Inhibition Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate FBPase FBPase Fructose-1,6-bisphosphate->FBPase Substrate Fructose-6-phosphate Fructose-6-phosphate FBPase->Fructose-6-phosphate Catalysis This compound This compound This compound->FBPase Covalent Modification (at Cys128)

Caption: FBPase catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate. This compound covalently modifies FBPase at Cysteine 128, inhibiting its catalytic activity.

Experimental Protocols

Intact Protein Mass Analysis

This method provides a direct confirmation of the covalent adduct formation by measuring the mass increase of the target protein.[5][6]

Protocol:

  • Incubation: Incubate purified FBPase protein (e.g., 10 µM) with a molar excess of this compound (e.g., 100 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) for a defined period (e.g., 1-2 hours) at room temperature. A control sample with FBPase and DMSO (vehicle) should be run in parallel.

  • Sample Cleanup: Remove excess, non-covalently bound inhibitor using a desalting column or by precipitation (e.g., acetone (B3395972) precipitation).

  • Mass Spectrometry Analysis: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS). Acquire spectra for both the control and the inhibitor-treated FBPase.

  • Data Analysis: Deconvolute the resulting spectra to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of this compound in the treated sample confirms covalent binding.

Peptide Mapping for Binding Site Identification

This bottom-up proteomics approach identifies the specific amino acid residue modified by the inhibitor.[6]

Protocol:

  • Incubation and Alkylation: Following incubation of FBPase with this compound as described above, denature the protein (e.g., with 8 M urea). Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (B48618). This step is crucial to differentiate the inhibitor-modified cysteine from other cysteines. The cysteine covalently bound to this compound will be protected from alkylation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data against the FBPase protein sequence using a database search engine (e.g., Mascot, Sequest). Look for peptides containing Cysteine 128 with a mass modification corresponding to the addition of this compound. The absence of iodoacetamide modification on Cys128 in the presence of the inhibitor, while other cysteines are alkylated, further confirms the specific binding site.

Experimental Workflow Diagram

cluster_workflow Workflow for Confirming Covalent Modification Incubation Incubate FBPase with this compound Intact_MS Intact Protein MS Analysis Incubation->Intact_MS Direct Analysis Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion Bottom-up Approach Data_Analysis_Intact Confirm Mass Shift Intact_MS->Data_Analysis_Intact LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis_Peptide Identify Modified Peptide (Cys128) LC_MSMS->Data_Analysis_Peptide

Caption: Workflow for mass spectrometry-based confirmation of this compound covalent binding.

Conclusion

The combination of intact protein mass analysis and peptide mapping provides definitive evidence for the covalent modification of FBPase by this compound. While molecular modeling and mutagenesis studies provide strong indications, mass spectrometry offers direct and unambiguous confirmation of the covalent adduct and the specific site of modification. This guide provides a framework for researchers to design and execute experiments to validate the mechanism of action of novel covalent inhibitors targeting FBPase.

References

Safety Operating Guide

Proper Disposal of FBPase-IN-2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, FBPase-IN-2 is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. [1] Consequently, it does not necessitate specialized disposal procedures. However, adherence to standard laboratory safety protocols and local regulations is paramount for maintaining a safe research environment. This guide provides detailed procedures for the proper disposal of this compound, ensuring both operational safety and regulatory compliance.

Safety and Hazard Information

While this compound is not considered hazardous, a clear understanding of its classification is essential for safe handling and disposal. The following table summarizes the relevant hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
GHS Classification NoneNoneNone
NFPA Ratings Health: 0Fire: 0Reactivity: 0N/AN/A

Data sourced from Fructose-1,6-bisphosphatase-1 Inhibitor Safety Data Sheet.[1]

Experimental Protocols: Disposal Procedures

The following step-by-step protocols outline the recommended procedures for the disposal of this compound in a solid form and for empty containers. These guidelines are based on general best practices for non-hazardous chemical waste in a research laboratory setting.[2][3][4]

Disposal of Solid this compound Waste
  • Waste Identification and Segregation:

    • Ensure that the this compound waste is not mixed with any hazardous materials.[2] Combining non-hazardous with hazardous waste necessitates treating the entire mixture as hazardous, leading to increased disposal costs and complexity.[2]

    • Clearly label a dedicated waste container as "this compound Waste (Non-Hazardous)".

  • Container Selection and Sealing:

    • Use a sturdy, sealable container for collecting the solid waste.

    • Ensure the container is tightly sealed to prevent any release of the powder.[4]

  • Final Disposal:

    • Once the container is full, it can typically be disposed of in the regular laboratory trash.[1][2]

    • Crucially, always consult and adhere to your institution's specific guidelines and local regulations for non-hazardous solid waste disposal. [4] Some institutions may require it to be placed directly into an outside dumpster, bypassing internal laboratory trash cans.[3]

Disposal of Empty this compound Containers
  • Decontamination:

    • Ensure that the container is completely empty and that no residual powder remains.

    • If the container held a solution, it should be triple-rinsed with a suitable solvent (e.g., water, if soluble).

  • Label Defacement:

    • Completely remove or thoroughly deface the original product label to prevent misidentification.[3]

  • Final Disposal:

    • Once decontaminated and the label is defaced, the empty container can be disposed of in the regular trash or recycling bin, in accordance with your facility's procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FBPase_IN_2_Disposal_Workflow start Start: this compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed solid_waste Solid this compound Waste is_mixed->solid_waste No empty_container Empty this compound Container is_mixed->empty_container No segregate Segregate as Hazardous Waste is_mixed->segregate Yes collect_solid Collect in a labeled, sealed container solid_waste->collect_solid decontaminate Triple-rinse container (if applicable) empty_container->decontaminate dispose_hazardous Dispose of according to institutional hazardous waste procedures segregate->dispose_hazardous check_local_regs Consult institutional and local regulations collect_solid->check_local_regs trash_disposal Dispose of in regular laboratory trash check_local_regs->trash_disposal deface_label Remove or deface label decontaminate->deface_label dispose_container Dispose of in regular trash or recycling deface_label->dispose_container

Caption: Disposal workflow for this compound.

Important Considerations:

  • Do not dispose of this compound down the drain. [1] While some non-hazardous chemicals may be suitable for sewer disposal, the Safety Data Sheet for this compound explicitly advises against allowing it to enter sewers or water sources.[1]

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, when handling any chemical, regardless of its hazard classification.

  • In case of a spill, pick up the material mechanically and place it in a suitable container for disposal.[1] Avoid creating dust.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。